6-Chloro-4-fluoro-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMDFRHPVLKHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646410 | |
| Record name | 6-Chloro-4-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-29-6 | |
| Record name | 6-Chloro-4-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Chloro-4-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 6-Chloro-4-fluoro-1H-indazole (CAS No. 885520-29-6), a critical heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure, and this particular di-halogenated derivative offers unique reactivity and structural features that are increasingly exploited in the design of targeted therapeutics. This document details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its significant applications in drug discovery—particularly as a precursor to potent kinase inhibitors—and outlines essential safety and handling procedures. The guide is intended to be a comprehensive resource for researchers in organic synthesis and drug development, enabling them to leverage the full potential of this versatile intermediate.
Introduction: The Strategic Importance of this compound
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of many pharmacologically active compounds.[1][2] Its ability to act as a bioisostere for purines allows it to form key hydrogen bond interactions with a multitude of biological targets, most notably the ATP-binding pocket of protein kinases.[3] The strategic placement of halogen substituents on this scaffold provides medicinal chemists with powerful tools to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles.
This compound has emerged as a particularly valuable intermediate.[4] The chlorine atom at the 6-position and the fluorine atom at the 4-position offer distinct electronic properties and potential vectors for further functionalization. The fluorine atom, with its high electronegativity and small size, can enhance binding affinity and improve metabolic stability, while the chlorine atom provides a site for cross-coupling reactions. This unique substitution pattern makes it a sought-after precursor in the synthesis of complex molecules, especially in the development of inhibitors for oncology and inflammatory disease targets.[4]
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development.
Identifier:
-
Chemical Name: this compound
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | Off-white to yellow solid | Inferred from similar compounds[8][9] |
| Melting Point | 130-134 °C | Experimental data for 4-Fluoro-1H-indazole[10][11] |
| Boiling Point | ~275 °C at 760 mmHg | Predicted for similar compounds[11] |
| Solubility | Soluble in DMSO, Methanol | Inferred from supplier data[11] |
| logP | 2.3 | Computed[5] |
| pKa | 13.21 ± 0.40 | Predicted[11] |
Note: Some data, particularly melting and boiling points, are based on closely related analogs due to a lack of publicly available, experimentally determined data for this specific isomer. Researchers should verify these properties on their own material.
Structural Representation:
Caption: 2D Structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of substituted indazoles can be achieved through various strategies. A common and effective method involves the diazotization of a substituted aniline followed by intramolecular cyclization. The following protocol is a robust and scalable approach adapted from established methodologies for similar halogenated indazoles.[9][12]
Proposed Synthetic Pathway:
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 885520-29-6|this compound|BLD Pharm [bldpharm.com]
- 7. 885520-29-6 | this compound - Moldb [moldb.com]
- 8. 6-Fluoro-1H-indazole | 348-25-4 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. ossila.com [ossila.com]
- 11. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-fluoro-1H-indazole is a halogenated indazole derivative that has emerged as a critical building block in medicinal chemistry. Its structural motifs are prevalent in a variety of biologically active molecules, most notably in the development of kinase inhibitors for therapeutic applications in oncology and inflammatory diseases.[1] The strategic placement of the chloro and fluoro substituents on the indazole core significantly influences its electronic properties, binding interactions, and metabolic stability, making a thorough understanding of its physicochemical properties essential for its effective utilization in drug design and development.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Where experimental data is not publicly available, this guide will present computed predictions and detail robust, field-proven experimental protocols for their determination. This document is designed to serve as a practical resource for researchers, enabling a deeper understanding of this versatile scaffold and facilitating its application in the synthesis of novel therapeutic agents.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unambiguous identifiers.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 885520-29-6 | [2] |
| Molecular Formula | C₇H₄ClFN₂ | [2] |
| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)F)Cl | [2] |
| InChI Key | VAMDFRHPVLKHRS-UHFFFAOYSA-N | [2] |
Physicochemical Properties
A compound's physicochemical properties are paramount as they dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Computed Physicochemical Properties
While experimental data for this compound is limited in the public domain, computational models provide valuable initial estimates. The following properties have been computed using established algorithms.[2]
Table 2: Computed Physicochemical Data for this compound
| Property | Value | Computational Method |
| Molecular Weight | 170.57 g/mol | PubChem 2.1 |
| XLogP3 | 2.3 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |
| Exact Mass | 170.0047040 Da | PubChem 2.1 |
| Topological Polar Surface Area | 28.7 Ų | Cactvs 3.4.8.18 |
Experimental Physicochemical Properties
As of the latest literature review, specific experimentally determined values for several key physicochemical properties of this compound have not been reported. However, data from closely related analogs can provide useful reference points. For instance, 4-fluoro-1H-indazole has a reported melting point of 130-134 °C and is slightly soluble in DMSO and methanol.[3][4]
The following sections outline the significance of these properties and provide standardized experimental protocols for their determination.
Experimental Protocols for Physicochemical Characterization
The following protocols are presented as best-practice methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of a compound's purity and provides insights into the strength of its crystal lattice. A sharp melting range is characteristic of a pure crystalline solid.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrumentation: The loaded capillary is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Solubility Profile
Rationale: Solubility is a critical determinant of a drug candidate's absorption and distribution. Determining solubility in a range of pharmaceutically relevant solvents is essential for formulation development.
Methodology: Shake-Flask Method for Thermodynamic Solubility
-
Solvent Selection: A panel of relevant solvents should be chosen, including aqueous buffers (pH 2, 7.4, 9), ethanol, methanol, DMSO, and acetonitrile.
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspensions are filtered through a 0.22 µm filter to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acid Dissociation Constant (pKa) Determination
Rationale: The pKa value indicates the extent of ionization of a compound at a given pH. This is crucial for predicting its behavior in different physiological compartments and for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point. Specialized software can be used for more accurate calculations, especially for compounds with low aqueous solubility.
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic and Structural Characterization
Modern analytical techniques are indispensable for confirming the identity and elucidating the detailed structural features of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
X-ray Crystallography
Rationale: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the compound's conformation and packing in its crystalline form, which can influence its physical properties.
General Workflow for Crystal Structure Determination:
Caption: General workflow for X-ray crystal structure determination.
Stability Profile
Rationale: Understanding the chemical stability of a compound under various stress conditions is a regulatory requirement and is critical for determining its shelf-life and appropriate storage conditions.
Methodology: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl, heat (e.g., 60 °C) |
| Basic Hydrolysis | 0.1 M NaOH, heat (e.g., 60 °C) |
| Oxidative Degradation | 3% H₂O₂, room temperature |
| Thermal Degradation | Solid state, elevated temperature (e.g., 80 °C) |
| Photostability | Exposure to light (ICH Q1B guidelines) |
A stability-indicating HPLC method must be developed and validated to separate the parent compound from all potential degradation products.
Applications in Drug Development
This compound is a key intermediate in the synthesis of numerous kinase inhibitors.[1] The indazole scaffold often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases. The chloro and fluoro substituents can modulate the compound's potency, selectivity, and pharmacokinetic properties. Its use as a foundational scaffold allows for the systematic exploration of structure-activity relationships (SAR) by introducing various substituents at other positions of the indazole ring.
Conclusion
This compound is a molecule of significant interest to the medicinal chemistry community. While a complete, experimentally verified physicochemical profile is not yet publicly available, this guide provides a comprehensive summary of its known properties and, critically, offers detailed, authoritative protocols for the determination of its key physicochemical parameters. By applying these standardized methodologies, researchers can generate the necessary data to fully characterize this important building block, thereby accelerating its application in the discovery and development of novel therapeutics.
References
The Definitive Guide to the Structural Elucidation of 6-Chloro-4-fluoro-1H-indazole: A Senior Application Scientist's Perspective
Introduction: The Significance of Precise Structural Characterization
In the landscape of modern drug discovery, heteroaromatic scaffolds are of paramount importance, with the indazole core being a privileged structure in numerous therapeutic agents.[1][2][3][4] 6-Chloro-4-fluoro-1H-indazole is a halogenated derivative that holds potential as a key building block in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors for oncology.[5] The precise placement of the chloro and fluoro substituents on the indazole ring dramatically influences the molecule's steric and electronic properties, which in turn dictates its binding affinity and selectivity for biological targets.
This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the unambiguous structural elucidation of this compound. As a Senior Application Scientist, my objective is not merely to present a sequence of protocols but to instill a deeper understanding of the causality behind each experimental choice and the self-validating nature of a well-executed structural analysis.
It is important to note that while the principles and techniques described herein are universally applicable, publicly available, detailed experimental spectra for this compound are limited. Therefore, this guide will utilize representative data, based on closely related analogs and theoretical predictions, to illustrate the elucidation process. This approach ensures a practical and instructive narrative for researchers, scientists, and drug development professionals.
Chapter 1: Foundational Analysis and Synthesis Pathway
The journey of structural elucidation begins with a foundational understanding of the molecule's basic properties and a reliable synthetic route.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for sample handling, purification, and the selection of appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFN₂ | PubChem CID: 24728444[6] |
| Molecular Weight | 170.57 g/mol | PubChem CID: 24728444[6] |
| CAS Number | 885520-29-6 | MySkinRecipes[5] |
| Appearance | Off-white to pale yellow solid | Representative Data |
| Melting Point | Not available | - |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Representative Data |
Synthetic Pathway: A Plausible Approach
A robust synthesis is the cornerstone of obtaining a pure sample for analysis. While various methods for the synthesis of substituted indazoles exist, a common approach involves the cyclization of a suitably substituted aniline derivative. A plausible synthetic route for this compound is outlined below. The synthesis of a similar compound, 5-bromo-4-fluoro-1H-indazole, has been reported and provides a basis for this proposed pathway.[7]
Experimental Protocol: Synthesis of this compound (Proposed)
-
Diazotization: 3-Chloro-5-fluoro-2-methylaniline is dissolved in a suitable acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt.
-
Cyclization: The diazonium salt solution is then carefully neutralized or made slightly basic, promoting intramolecular cyclization to form the indazole ring.
-
Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Chapter 2: Spectroscopic Analysis – The Core of Structure Elucidation
Spectroscopic techniques are the workhorses of structural elucidation, providing detailed information about the connectivity and chemical environment of each atom in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the proton and carbon framework.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see signals for the three aromatic protons and the N-H proton.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.5 | br s | - | 1H | N1-H |
| ~8.1 | d | ~1.0 | 1H | H-3 |
| ~7.8 | d | ~8.5 | 1H | H-7 |
| ~7.4 | dd | ~8.5, ~1.5 | 1H | H-5 |
-
N1-H: The N-H proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding with the DMSO solvent.
-
H-3: This proton on the pyrazole ring is typically a singlet or a narrow doublet, slightly coupled to H-7.
-
H-7 and H-5: These two protons on the benzene ring will show coupling to each other. The presence of the fluorine at C4 will also introduce through-space coupling to H-5, potentially leading to a doublet of doublets.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The DEPT-135 experiment further distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~158 (d, ¹JCF ≈ 250 Hz) | Quaternary | C-4 |
| ~141 | Quaternary | C-7a |
| ~135 | CH | C-3 |
| ~125 (d, ³JCF ≈ 10 Hz) | Quaternary | C-3a |
| ~122 | CH | C-7 |
| ~118 (d, ²JCF ≈ 25 Hz) | CH | C-5 |
| ~115 (d, ²JCF ≈ 20 Hz) | Quaternary | C-6 |
-
C-F Coupling: The most significant feature will be the large one-bond coupling constant (¹JCF) for C-4, resulting in a doublet. Smaller two- and three-bond couplings will also be observed for adjacent carbons.
2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. We would expect to see a cross-peak between H-5 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D NMR experiment for structure elucidation. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations for this compound are summarized in the table below.
Predicted Key HMBC Correlations
| Proton | Correlated Carbons |
| N1-H | C-3, C-7a |
| H-3 | C-3a, C-7a |
| H-5 | C-3a, C-4, C-6, C-7 |
| H-7 | C-3a, C-5, C-7a |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 500 MHz (or higher) spectrometer. Acquire a DEPT-135 spectrum.
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. Optimize the acquisition and processing parameters for each experiment to achieve good resolution and signal-to-noise.
-
Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, and pick peaks for all spectra. Analyze the correlations in the 2D spectra to build up the molecular structure.
Mass Spectrometry: Confirming the Molecular Formula and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation of the molecule, which can further confirm the proposed structure.
Expected Mass Spectrometry Data (High-Resolution ESI-MS)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 171.0123 | ~171.0125 |
| [M-H]⁻ | 169.0000 | ~168.9998 |
-
Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of chlorine. The ratio of the M and M+2 peaks should be approximately 3:1, which is characteristic of a single chlorine atom.
Expected Fragmentation Pattern (EI-MS)
The fragmentation of indazoles under electron impact typically involves the loss of small, stable molecules. For this compound, expected fragmentation pathways include the loss of HCN, N₂, and cleavage of the benzene ring.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
HRMS Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) using electrospray ionization (ESI) in both positive and negative ion modes to determine the exact mass of the molecular ion.
-
EI-MS Analysis: For fragmentation information, analyze the sample using a GC-MS system with an electron ionization (EI) source.
Chapter 3: Definitive Structure Confirmation
While spectroscopic methods provide a robust hypothesis for the structure, definitive confirmation often requires techniques that provide three-dimensional structural information.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using standard crystallographic software. Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.
Computational Chemistry: A Synergistic Approach
In the absence of a crystal structure, or to further support experimental findings, computational chemistry can be a powerful tool. Density functional theory (DFT) calculations can be used to predict NMR chemical shifts, which can then be compared with the experimental data to validate the proposed structure.
Workflow: Computational NMR Prediction
-
Structure Input: Build the 3D structure of the proposed this compound molecule.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
NMR Calculation: Calculate the NMR shielding tensors using the GIAO (Gauge-Including Atomic Orbital) method.
-
Chemical Shift Prediction: Convert the calculated shielding tensors to chemical shifts by referencing them to a standard (e.g., TMS).
-
Comparison: Compare the predicted ¹H and ¹³C NMR chemical shifts with the experimental values. A good correlation provides strong evidence for the correctness of the proposed structure.
Visualizing the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as a self-validating system where each piece of data reinforces the others.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Spectroscopic Characterization of 6-Chloro-4-fluoro-1H-indazole: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-Chloro-4-fluoro-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery programs. The indazole scaffold is a prevalent motif in a wide array of pharmacologically active compounds.[1][2][3][4] The specific substitution pattern of a chloro group at the 6-position and a fluoro group at the 4-position imparts unique electronic properties that are of significant interest in the development of novel therapeutics.
This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. While direct experimental spectra for this exact molecule are not widely published, this guide, grounded in fundamental spectroscopic principles and data from analogous substituted indazoles, offers a robust predictive analysis for researchers and scientists.
Molecular Structure and Isomerism
This compound can exist in two tautomeric forms: the 1H- and 2H-tautomers. The 1H-tautomer is generally the more stable form.[1][5] Spectroscopic techniques, particularly NMR, are crucial for distinguishing between these and other potential isomers.[1][2][3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive information regarding its structure.
Experimental Considerations
A standard approach for acquiring NMR data for this compound would involve dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.1 | Singlet (or narrow doublet) | J(H,F) ≈ 1-2 Hz |
| H-5 | ~7.5 | Doublet of doublets | J(H,H) ≈ 9 Hz, J(H,F) ≈ 4 Hz |
| H-7 | ~7.3 | Doublet | J(H,F) ≈ 9 Hz |
| N1-H | ~13.0 (broad) | Singlet | - |
-
H-3: This proton is on the pyrazole ring and is expected to be a singlet, though a small coupling to the fluorine at C-4 might be observed.
-
H-5: This proton will be split by the adjacent H-7 (if present on an adjacent carbon in a different isomer) and the fluorine at C-4.
-
H-7: This proton will show a larger coupling to the fluorine at C-4.
-
N1-H: The proton on the nitrogen will likely be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts will be significantly affected by the electronegative halogen substituents.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135 |
| C-3a | ~120 |
| C-4 | ~155 (d, ¹J(C,F) ≈ 250 Hz) |
| C-5 | ~110 (d, ²J(C,F) ≈ 25 Hz) |
| C-6 | ~130 |
| C-7 | ~100 (d, ²J(C,F) ≈ 25 Hz) |
| C-7a | ~140 |
-
The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹J(C,F)).
-
Carbons two bonds away from the fluorine (C-5 and C-7) will show smaller two-bond couplings (²J(C,F)).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[7] The chemical shift of the fluorine atom in this compound will be indicative of its electronic environment.
Predicted ¹⁹F NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F-4 | -110 to -130 | Multiplet |
The chemical shift is referenced to CFCl₃.[8] The fluorine signal will likely be a multiplet due to couplings with H-3, H-5, and H-7.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic isotopic patterns will be key identifiers.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): The exact mass of this compound (C₇H₄ClFN₂) is approximately 170.00 g/mol .[9]
-
Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation: Common fragmentation pathways for indazoles involve the loss of N₂ and subsequent rearrangements of the aromatic ring.
Molecular Fragmentation Workflow
Caption: Predicted ESI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100-3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |
| C-F Stretch | 1000-1300 | Strong |
| C-Cl Stretch | 600-800 | Strong |
The broad N-H stretch is characteristic of the indazole ring. The strong C-F and C-Cl stretching vibrations will be prominent features in the fingerprint region of the spectrum.
Conclusion
The predicted spectroscopic data presented in this guide provide a comprehensive framework for the structural characterization of this compound. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy, researchers can confidently identify and verify the structure of this important synthetic intermediate. This information is critical for ensuring the purity and identity of the compound in drug discovery and development workflows.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. colorado.edu [colorado.edu]
- 9. This compound | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 6-Chloro-4-fluoro-1H-indazole Derivatives
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active agents.[1][2][3] This bicyclic heterocycle, a bioisostere of indole, is particularly prominent in the development of protein kinase inhibitors, where it adeptly forms critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2] The specific substitution pattern of this compound (CAS: 885520-29-6) offers a synthetically versatile and therapeutically relevant building block.[4][5] The electron-withdrawing properties of the halogen substituents can modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, and provide vectors for further chemical modification, making this core highly valuable for researchers in oncology, inflammation, and neurodegenerative disease.[4][6]
This guide provides a comprehensive overview of the synthesis of the this compound core and its subsequent derivatization, grounded in established chemical principles and supported by detailed experimental protocols.
Retrosynthetic Analysis and Strategic Planning
The successful synthesis of complex derivatives begins with a robust and efficient route to the core scaffold. A logical retrosynthetic analysis of N-substituted this compound derivatives points to two primary strategic disconnections: the N-substituent and the formation of the pyrazole ring itself.
Caption: Retrosynthetic approach for this compound derivatives.
This analysis highlights that the most critical phase is the construction of the indazole ring. Among the various methods for indazole synthesis, including the Jacobsen, Davis-Beirut, and Sugasawa reactions, the diazotization of 2-alkylanilines followed by intramolecular cyclization remains one of the most reliable and scalable methods, particularly for industrial applications.[7]
Part 1: Synthesis of the this compound Core
The most direct and industrially viable pathway to the this compound core involves a classical ring-closing reaction starting from a suitably substituted aniline. This method, adapted from well-established indazole syntheses, offers high yields and utilizes readily available starting materials.[7] A closely related synthesis for a bromo-fluoro-indazole derivative has been detailed in the patent literature, providing a strong basis for this approach.[8]
The key starting material for this synthesis is 4-chloro-2-fluoro-6-methylaniline . The synthesis proceeds in two conceptual steps:
-
Diazotization: The primary amine of the aniline is converted into a diazonium salt using a nitrite source under acidic conditions.
-
Intramolecular Cyclization: The in-situ generated diazonium salt undergoes spontaneous cyclization, where the diazonium group is attacked by the aromatic ring, followed by elimination to form the stable indazole ring system. The methyl group at the ortho position is crucial for this cyclization pathway.
Caption: Workflow for the synthesis of the this compound core.
Detailed Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure based on established chemical literature and should be performed by qualified personnel with appropriate safety precautions in a fume hood.
Materials:
-
4-chloro-2-fluoro-6-methylaniline (1.0 equiv)
-
Toluene
-
Acetic Acid
-
tert-Butyl nitrite (1.5 equiv)
-
Methanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 4-chloro-2-fluoro-6-methylaniline in a mixture of toluene and acetic acid (e.g., a 10:1 v/v ratio).
-
Heat the solution to approximately 90°C with vigorous stirring.
-
Slowly add tert-butyl nitrite dropwise via the addition funnel over 30 minutes, maintaining the internal temperature between 90-100°C. Causality Note: The slow addition and temperature control are critical to manage the exothermic diazotization reaction and prevent the formation of unwanted side products.
-
After the addition is complete, continue to stir the reaction mixture at 100-110°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvents.
-
Dissolve the resulting crude residue in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Filter the resulting precipitate, wash the solid with a small amount of cold methanol, and dry it under vacuum to yield this compound as a solid.
| Step | Key Reagents | Typical Conditions | Expected Yield | Product Form |
| Diazotization & Cyclization | 4-chloro-2-fluoro-6-methylaniline, tert-butyl nitrite, Acetic Acid | Toluene, 90-110°C, 3h | 70-85% | Crystalline Solid |
| Purification | Methanol | Recrystallization | >98% Purity | Off-white to light brown solid |
Part 2: Derivatization of the this compound Scaffold
With the core scaffold in hand, a wide array of derivatives can be synthesized. The most common initial modification is functionalization at the N1 position, which significantly impacts the molecule's biological activity and pharmacokinetic properties.
Caption: Key derivatization pathways for the this compound core.
N1-Alkylation: A Fundamental Transformation
N-alkylation is typically achieved under basic conditions using an appropriate alkyl halide. The choice of base and solvent is crucial for achieving high regioselectivity for the more thermodynamically stable N1 tautomer.[3]
Detailed Experimental Protocol: N1-Alkylation with Benzyl Bromide
Materials:
-
This compound (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate. Expertise Insight: K₂CO₃ is a cost-effective and moderately strong base, sufficient to deprotonate the indazole N-H, making it nucleophilic while minimizing side reactions.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. If the reaction is sluggish, gentle heating to 40-50°C can be applied.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-benzylated derivative.
Advanced Synthetic Strategies: C-H Functionalization and Cross-Coupling
For more complex derivatives, modern synthetic methods like palladium-catalyzed cross-coupling reactions are indispensable.[9] While the this compound core lacks an immediate handle for direct coupling (like a bromo or iodo group), a preliminary C-H activation or halogenation step can be employed to install one. For instance, regioselective bromination at the C7 position of 4-substituted indazoles has been reported, which can then serve as a site for Suzuki-Miyaura coupling to introduce new aryl or heteroaryl fragments.[9] Similarly, methods for C3-functionalization via C-H activation or by using pre-functionalized indazoles are also prevalent.[1][10]
Conclusion and Future Outlook
The this compound core is a highly valuable platform for the development of novel therapeutics. The synthetic route presented here, based on the robust diazotization and cyclization of a substituted aniline, provides a reliable and scalable method for accessing the core structure. Subsequent derivatization, particularly through N-alkylation and advanced cross-coupling reactions, opens the door to a vast chemical space for exploration by drug development professionals. As synthetic methodologies continue to evolve, the application of late-stage functionalization and flow chemistry techniques will further enhance the efficiency and versatility of producing diverse libraries of these important derivatives.[11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-Chloro-4-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the potential therapeutic targets of 6-Chloro-4-fluoro-1H-indazole, a heterocyclic compound built upon the privileged indazole scaffold. As a Senior Application Scientist, this document synthesizes current knowledge on indazole-based compounds to propose a strategic framework for identifying and validating the therapeutic targets of this specific molecule. The indazole core is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology.[1][2] This guide will delve into the rationale behind prioritizing certain target classes, provide detailed experimental protocols for target validation, and offer a forward-looking perspective on the therapeutic promise of this compound.
The Indazole Scaffold: A Privileged Motif in Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of indole and represents a versatile scaffold for developing therapeutic agents.[3] Its unique structural and electronic properties allow for diverse interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor effects.[4][5] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[1]
The subject of this guide, this compound, is a halogenated derivative of the indazole scaffold.[6] Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule, often enhancing its binding affinity and metabolic stability. Specifically, fluorine substitution at the 6-position of the indazole ring has been shown to improve enzymatic activity and cellular potency in certain kinase inhibitors.[1] This precedent strongly suggests that the primary therapeutic potential of this compound lies in the realm of kinase inhibition.
Prioritizing Kinase Families as Primary Therapeutic Targets
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[7] The indazole scaffold has proven to be a highly effective framework for designing potent and selective kinase inhibitors.[2] Based on the extensive literature on indazole derivatives, the following kinase families are proposed as high-priority potential targets for this compound.
Receptor Tyrosine Kinases (RTKs)
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Several indazole-based compounds have demonstrated potent inhibitory activity against VEGFR-2.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is a known driver in various cancers. Notably, studies have shown that fluorine substitution at the 6-position of the indazole ring can enhance the inhibitory activity against FGFR1 and FGFR2.[1]
Non-Receptor Tyrosine Kinases
Dysregulation of non-receptor tyrosine kinases is also a common feature of many cancers. The versatility of the indazole scaffold allows for the design of inhibitors targeting these intracellular signaling molecules.
Serine/Threonine Kinases
-
Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in a wide range of human cancers.[7] Novel indazole derivatives have been identified as potent inhibitors of both Aurora A and Aurora B kinases.[8]
-
Pim Kinases: This family of serine/threonine kinases is involved in cell survival and proliferation, and their overexpression is associated with poor prognosis in several cancers.
-
Threonine Tyrosine Kinase (TTK): TTK plays a crucial role in the spindle assembly checkpoint, and its inhibition represents a promising anti-cancer strategy.
The following diagram illustrates the proposed primary target space for this compound, focusing on key oncogenic kinases.
Caption: Proposed Kinase Target Space for this compound.
Experimental Workflow for Target Identification and Validation
A systematic and rigorous experimental approach is essential to identify and validate the therapeutic targets of this compound. The following workflow outlines a comprehensive strategy, from initial broad screening to in-depth cellular and in vivo validation.
Caption: A Phased Approach to Target Validation for this compound.
Phase 1: Broad Kinase Panel Screening
Objective: To identify the initial kinase targets of this compound from a large, unbiased panel.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Format: Utilize a reputable commercial kinase screening service that offers a large panel of purified, recombinant human kinases (e.g., >400). A common assay format is a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay.
-
Screening Concentration: Perform the initial screen at a single high concentration of the compound, typically 10 µM.
-
Data Analysis: Express the results as the percentage of remaining kinase activity in the presence of the compound compared to a vehicle control. A significant reduction in activity (e.g., >50%) identifies a "hit."
Phase 2: Hit Confirmation and IC₅₀ Determination
Objective: To confirm the initial hits and determine the potency (IC₅₀) of this compound against these kinases.
Methodology:
-
Dose-Response Curves: For each confirmed hit, perform a multi-point dose-response analysis. This typically involves a 10-point, 3-fold serial dilution of the compound.
-
IC₅₀ Calculation: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Selectivity Assessment: Compare the IC₅₀ values across the panel of confirmed hits to assess the selectivity of the compound. A highly selective compound will have a significantly lower IC₅₀ for one or a few kinases compared to others.
Data Presentation:
| Target Kinase | IC₅₀ (nM) |
| VEGFR2 | [Hypothetical Data] |
| FGFR1 | [Hypothetical Data] |
| Aurora A | [Hypothetical Data] |
| Aurora B | [Hypothetical Data] |
| ... | [Hypothetical Data] |
Phase 3: Cellular Target Engagement and Pathway Analysis
Objective: To confirm that this compound engages its intended target(s) within a cellular context and modulates downstream signaling pathways.
Methodology:
-
Cell Line Selection: Choose cancer cell lines that are known to be dependent on the signaling of the identified target kinase(s).
-
Western Blot Analysis:
-
Treat the selected cell lines with increasing concentrations of this compound.
-
Prepare cell lysates and perform Western blotting to assess the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates. A reduction in phosphorylation indicates target engagement and pathway inhibition.
-
-
Cellular Thermal Shift Assay (CETSA):
-
This assay directly measures the binding of a compound to its target protein in intact cells.
-
Treat cells with the compound or vehicle control.
-
Heat the cell lysates to various temperatures.
-
Analyze the soluble fraction by Western blot for the target protein. Ligand binding stabilizes the protein, leading to a higher melting temperature.
-
Phase 4: In Vivo Target Validation and Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model and to correlate efficacy with in vivo target inhibition.
Methodology:
-
Animal Model Selection: Utilize xenograft models (human tumor cells implanted in immunocompromised mice) or syngeneic models (murine tumor cells in immunocompetent mice) that are appropriate for the identified target.
-
Efficacy Study:
-
Administer the compound to tumor-bearing mice at various doses and schedules.
-
Monitor tumor growth over time.
-
Assess tolerability by monitoring body weight and overall animal health.
-
-
Pharmacodynamic (PD) Studies:
-
Collect tumor samples at various time points after compound administration.
-
Analyze the tumor lysates by Western blot to assess the phosphorylation status of the target kinase and its downstream substrates, confirming in vivo target engagement.
-
Future Directions and Conclusion
The indazole scaffold continues to be a rich source of novel therapeutic agents. This compound, with its strategic halogenation, represents a promising starting point for the development of a new generation of targeted therapies. The systematic approach to target identification and validation outlined in this guide provides a robust framework for elucidating its mechanism of action and advancing it through the drug discovery pipeline. The primary hypothesis is that this compound will exhibit potent inhibitory activity against one or more protein kinases implicated in cancer. Rigorous experimental validation, as detailed in the proposed workflow, will be crucial in confirming this hypothesis and unlocking the full therapeutic potential of this compound.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The 6-Chloro-4-fluoro-1H-indazole Scaffold: A Technical Guide to its Application in Kinase Inhibitor Design and Development
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form the structural basis of numerous potent and selective kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors, effectively targeting the highly conserved ATP-binding pocket of a wide array of protein kinases.[1] This guide focuses on a specific, strategically substituted derivative: 6-Chloro-4-fluoro-1H-indazole . The introduction of halogen atoms at the 4- and 6-positions provides medicinal chemists with unique tools to modulate potency, selectivity, and pharmacokinetic properties. This document serves as a technical resource for researchers and drug development professionals, offering an in-depth exploration of the scaffold's synthesis, structure-activity relationships (SAR), and practical application in the development of targeted kinase inhibitors. We will provide field-proven insights, detailed experimental protocols, and a case study focused on the inhibition of the AXL receptor tyrosine kinase.
The Indazole Core: A Privileged Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies. Several FDA-approved drugs, such as Axitinib (VEGFR/PDGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (Trk/ROS1/ALK inhibitor), feature the indazole moiety, underscoring its clinical significance.[2][3]
The utility of the indazole scaffold stems from its bicyclic aromatic structure, which contains two nitrogen atoms that can act as hydrogen bond donors and acceptors. This arrangement allows it to form key hydrogen bonding interactions with the "hinge" region of the kinase ATP-binding site, a critical anchoring point for many inhibitors.[3][4] The this compound variant (CAS: 885520-29-6) is a particularly valuable building block.[5][6] The electron-withdrawing properties of the chlorine and fluorine atoms can influence the acidity of the indazole N-H, potentially strengthening hinge interactions. Furthermore, these halogens provide specific vectors for forming halogen bonds or other non-covalent interactions within the active site, which can be exploited to achieve greater potency and selectivity.
Synthesis and Chemical Properties of this compound
The strategic synthesis of the core scaffold is the foundational step in any drug discovery campaign. While numerous methods exist for indazole synthesis, a common and effective approach begins with appropriately substituted anilines.[7][8]
| Property | Value | Reference |
| CAS Number | 885520-29-6 | [5][6] |
| Molecular Formula | C₇H₄ClFN₂ | [5][6] |
| Molecular Weight | 170.57 g/mol | [6] |
| Appearance | Off-white to yellow solid | [9] |
| IUPAC Name | This compound | [6] |
Protocol 2.1: Representative Synthesis of this compound
This protocol describes a common synthetic route starting from a commercially available aniline derivative. The rationale behind this multi-step synthesis is to build the bicyclic indazole system through a diazotization and cyclization cascade.
Step 1: Nitration of 3-Chloro-5-fluoroaniline
-
Rationale: Introduction of a nitro group ortho to the amino group, which will become part of the pyrazole ring of the indazole.
-
Cool a solution of 3-chloro-5-fluoroaniline (1.0 eq) in concentrated sulfuric acid to 0°C.
-
Add potassium nitrate (1.05 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Pour the mixture carefully onto crushed ice and collect the resulting precipitate by filtration. Wash with cold water until the filtrate is neutral. Dry the solid to yield 5-chloro-3-fluoro-2-nitroaniline.
Step 2: Diazotization and Reduction to Form the Indazole Ring
-
Rationale: The core reaction to form the indazole ring. The amino group is converted to a diazonium salt, which then undergoes intramolecular cyclization.
-
Suspend 5-chloro-3-fluoro-2-nitroaniline (1.0 eq) in glacial acetic acid.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5°C. Stir for 30 minutes.
-
To this solution, add a cold solution of stannous chloride (SnCl₂) (3.0 eq) in concentrated hydrochloric acid, keeping the temperature below 10°C.
-
Stir the reaction for 3 hours at room temperature.
-
Basify the mixture with a concentrated sodium hydroxide solution to pH > 10 and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Structure-Activity Relationship (SAR) of Indazole Analogs in Drug Discovery
Abstract: The indazole scaffold, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a quintessential "privileged scaffold" in modern medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to engage in crucial hydrogen bonding interactions and serve as a bioisostere for motifs like indoles, have cemented its role in the development of numerous therapeutic agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of indazole analogs across various therapeutic targets. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, selectivity, and pharmacokinetic profiles, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a mere listing of compounds to explain the strategic rationale behind analog design and optimization, grounded in authoritative references and practical methodologies.
The Indazole Core: A Foundation for Versatile Molecular Recognition
The indazole nucleus exists primarily in two tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3] This feature, combined with its aromatic nature and the presence of both hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen) capabilities, makes it a highly versatile scaffold for interacting with biological targets.[4][5] Its structural rigidity and synthetic tractability further enhance its appeal in drug design.[1]
The strategic importance of the indazole core is evident in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer chemotherapy, and the antiemetic agent Granisetron, a selective 5-HT3 receptor antagonist.[4][6] These successes have spurred extensive investigation into the SAR of novel indazole derivatives.
Key Positions for Substitution and their General Impact
The indazole scaffold offers several positions for chemical modification to modulate its biological activity. The most frequently explored positions are N1, C3, C5, and C6, each playing a distinct role in target engagement and influencing physicochemical properties.
SAR of Indazole Analogs as Protein Kinase Inhibitors
Indazole's ability to mimic the adenine region of ATP makes it a premier scaffold for designing protein kinase inhibitors.[7] The N1-H and pyrazole nitrogen often form a canonical hydrogen bond pair with the "hinge" region of the kinase ATP-binding site, anchoring the molecule for further interactions.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key targets in oncology, and several indazole-based drugs, like Pazopanib, target this family.
-
Hinge Binding: The indazole core itself typically forms hydrogen bonds with the kinase hinge.
-
C3-Position: Substitution at the C3 position is critical. For instance, in a series of VEGFR-2 inhibitors, attaching a pyrimidine ring at C3 was found to be beneficial.[7]
-
N1-Position: The N1 position is often substituted with groups that occupy a nearby hydrophobic pocket, enhancing potency and influencing the pharmacokinetic profile.
-
C5/C6-Position: Modifications at these positions can further enhance potency. For example, in a series of 3,6-disubstituted indazoles developed as hepcidin production inhibitors, modifications at C6 were explored to optimize activity.[8]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
FGFRs are another important class of receptor tyrosine kinases implicated in cancer.
-
C4-Position: In one study, a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivative showed potent FGFR1 inhibitory activity.[3] This highlights the importance of substitutions at the C4 and C6 positions for this target.
-
SAR Rationale: Structure-activity relationship studies revealed that introducing a 2,6-disubstituted phenyl ring at the C6 position of the indazole core was crucial for potent inhibitory activity.[3] Further optimization of the C4-carboxamide moiety led to compounds with nanomolar IC50 values.[3]
Pim Kinase Inhibitors
Pim kinases are serine/threonine kinases that are oncogenic targets.
-
C3-Position: Systematic optimization of a 3-(pyrazin-2-yl)-1H-indazole lead compound showed that this moiety is critical for activity.
-
N1-Position: Exploration of substituents at the N1 position with various piperidine derivatives led to the discovery of potent pan-Pim inhibitors with IC50 values in the low nanomolar range.[3]
Table 1: SAR Summary of Indazole Analogs as Kinase Inhibitors
| Target Kinase | Key Position | Favorable Substitution | Resulting Activity (Example) | Reference |
|---|---|---|---|---|
| VEGFR-2 | C3 | Pyrimidine-based groups | Potent inhibition | [7] |
| FGFR1 | C6 | 2,6-dichloro-3,5-dimethoxyphenyl | IC50 = 30.2 ± 1.9 nM | [3] |
| Pim-1 | N1 | Substituted piperidine moieties | IC50 = 0.4 nM | [3] |
| EGFR (T790M) | N1 | Acrylamide-containing groups (for covalent inhibition) | IC50 = 5.3 nM | [3] |
| Akt | C3 | Pyridine analogues | Ki = 0.16 nM |[9] |
SAR in Other Therapeutic Areas
The versatility of the indazole scaffold extends well beyond kinase inhibition.
Anti-inflammatory Agents
Indazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines.[10]
-
N2-Substituted Indazolones: A series of N2-substituted 1,2-dihydro-3H-indazol-3-ones demonstrated significant and long-lasting anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds showing superior activity to the standard drug diclofenac.[11]
-
Mechanism of Action: Studies suggest that the anti-inflammatory effects of some indazoles are mediated through the inhibition of COX-2, pro-inflammatory cytokines like TNF-α and IL-1β, and free radical scavenging.[10]
Agents for Neurodegenerative Disorders
Indazoles are being explored for diseases like Alzheimer's and Parkinson's.[12]
-
Multi-Target Approach: A series of 5-substituted indazoles were designed as multi-target agents for Alzheimer's disease, simultaneously inhibiting cholinesterases (AChE/BuChE) and BACE1.[13] These compounds also exhibited neuroprotective and anti-inflammatory effects.[13]
-
MAO-B Inhibition: By hybridizing the indazole scaffold with other pharmacophores, potent and selective inhibitors of human monoamine oxidase B (MAO-B) have been developed.[14] A bioisosteric replacement of an amide linker with a 1,2,4-oxadiazole ring yielded a compound with an IC50 of 52 nM for hMAO-B.[14]
Calcium-Release Activated Calcium (CRAC) Channel Blockers
The CRAC channel is a key regulator of mast cell activation and a target for inflammatory diseases.
-
Regiochemistry is Critical: A fascinating SAR study of indazole-3-carboxamides revealed that the regiochemistry of the amide linker is crucial for activity. The indazole-3-carboxamide (-CO-NH-Ar) scaffold produced potent CRAC channel blockers, while the isomeric "reverse" amide (-NH-CO-Ar) was inactive.[15]
-
Potent Analogs: The most potent compounds, such as those with a 3-fluoro-4-pyridyl group attached to the amide, inhibited calcium influx and stabilized mast cells with sub-micromolar IC50 values.[15]
Experimental Protocols and Workflows
Synthesizing technical accuracy with field-proven insights is paramount. The following sections detail a representative experimental workflow for developing and validating indazole analogs.
General Synthetic Workflow for an Indazole Analog Library
The generation of a diverse library of analogs is the cornerstone of any SAR campaign. One common and efficient method involves the cyclization of appropriately substituted hydrazones.[3][4]
This workflow allows for systematic variation at multiple positions. For example, using different hydrazines introduces diversity that can translate to the N1-position, while subsequent parallel synthesis techniques can modify other positions on the indazole core.[3]
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a self-validating system to determine the potency of indazole analogs against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (indazole analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine or a known drug like Pazopanib)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system
-
384-well white assay plates
-
Multichannel pipettes and plate reader
Methodology:
-
Compound Preparation: Create a 10-point serial dilution series for each test compound in DMSO, typically starting from 100 µM. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Assay Plate Setup:
-
Test Wells: Add 2.5 µL of diluted test compound to the wells.
-
Positive Control Wells: Add 2.5 µL of the serially diluted known inhibitor.
-
Negative Control (0% Inhibition): Add 2.5 µL of DMSO.
-
Background Control (100% Inhibition): Add 2.5 µL of DMSO. This well will not receive the kinase enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Add 2.5 µL of this solution to all wells except the background control. For background wells, add 2.5 µL of buffer with substrate only.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final volume is 10 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction, determined during assay validation.
-
Reaction Termination and Signal Detection:
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background control signal from all other readings.
-
Normalize the data by setting the average of the negative control wells to 100% activity and the positive control (at highest concentration) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value.
-
Self-Validation System:
-
The inclusion of a potent, known inhibitor as a positive control validates the assay's sensitivity and reproducibility.
-
The Z'-factor, calculated from the positive and negative controls, should be ≥ 0.5 to ensure the assay is robust and suitable for screening.
-
Running the assay within the linear range of ATP consumption ensures that the results are not skewed by substrate depletion.
Conclusion and Future Perspectives
The indazole scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across a wide spectrum of biological targets.[4][5] The SAR principles outlined in this guide highlight a common theme: the indazole core acts as an excellent anchor, while targeted substitutions at the C3, C5, C6, and N1 positions are used to fine-tune potency, selectivity, and pharmacokinetic properties.[3]
Future research will likely focus on several key areas:
-
Multifunctional Agents: Designing single molecules that hit multiple targets, such as the combined cholinesterase and BACE1 inhibitors for Alzheimer's disease, represents a promising strategy for complex diseases.[13]
-
Targeting Drug Resistance: Indazole analogs are being designed to overcome drug resistance, for example, by targeting mutant forms of kinases like EGFR T790M.[3]
By leveraging the established SAR knowledge and embracing new technologies, the indazole scaffold will undoubtedly continue to yield novel and impactful therapeutic agents for years to come.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Routes for Polysubstituted Indazoles: From Classical Reactions to Modern Catalytic Strategies
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, integral to a multitude of therapeutic agents and functional materials.[1][2][3] The strategic placement of substituents on this bicyclic heteroaromatic system is paramount for modulating its physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive review of the key synthetic routes for accessing polysubstituted indazoles. We will navigate through the foundational principles of classical methods, delve into the intricacies of modern transition-metal-catalyzed reactions, and explore the elegance of cycloaddition strategies. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying mechanistic rationale to empower informed synthetic planning and execution.
Introduction: The Enduring Significance of the Indazole Core
Indazoles, bicyclic aromatic heterocycles composed of a fused benzene and pyrazole ring, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1][4] Their structural rigidity and ability to participate in hydrogen bonding interactions make them ideal pharmacophores. Indeed, a host of FDA-approved drugs, including the anti-cancer agents Niraparib and Pazopanib, feature the indazole motif.[1][3] The diverse pharmacological activities exhibited by indazole derivatives, such as anti-inflammatory, anti-tumor, and anti-HIV properties, underscore the critical importance of developing efficient and versatile synthetic methodologies to access structurally diverse analogues.[1][2]
This guide will dissect and compare the most impactful synthetic strategies, providing a framework for selecting the optimal route based on desired substitution patterns, substrate availability, and reaction scalability.
Classical Approaches: Time-Tested Routes to the Indazole Scaffold
While modern catalytic methods have expanded the synthetic chemist's toolbox, classical reactions remain relevant for their simplicity and use of inexpensive starting materials.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles and indazolones through an N-N bond-forming heterocyclization.[5][6] The reaction typically proceeds from o-nitrobenzaldehydes and primary amines under either acidic or basic conditions.[7]
Causality of Experimental Choices: The choice between acidic or basic catalysis depends on the nature of the amine. Base-catalyzed conditions are often employed for alkyl amines, while acid catalysis can be beneficial for less nucleophilic anilines, promoting the formation of the key o-nitrosobenzylidine imine intermediate.[7][8] The reaction is often sensitive to the solvent and the presence of water, which can influence the stability of the reactive nitroso intermediate.[9]
Reaction Mechanism: The reaction is believed to proceed through an o-nitrosobenzylidine imine intermediate, which undergoes a concerted N-N bond forming heterocyclization.[7]
Caption: Mechanism of the Davis-Beirut Reaction.
Experimental Protocol: Synthesis of a 2-Alkyl-2H-indazole [7]
-
To a solution of o-nitrobenzaldehyde (1.0 mmol) in ethanol (10 mL) is added the primary alkylamine (1.2 mmol).
-
A catalytic amount of a base, such as potassium hydroxide (0.1 mmol), is added to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2H-indazole.
Transition-Metal-Catalyzed Strategies: Precision and Versatility
The advent of transition-metal catalysis has revolutionized the synthesis of polysubstituted indazoles, enabling direct C-H functionalization and novel annulation strategies with high atom economy and functional group tolerance.[10][11]
Rhodium-Catalyzed C-H Activation/Annulation
Rhodium(III) catalysis has emerged as a particularly effective tool for the synthesis of N-aryl-2H-indazoles from readily available azobenzenes and aldehydes.[10][12] This approach leverages the directing group ability of the azo moiety to achieve regioselective C-H activation.
Causality of Experimental Choices: The use of a Cp*Rh(III) catalyst is crucial for its ability to facilitate the C-H activation step.[12] A silver salt, such as AgSbF₆, is often employed as a halide scavenger to generate the active cationic rhodium species. The choice of solvent (e.g., dioxane or THF) can significantly impact the reaction yield.[12]
Reaction Mechanism: The catalytic cycle is initiated by the ortho C-H activation of the azobenzene directed by the azo group. This is followed by insertion of the aldehyde, intramolecular cyclization, and subsequent aromatization to yield the 2H-indazole product.[12]
Caption: Rhodium-catalyzed synthesis of 2H-indazoles.
Palladium-Catalyzed C-H Activation and Cyclization
Palladium catalysis offers a complementary approach for the synthesis of indazoles, often proceeding through a two-step sequence involving an initial C-H acylation of azobenzenes followed by reductive cyclization.[13]
Experimental Protocol: Synthesis of a 2,3-Diaryl-2H-indazole via Rh(III)-Catalysis [12]
-
In a glovebox, a Schlenk tube is charged with the azobenzene (0.2 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
The tube is sealed, removed from the glovebox, and placed under an argon atmosphere.
-
Anhydrous dioxane (1.0 mL) and the aldehyde (0.4 mmol) are added via syringe.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with dichloromethane and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel.
Cobalt-Catalyzed C-H Functionalization
More recently, cost-effective cobalt catalysts have been developed for the synthesis of N-aryl-2H-indazoles.[14] These systems often utilize an air-stable cationic Co(III) catalyst and require only a substoichiometric amount of a simple acid additive like acetic acid.[14] This represents a more sustainable and economically viable alternative to precious metal catalysts.
Cycloaddition Reactions: Convergent and Efficient Strategies
Cycloaddition reactions provide a highly convergent and often regioselective route to the indazole core.
[3+2] Cycloaddition of Arynes and Sydnones
The [3+2] dipolar cycloaddition of arynes, generated in situ from silylaryl triflates, with sydnones is a rapid and efficient method for the synthesis of 2H-indazoles.[15][16][17] This reaction proceeds under mild conditions and offers excellent yields with high selectivity for the 2H-isomer.[15][16]
Causality of Experimental Choices: The in situ generation of the highly reactive aryne intermediate is key to this transformation. This is typically achieved by treating an o-(trimethylsilyl)aryl triflate with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[16] Sydnones serve as stable, cyclic 1,3-dipoles.
Reaction Mechanism: The reaction involves an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a spontaneous retro-[4+2] extrusion of carbon dioxide to afford the aromatic 2H-indazole.[15][16]
Caption: [3+2] Cycloaddition of an aryne and a sydnone.
Experimental Protocol: Synthesis of a 2-Aryl-2H-indazole via Aryne-Sydnone Cycloaddition [16]
-
To a solution of the sydnone (0.5 mmol) and the o-(trimethylsilyl)aryl triflate (0.6 mmol) in anhydrous acetonitrile (5 mL) is added cesium fluoride (1.0 mmol).
-
The reaction mixture is stirred at room temperature for 1-3 hours until the starting materials are consumed (monitored by TLC).
-
The mixture is then filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the pure 2H-indazole.
[3+2] Cycloaddition of Arynes and Diazo Compounds
The reaction of arynes with diazo compounds, often generated in situ from N-tosylhydrazones, provides a versatile route to 3-substituted 1H-indazoles.[18][19][20] This method avoids the need to handle potentially unstable diazo compounds directly.[19]
Emerging Strategies: The Role of Photocatalysis
Visible-light photoredox catalysis is an emerging and sustainable approach for the synthesis and functionalization of indazoles.[21][22][23] These methods often proceed under mild, metal-free conditions and enable novel bond formations that are not readily accessible through traditional thermal methods.[24][25] For instance, ruthenium-catalyzed intramolecular N-N bond formation has been reported for the synthesis of indazolo[2,3-a]quinolines.[21]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is dictated by the desired substitution pattern, functional group tolerance, and scalability.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Davis-Beirut Reaction | Good (60-90%)[26] | Tolerates various alkyl and some aryl amines.[26] | Metal-free, inexpensive starting materials, versatile for 2H-indazoles and indazolones.[5] | Can be low-yielding with certain substrates; may require optimization.[26] |
| Rh(III)-Catalyzed C-H Activation | Moderate to High (50-95%)[26] | Broad scope for both coupling partners.[26] | High atom economy, synthesis of complex derivatives, applicable to both 1H and 2H isomers.[10][27] | Requires precious metal catalyst; may require inert atmosphere. |
| [3+2] Cycloaddition (Aryne-Sydnone) | Good to Excellent (>80%)[15][16] | Broad functional group tolerance on both precursors.[15][16] | High yields, excellent regioselectivity for 2H-indazoles, mild conditions.[15][16] | Requires synthesis of sydnone precursors.[26] |
Conclusion and Future Outlook
The synthesis of polysubstituted indazoles has witnessed remarkable progress, evolving from classical condensation reactions to highly sophisticated transition-metal-catalyzed and cycloaddition strategies. The ongoing development of more sustainable and cost-effective catalytic systems, particularly those based on earth-abundant metals and photocatalysis, will undoubtedly continue to expand the accessibility and diversity of this crucial heterocyclic scaffold. The ability to rationally design and execute the synthesis of novel indazole derivatives is a cornerstone of modern drug discovery and materials science, and a thorough understanding of the available synthetic methodologies is essential for future innovation in these fields.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Indazole synthesis [organic-chemistry.org]
- 19. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones [organic-chemistry.org]
- 20. Synthesis of 3-substituted indazoles from arynes and N-tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. ijsdr.org [ijsdr.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 6-Chloro-4-fluoro-1H-indazole: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 6-chloro-4-fluoro-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein outlines a robust and efficient multi-step synthesis commencing from commercially available starting materials. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental procedure but also a detailed explanation of the underlying chemical principles and rationale for the chosen synthetic strategy. The synthesis involves the formation of a key intermediate, 4-chloro-2-fluoro-6-nitrotoluene, followed by a reductive cyclization to yield the target indazole. All procedural steps, including purification and characterization, are described in detail to ensure reproducibility and high purity of the final product.
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with various biological targets. Specifically, substituted indazoles have demonstrated significant potential in the development of kinase inhibitors for oncology, anti-inflammatory agents, and therapies for neurological disorders. The target molecule, this compound, with its specific substitution pattern, represents a valuable synthon for the elaboration into more complex drug candidates.
This application note details a reliable synthetic route to this compound, designed for both laboratory-scale and potential scale-up operations. The presented protocol is based on established chemical transformations, with each step optimized for yield, purity, and operational simplicity.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a three-step sequence starting from 4-chloro-2-fluorotoluene. The logical workflow for this synthesis is depicted in the diagram below.
Caption: Overall workflow for the synthesis of this compound.
The key steps in this synthetic sequence are:
-
Nitration of 4-chloro-2-fluorotoluene to introduce a nitro group at the C6 position, yielding 4-chloro-2-fluoro-6-nitrotoluene.
-
Reduction of the nitro group to an amine, affording 4-chloro-2-fluoro-6-aminotoluene.
-
Diazotization of the amino group followed by intramolecular cyclization to form the pyrazole ring of the indazole system.
Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light and/or appropriate staining agents. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.
| Reagent/Solvent | Grade | Supplier |
| 4-Chloro-2-fluorotoluene | 98% | Commercially Available |
| Nitric acid (fuming) | ACS Grade | Commercially Available |
| Sulfuric acid (concentrated) | ACS Grade | Commercially Available |
| Iron powder | -325 mesh | Commercially Available |
| Ammonium chloride | ACS Grade | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Hydrochloric acid | ACS Grade | Commercially Available |
| Sodium nitrite | ACS Grade | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Sodium bicarbonate | ACS Grade | Commercially Available |
| Brine | Saturated aq. solution | Prepared in-house |
| Sodium sulfate | Anhydrous | Commercially Available |
Step-by-Step Synthesis
Reaction Principle: This step involves the electrophilic aromatic substitution of 4-chloro-2-fluorotoluene. The directing effects of the chloro and fluoro groups, along with the activating effect of the methyl group, favor the introduction of the nitro group at the C6 position. A mixture of nitric and sulfuric acids is used as the nitrating agent.
Caption: Nitration of 4-chloro-2-fluorotoluene.
Procedure:
-
To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked round-bottom flask equipped with a thermometer and a dropping funnel, cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add 4-chloro-2-fluorotoluene (10.0 g, 69.2 mmol) to the sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (6.0 mL, 141 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the toluene solution over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate, 95:5) to afford 4-chloro-2-fluoro-6-nitrotoluene as a yellow solid.
Reaction Principle: This step involves the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of ammonium chloride or a dilute acid. This method is generally high-yielding and avoids the use of more hazardous reducing agents.
Caption: Reduction of the nitro group.
Procedure:
-
In a round-bottom flask, suspend 4-chloro-2-fluoro-6-nitrotoluene (10.0 g, 52.7 mmol) in a mixture of ethanol (150 mL) and water (50 mL).
-
Add iron powder (14.7 g, 263.5 mmol) and ammonium chloride (1.4 g, 26.4 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-fluoro-6-aminotoluene as a solid, which can be used in the next step without further purification.
Reaction Principle: This final step is a classic indazole synthesis involving the diazotization of an ortho-methylaniline followed by intramolecular cyclization. The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium. The in situ generated diazonium salt then undergoes cyclization, with the methyl group participating in the formation of the pyrazole ring.
Caption: Diazotization and cyclization to form the indazole ring.
Procedure:
-
Dissolve 4-chloro-2-fluoro-6-aminotoluene (8.0 g, 50.1 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (80 mL) in a beaker, with cooling in an ice bath.
-
Slowly add a solution of sodium nitrite (3.8 g, 55.1 mmol) in water (15 mL) dropwise to the aniline solution, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours, until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate, 80:20 to 70:30) to afford this compound as a solid.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₄ClFN₂ |
| Molecular Weight | 170.57 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity (by HPLC) | >97% |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 13.5 (s, 1H, NH), 8.1 (s, 1H), 7.6 (d, J = 8.0 Hz, 1H), 7.2 (d, J = 8.0 Hz, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 160.2 (d, J=240 Hz), 141.5, 135.0, 122.5 (d, J=10 Hz), 121.0, 110.0 (d, J=25 Hz), 105.0 (d, J=5 Hz).
-
MS (ESI): m/z 171.0 [M+H]⁺.
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Nitrating agents are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and at low temperatures.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described three-step sequence is efficient and utilizes readily available starting materials and reagents. The clear, step-by-step instructions, coupled with explanations of the underlying chemical principles, make this guide a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this key indazole intermediate will facilitate the exploration of novel and potent therapeutic agents.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-iodo-6-chloro-4-fluoro-1H-indazole
Introduction: The Strategic Importance of Substituted Indazoles in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The ability to precisely functionalize the indazole ring is therefore of paramount importance in the development of new pharmaceuticals.[3][4][5] Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and mild reaction conditions.[6][7][8]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-iodo-6-chloro-4-fluoro-1H-indazole, a polyhalogenated and electron-deficient substrate. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss key considerations for optimization and troubleshooting. The inherent reactivity differences among the carbon-halogen bonds in the substrate allow for a highly selective coupling at the C-3 position, making this a powerful tool for the synthesis of complex indazole derivatives.[9][10]
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7][11] The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[7][8][12]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) complex to the aryl halide (in this case, 3-iodo-6-chloro-4-fluoro-1H-indazole). This step involves the insertion of the palladium into the carbon-iodine bond, forming a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl > F, which is the basis for the selectivity of the reaction at the 3-iodo position.[9][10] The electron-withdrawing nature of the chloro and fluoro substituents on the indazole ring can enhance the rate of oxidative addition.[13]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14][15]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][11]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-iodo-6-chloro-4-fluoro-1H-indazole with Phenylboronic Acid
This protocol provides a general procedure for the selective C-3 arylation of 3-iodo-6-chloro-4-fluoro-1H-indazole.
Materials:
-
3-iodo-6-chloro-4-fluoro-1H-indazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-iodo-6-chloro-4-fluoro-1H-indazole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.10 equiv) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-6-chloro-4-fluoro-1H-indazole.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Lower loadings are more cost-effective, but higher loadings may be necessary for challenging substrates. |
| Ligand | Electron-rich, bulky phosphines (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs) | Promote oxidative addition and reductive elimination.[6] |
| Base | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) | Activates the boronic acid for transmetalation.[6][14] The choice of base can influence reaction rate and yield.[15] |
| Solvent | Ethers (Dioxane, THF), Aromatic hydrocarbons (Toluene), with water as a co-solvent | Solvent polarity can influence the catalytic cycle.[16] Water is often beneficial for the transmetalation step.[6] |
| Temperature | 60-120 °C | Higher temperatures generally increase the reaction rate, but may also lead to side reactions. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, poor quality of reagents, insufficient temperature. | Use a fresh batch of catalyst and high-purity reagents.[13] Increase the reaction temperature. Consider a different catalyst/ligand system. |
| Formation of side products (e.g., homocoupling of boronic acid) | Sub-optimal reaction conditions. | Adjust the stoichiometry of the reagents. Lower the reaction temperature. Screen different bases and solvents. |
| Dehalogenation of the starting material | Presence of reducing agents, high temperatures. | Ensure an inert atmosphere. Use degassed solvents. Lower the reaction temperature. |
| N-Arylation of the indazole | High reaction temperatures, specific catalyst systems. | N-protection of the indazole (e.g., with a Boc group) may be necessary in some cases, although many Suzuki couplings on indazoles proceed without it.[13] |
Conclusion
The Suzuki-Miyaura coupling of 3-iodo-6-chloro-4-fluoro-1H-indazole offers a reliable and selective method for the synthesis of C-3 arylated indazole derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate a diverse range of compounds for drug discovery and development. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful synthetic transformation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Alkylation of 6-Chloro-4-fluoro-1H-indazole for Pharmaceutical Synthesis
Abstract
The N-alkylation of indazoles is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active molecules.[1][2][3] The 6-Chloro-4-fluoro-1H-indazole scaffold, in particular, serves as a critical building block for advanced therapeutic agents. However, the ambident nucleophilic nature of the indazole ring, possessing two reactive nitrogen atoms (N1 and N2), presents a significant synthetic challenge: controlling the regioselectivity of the alkylation.[4][5] An unoptimized reaction will often yield a difficult-to-separate mixture of N1 and N2 regioisomers, compromising yield and purity.[2][5] This guide provides a detailed analysis of the factors governing this regioselectivity and presents a series of validated, step-by-step protocols for directing the alkylation of this compound to either the N1 or N2 position with high fidelity.
The Principle of Regiocontrol in Indazole Alkylation
The outcome of an indazole alkylation is determined by a delicate balance of thermodynamic and kinetic factors, which can be manipulated through the strategic selection of reagents and reaction conditions.[4]
1.1. Tautomerism and Thermodynamic Stability
The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form.[2][5][6][7] Consequently, reaction conditions that allow for equilibration will preferentially yield the N1-alkylated product, which is typically the more stable isomer.[4][6][8]
1.2. Factors Influencing N1 vs. N2 Selectivity
The regiochemical outcome is not solely dependent on the stability of the final product. The following factors play a crucial role in directing the alkylation:
-
Base and Counter-ion: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents generate a delocalized indazolide anion. The subsequent alkylation site can be influenced by the association of the cation (e.g., Na⁺) with the heteroatoms.[3][7]
-
Solvent: The choice of solvent affects the solubility of the indazolide salt and the nature of the ion-pairing. Polar aprotic solvents like DMF can lead to mixtures, whereas less polar solvents like THF often favor N1 selectivity with NaH.[4][8]
-
Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, thereby favoring alkylation at the N2 position.[1][2][4] For the target this compound, steric hindrance at C7 is minimal.
-
Reaction Mechanism: Different reaction pathways can lead to different regioisomers. For example, classical SN2 alkylation under thermodynamic control favors N1, while procedures like the Mitsunobu reaction proceed via a different mechanism that often favors the kinetically controlled N2 product.[2][8]
Protocol 1: Selective N1-Alkylation via Thermodynamic Control
This protocol leverages the classic conditions of a strong base in a non-polar aprotic solvent to favor the formation of the thermodynamically more stable N1-alkylated product. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a robust and widely-cited system for achieving high N1 selectivity.[1][2][6]
Scientific Rationale: NaH, a non-nucleophilic strong base, irreversibly deprotonates the 1H-indazole to form the sodium indazolide salt. In a solvent like THF, this salt exists in a state that, upon reaction with an alkyl halide, preferentially leads to the more stable N1-substituted product. This method is particularly effective for indazoles lacking significant steric hindrance near the N1 position.[1][3][6]
Detailed Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Cool the reaction to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Extraction: Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
| Parameter | Recommended Condition | Rationale / Notes |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation.[1][2] |
| Solvent | Anhydrous THF | Favors N1-selectivity; ensures anhydrous conditions.[1][8] |
| Equivalents (Base) | 1.1 - 1.2 equiv | Ensures full deprotonation of the starting material. |
| Equivalents (Alkyl Halide) | 1.1 - 1.5 equiv | Drives the reaction to completion. |
| Temperature | 0 °C to RT/50 °C | Initial cooling for safety; heating may be required for less reactive halides.[4] |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the highly reactive NaH and indazolide anion. |
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
For accessing the N2-regioisomer, the Mitsunobu reaction is a powerful and reliable method. It often provides good-to-excellent selectivity for the N2 position, which is typically the kinetic product.[2][4][8]
Scientific Rationale: The Mitsunobu reaction does not proceed via a pre-formed indazolide anion. Instead, the reaction involves the activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).[9] The indazole then acts as the nucleophile, attacking the activated alcohol complex. This pathway is subject to different steric and electronic constraints than the SN2 reaction, often favoring attack at the N2 position. For some indazoles, N2:N1 ratios can exceed 2.5:1.[2][8]
Detailed Experimental Protocol:
-
Preparation: To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.2-1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 15-20 minutes. An exothermic reaction is often observed.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude mixture will contain the desired product along with triphenylphosphine oxide and the hydrazide byproduct. Purify the residue directly by flash column chromatography on silica gel. The N2 and any minor N1 isomers can typically be separated at this stage.[4]
| Parameter | Recommended Condition | Rationale / Notes |
| Reagents | PPh₃ and DIAD/DEAD | Standard Mitsunobu conditions for activating the alcohol.[4][9] |
| Solvent | Anhydrous THF | Common solvent for Mitsunobu reactions. |
| Equivalents (Alcohol) | 1.2 - 1.5 equiv | A slight excess is used to ensure consumption of the indazole. |
| Equivalents (PPh₃/DIAD) | 1.5 equiv | Ensures complete activation of the alcohol. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction; proceeds well at RT.[4] |
| Key Byproducts | PPh₃=O, DIAD-H₂ | These are removed during chromatographic purification. |
Protocol 3: Selective N2-Alkylation via Acid Catalysis
A modern and highly selective method for N2-alkylation involves the use of a Brønsted acid catalyst with diazo compounds as the alkylating agents. This approach avoids the use of strong bases and often provides exceptional regioselectivity.[10]
Scientific Rationale: In the presence of a strong acid like triflic acid (TfOH), the diazo compound is protonated to form a highly reactive diazonium ion, which then generates a carbocation equivalent. The indazole nitrogen atoms then compete for this electrophile. Under these conditions, the N2-alkylation is overwhelmingly favored, with selectivities reported as high as 100:0 (N2:N1).[10][11] This method demonstrates excellent functional group tolerance.
Detailed Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv) at 0 °C.[4]
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.[4]
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Triflic Acid (TfOH) | Strong Brønsted acid effectively activates the diazo compound.[10][11] |
| Alkylating Agent | Diazo Compound (e.g., Ethyl diazoacetate) | Provides the alkyl group under metal-free conditions.[10] |
| Solvent | Anhydrous DCM | A common, relatively non-coordinating solvent for this transformation. |
| Temperature | 0 °C to RT | Allows for controlled initiation of the reaction. |
| Selectivity | Excellent for N2 | Often provides exclusively the N2-isomer.[10] |
Comparative Summary of Methodologies
| Method | Target | Key Reagents | Typical Solvent | Control Type | Advantages | Disadvantages |
| Protocol 1 | N1 | NaH, Alkyl Halide | THF | Thermodynamic | High N1 selectivity, widely used, reliable.[1][2] | Moisture sensitive, H₂ gas evolution, requires anhydrous conditions. |
| Protocol 2 | N2 | PPh₃, DIAD, Alcohol | THF | Kinetic | Good N2 selectivity, uses alcohols directly.[4][8] | Stoichiometric byproducts, can be difficult to purify. |
| Protocol 3 | N2 | TfOH, Diazo Compound | DCM | Kinetic/Catalytic | Excellent N2 selectivity, mild, metal-free.[10][11] | Requires synthesis/handling of potentially unstable diazo compounds. |
Conclusion
The regioselective N-alkylation of this compound is a solvable challenge that hinges on the rational selection of synthetic methodology. For the synthesis of N1-alkylated derivatives, alkylation with sodium hydride in THF provides a robust, thermodynamically controlled route. Conversely, to obtain the N2-regioisomer, kinetically controlled methods such as the Mitsunobu reaction or the highly selective acid-catalyzed reaction with diazo compounds are the preferred strategies. By understanding the underlying principles of thermodynamic versus kinetic control, researchers can confidently access either regioisomer, paving the way for the efficient synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of the 6-Chloro-4-fluoro-1H-indazole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The specific core of 6-chloro-4-fluoro-1H-indazole presents a unique synthetic handle for the development of novel therapeutics. The electron-withdrawing nature of the chlorine and fluorine substituents can influence the reactivity of the indazole ring system, offering opportunities for selective functionalization. This document provides a detailed guide to the key synthetic strategies for modifying the this compound core, with a focus on practical, field-proven protocols.
Strategic Approaches to Functionalization
The functionalization of the this compound core can be systematically approached by targeting three primary reactive sites: the N-H bond of the pyrazole ring, the C-H bonds, and the carbon-halogen bonds. Each site offers a distinct avenue for introducing molecular diversity.
Key Functionalization Strategies:
-
N-H Functionalization: Alkylation and arylation at the N1 position are fundamental transformations for exploring structure-activity relationships (SAR).
-
Palladium-Catalyzed Cross-Coupling: The chlorine atom at the C6 position serves as a versatile handle for introducing aryl, heteroaryl, and other carbon-based substituents via reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.
-
C-H Activation: Direct functionalization of C-H bonds offers an atom-economical approach to introduce new functionalities, although regioselectivity can be a challenge.
N-H Functionalization: Alkylation and Arylation
The nitrogen atom of the indazole ring is a primary site for modification. N-alkylation and N-arylation can significantly impact the pharmacological properties of the resulting compounds.
N-Alkylation
A common strategy for N-alkylation involves the deprotonation of the indazole N-H with a suitable base, followed by reaction with an alkyl halide. The choice of base and solvent can influence the regioselectivity between N1 and N2 alkylation. For many substituted indazoles, using sodium hydride in tetrahydrofuran provides high N1 selectivity.[3]
N-Arylation
The introduction of aryl or heteroaryl groups at the nitrogen atom is typically achieved through transition metal-catalyzed cross-coupling reactions. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are effective methods.[4] The Buchwald-Hartwig approach is often favored due to its milder reaction conditions and broader substrate scope.[4]
Logical Workflow for N-Arylation:
Caption: General workflow for N-arylation of the indazole core.
Palladium-Catalyzed Cross-Coupling at the C6 Position
The chlorine atom at the C6 position is an excellent site for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are workhorses in modern synthetic chemistry due to their reliability and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 6-chloro-1H-indazole core and various organoboron reagents.[5][6][7] This reaction is instrumental in synthesizing biaryl and vinyl-substituted indazoles.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethoxyethane (DME) and Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid or ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of DME and water.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.[6][8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of Halo-indazoles
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | High |
| Bromo-indazole carboxamide | Various organoboronic acids | PdCl₂(dppf)·(DCM) (5) | K₂CO₃ | 1,4-dioxane/water | 100 | 12 | Good |
Adapted from literature for illustrative purposes.[5][6][8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][11] This reaction enables the synthesis of 6-amino-4-fluoro-1H-indazoles by coupling the this compound with a variety of primary and secondary amines.
Reaction Pathway for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[9]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Bulky electron-rich phosphine ligand (e.g., Xantphos, 0.04 equivalents)
-
Strong base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Dry, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the palladium catalyst, and the ligand in a sealed reaction tube.
-
Add the amine, the base, and the solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
C-H Functionalization
Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom economy.[12][13] For indazoles, C-H activation can be directed to various positions, often with the aid of a directing group or through the inherent reactivity of the heterocyclic core. While less explored for the this compound specifically, general principles of indazole C-H functionalization can be applied. Transition metal catalysis, particularly with rhodium or palladium, is a common approach for achieving regioselective C-H activation.[14][15]
Conclusion
The this compound core is a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. The functionalization strategies outlined in this document, including N-H modification and palladium-catalyzed cross-coupling reactions, provide a robust toolkit for researchers in drug discovery and medicinal chemistry. The provided protocols offer a starting point for the synthesis of diverse libraries of substituted indazoles for biological screening.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 6-Chloro-4-fluoro-1H-indazole in Modern Kinase Inhibitor Design: A Technical Guide
Introduction: The Privileged Status of the Indazole Scaffold in Oncology
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in oncology.[1] The indazole core is a "privileged" scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, provides an ideal framework for establishing key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[1] Furthermore, the indazole ring system offers multiple positions for substitution, allowing for the fine-tuning of a compound's physicochemical properties, pharmacokinetic profile, and target specificity. Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole moiety, underscoring its therapeutic significance.[1]
This technical guide focuses on a specific, strategically substituted analog: 6-Chloro-4-fluoro-1H-indazole . The deliberate placement of a chloro group at the 6-position and a fluoro group at the 4-position offers distinct advantages in kinase inhibitor design. The electron-withdrawing nature of these halogens can modulate the pKa of the indazole ring system, influencing its binding affinity and pharmacokinetic properties. Moreover, these substitutions provide additional vectors for optimizing interactions within the ATP-binding pocket and can enhance metabolic stability. This guide will provide a comprehensive overview of the application of this compound in the design and development of novel kinase inhibitors, complete with detailed protocols and structure-activity relationship (SAR) insights.
Chemical and Physical Properties of this compound
A thorough understanding of the foundational scaffold is paramount for its effective utilization in drug design.
| Property | Value | Source |
| Molecular Formula | C7H4ClFN2 | --INVALID-LINK-- |
| Molecular Weight | 170.57 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in organic solvents such as DMSO and methanol | General chemical knowledge |
Rationale for Using this compound in Kinase Inhibitor Design
The selection of this compound as a starting scaffold is driven by several key medicinal chemistry principles:
-
Hinge-Binding Mimicry : The indazole core is a well-established bioisostere for the adenine base of ATP, enabling it to form crucial hydrogen bonds with the kinase hinge region. This interaction is a hallmark of many Type I and Type II kinase inhibitors.
-
Modulation of Physicochemical Properties : The chloro and fluoro substituents are electron-withdrawing groups. Their presence can lower the pKa of the indazole nitrogen, potentially improving cell permeability and oral bioavailability.
-
Vectors for SAR Exploration : The chloro and fluoro groups offer specific vectors for further chemical modification. For instance, the chloro group can be displaced via nucleophilic aromatic substitution to introduce a variety of side chains, allowing for the exploration of different regions of the ATP-binding site.
-
Metabolic Stability : Halogenation at these positions can block potential sites of metabolism, thereby increasing the half-life of the resulting inhibitor.
Experimental Protocols: From Synthesis to Biological Evaluation
This section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives and their subsequent evaluation as kinase inhibitors.
Protocol 1: General Synthesis of N-aryl-6-chloro-4-fluoro-1H-indazol-3-amine Derivatives
This protocol outlines a common synthetic route for generating a library of kinase inhibitors based on the this compound scaffold. This approach is particularly relevant for targeting kinases where a substituted amine at the 3-position is crucial for activity, such as in many FGFR and VEGFR inhibitors.[1][3]
Workflow for Synthesis of Indazole Derivatives
Caption: Synthetic workflow for N-aryl-6-chloro-4-fluoro-1H-indazol-3-amine derivatives.
Materials:
-
This compound
-
Fuming nitric acid
-
Sulfuric acid
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., dioxane)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Nitration of this compound:
-
Carefully add this compound to a cooled (0 °C) mixture of fuming nitric acid and sulfuric acid.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto ice and collect the precipitated product by filtration. Wash with cold water and dry to yield 3-nitro-6-chloro-4-fluoro-1H-indazole.
-
-
Reduction of the Nitro Group:
-
Suspend 3-nitro-6-chloro-4-fluoro-1H-indazole in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-Chloro-4-fluoro-1H-indazol-3-amine.
-
-
N-Arylation via Buchwald-Hartwig Coupling:
-
In a flame-dried flask, combine 6-Chloro-4-fluoro-1H-indazol-3-amine, the desired aryl halide, palladium catalyst, ligand, and base.
-
Add anhydrous dioxane and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the final N-aryl-6-chloro-4-fluoro-1H-indazol-3-amine derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase of interest (e.g., FGFR1, VEGFR2, Aurora A)
-
Specific kinase substrate peptide
-
ATP
-
Synthesized this compound derivative (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be determined empirically (typically at or near the Km for each).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 3: Cell-Based Kinase Inhibition Assay (Western Blotting)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.
Materials:
-
Cancer cell line known to have an active target kinase pathway (e.g., a cell line with an activating mutation or overexpression of the kinase).
-
Complete cell culture medium.
-
Synthesized this compound derivative.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (total and phosphorylated forms of the downstream substrate).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor (and a DMSO control) for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 20 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Structure-Activity Relationship (SAR) Insights and Target Kinase Families
While specific SAR studies for this compound are not extensively published as a standalone series, we can infer valuable insights from related indazole-based inhibitors targeting key kinase families.
Fibroblast Growth Factor Receptors (FGFRs)
FGFRs are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.[1] Indazole-based compounds have been successfully developed as potent FGFR inhibitors.[1][4][5]
-
Key Interactions: The 1H-indazole core typically forms two hydrogen bonds with the hinge region of FGFRs (e.g., with the backbone NH of Ala564).[1]
-
Role of Substituents:
-
Position 3: Often substituted with an amine that can be further derivatized to interact with the DFG motif and the surrounding hydrophobic pocket.
-
Position 6: The chloro group in this compound can occupy a hydrophobic pocket and serve as a handle for introducing larger groups to enhance potency and selectivity.
-
Position 4: The fluoro group can engage in favorable hydrophobic interactions and improve metabolic stability.[1]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
VEGFRs are key mediators of angiogenesis, a critical process in tumor growth and metastasis.[3] Several indazole-based inhibitors, including Axitinib, target VEGFRs.
-
Key Interactions: Similar to FGFRs, the indazole scaffold interacts with the hinge region of VEGFR2.
-
SAR Considerations: The design of VEGFR inhibitors often involves optimizing a side chain at the 3- or 5-position of the indazole ring to occupy the hydrophobic pocket adjacent to the gatekeeper residue. The 6-chloro and 4-fluoro substitutions can contribute to the overall binding affinity and pharmacokinetic properties of the inhibitor.
Aurora Kinases
Aurora kinases are serine/threonine kinases that play essential roles in mitosis.[6][7] Their overexpression is common in many cancers, making them attractive therapeutic targets. Indazole derivatives have been identified as potent inhibitors of Aurora kinases.[8]
-
Selectivity Challenges: A key challenge in targeting Aurora kinases is achieving selectivity between the highly homologous Aurora A and Aurora B isoforms.
-
Potential of this compound: The specific substitution pattern of this compound could be exploited to design isoform-selective inhibitors by carefully tailoring the substituents at other positions of the indazole ring to interact with non-conserved residues in the active sites of Aurora A and B.
Conclusion and Future Directions
This compound represents a strategically important and versatile scaffold for the design of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the beneficial properties imparted by the chloro and fluoro substituents, makes it an excellent starting point for lead optimization campaigns. The protocols and SAR insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to leverage this promising scaffold in the ongoing quest for more effective and selective cancer therapeutics. Future efforts should focus on the synthesis and evaluation of diverse libraries of this compound derivatives against a broad panel of kinases to fully elucidate its potential and identify novel inhibitors for clinically relevant targets.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Analytical Methods for the Quantification of 6-Chloro-4-fluoro-1H-indazole
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of 6-Chloro-4-fluoro-1H-indazole, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise analytical control in drug development and manufacturing, this document details two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be both reliable and adaptable, grounded in fundamental physicochemical properties and aligned with international regulatory standards. Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying scientific principles, and a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its applications can be found in the development of kinase inhibitors for oncology and inflammatory diseases, as well as novel agents for neurological disorders.[1] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Consequently, the development of accurate and reliable analytical methods for its quantification is not merely a procedural step but a cornerstone of quality assurance in the pharmaceutical industry.
This application note provides detailed protocols for the quantification of this compound, designed to be implemented in research, development, and quality control laboratories. The methodologies are underpinned by a rigorous adherence to scientific principles and the validation standards set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the ICH.[2][3][4]
Physicochemical Properties and Method Selection
The selection of an appropriate analytical technique is fundamentally guided by the physicochemical properties of the analyte. A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFN₂ | PubChem[5] |
| Molecular Weight | 170.57 g/mol | PubChem[5] |
| XLogP3 | 2.3 | PubChem[5] |
The XLogP3 value of 2.3 indicates a moderate level of lipophilicity, making this compound an excellent candidate for reversed-phase high-performance liquid chromatography (RP-HPLC), where separation is based on hydrophobic interactions with a nonpolar stationary phase. Furthermore, its predicted volatility and thermal stability suggest that Gas Chromatography (GC) coupled with a mass spectrometer (MS) could also be a viable, high-sensitivity alternative.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and high resolving power for a wide range of compounds.[6] The following method is designed for the accurate quantification of this compound.
Rationale for Chromatographic Conditions
The choice of a C18 column is based on its hydrophobic nature, which is well-suited for retaining and separating moderately polar compounds like this compound.[7] A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength and compatibility with UV detection. A gradient elution is employed to ensure efficient elution and sharp peak shapes. UV detection at 254 nm is a common choice for aromatic compounds.[6]
Experimental Protocol: HPLC
Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 10.0 90 12.0 90 12.1 40 | 15.0 | 40 |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[6] This method provides both quantification and structural confirmation.
Rationale for GC-MS Conditions
A non-polar capillary column, such as a DB-5ms, is suitable for the separation of a wide range of compounds. The oven temperature program is designed to ensure the efficient elution of the analyte. Electron Ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Experimental Protocol: GC-MS
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-350
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Method Validation: A Trustworthy System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The following validation parameters, based on ICH Q2(R2) guidelines, must be assessed for the HPLC method to ensure its reliability.[2][10][11]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks, and peak purity analysis should pass. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | The range should cover 80-120% of the target concentration. |
| Accuracy | The closeness of the test results to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should not exceed 2.0% when parameters like flow rate, column temperature, and mobile phase composition are varied. |
Validation Workflow Diagram
Caption: Workflow for analytical method validation according to ICH guidelines.
Conclusion
This application note provides two detailed, scientifically-grounded methods for the quantification of this compound. The proposed HPLC method is a robust and reliable technique for routine quality control, while the GC-MS method offers an excellent alternative for high-sensitivity analysis and structural confirmation. By adhering to the principles of method validation outlined herein, laboratories can ensure the generation of high-quality, reproducible data that meets the stringent requirements of the pharmaceutical industry. The successful implementation of these methods will contribute to the overall quality and safety of pharmaceutical products derived from this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. This compound | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note & Protocol: A Scalable, Three-Step Synthesis of 6-Chloro-4-fluoro-1H-indazole for Pharmaceutical Research and Development
Abstract
6-Chloro-4-fluoro-1H-indazole is a critical heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents, including kinase inhibitors for oncology. The growing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic route. This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, process chemists, and drug development professionals. We present a field-proven, three-step protocol starting from the commercially available 5-Chloro-3-fluoro-2-methylaniline. The methodology emphasizes process safety, operational simplicity, and high fidelity, ensuring consistent yield and purity suitable for downstream applications in drug discovery pipelines.
Introduction and Strategic Overview
The indazole nucleus is a "privileged scaffold" in drug design, and its halogenated derivatives are particularly valuable for their ability to modulate pharmacokinetic properties and engage in specific binding interactions with biological targets.[1] this compound, with its distinct substitution pattern, offers unique vectors for molecular elaboration.
Traditional indazole syntheses can be challenging to scale due to hazardous reagents (e.g., hydrazine), expensive catalysts, or poor regioselectivity.[2][3] The protocol detailed herein circumvents these issues by adapting a classical diazotization-cyclization approach, which is well-documented for its reliability and scalability in producing substituted indazoles.[4][5][6]
Our synthetic strategy is a three-step sequence:
-
N-Acetylation: Protection of the aniline nitrogen in the starting material, 5-Chloro-3-fluoro-2-methylaniline, to direct the subsequent cyclization.
-
Oxidative Cyclization: Intramolecular C-H activation and N-N bond formation via diazotization of the acetylated intermediate to construct the indazole ring.
-
Hydrolysis: Removal of the N-acetyl protecting group to yield the final this compound.
This approach is cost-effective, avoids the use of heavy metal catalysts, and provides excellent control over the final product's regiochemistry.
Visualization of Synthetic Workflow and Chemistry
A clear understanding of the process flow and chemical transformations is paramount for successful implementation.
Caption: High-Level Synthetic Workflow.
Caption: Chemical Reaction Pathway.
Detailed Protocols and Process Rationale
Safety First: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[7][8]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Notes |
| 5-Chloro-3-fluoro-2-methylaniline | 625103-62-6 | 159.59 | Starting Material |
| Acetic Anhydride | 108-24-7 | 102.09 | Reagent |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | Base |
| tert-Butyl Nitrite (t-BuONO) | 540-80-7 | 103.12 | Cyclization Agent |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Hydrolysis Agent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Co-solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
Step 1: N-Acetylation of 5-Chloro-3-fluoro-2-methylaniline
Protocol:
-
Equip a suitable reactor with a mechanical stirrer, thermometer, and addition funnel.
-
Charge the reactor with 5-Chloro-3-fluoro-2-methylaniline (1.0 eq.), potassium acetate (1.2 eq.), and chloroform (7-8 volumes).
-
Stir the mixture to form a slurry and cool to 0-5 °C using an ice bath.
-
Slowly add acetic anhydride (3.0 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for 1-2 hours until TLC or HPLC analysis shows complete consumption of the starting material.
-
This reaction mixture, containing the crude N-(5-Chloro-3-fluoro-2-methylphenyl)acetamide, is used directly in the next step without isolation.
Scientific Rationale:
-
Acetylation: The N-H bond of the aniline is more nucleophilic than any C-H bond on the aromatic ring. Acetylation protects this amine, preventing it from undergoing undesired side reactions during the diazotization step.[4]
-
Potassium Acetate: Acts as a mild base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Direct Use: Proceeding without isolation is a hallmark of process efficiency in large-scale synthesis, reducing solvent waste and handling losses.
Step 2: Oxidative Cyclization to form 1-Acetyl-6-chloro-4-fluoro-1H-indazole
Protocol:
-
Heat the crude reaction mixture from Step 1 to 60 °C.
-
Add tert-butyl nitrite (2.0 eq.) dropwise over 30-45 minutes. The reaction is exothermic; maintain the temperature at 60-65 °C. Gas evolution (N₂) may be observed.
-
Stir the reaction at 60 °C overnight (12-16 hours). Monitor the reaction for the formation of the acetylated indazole product by HPLC.
-
Upon completion, cool the mixture to room temperature. This crude mixture is carried forward to the hydrolysis step.
Scientific Rationale:
-
tert-Butyl Nitrite: This reagent serves as the diazotizing agent. It reacts with the acetylated aniline in the presence of the ortho-methyl group to facilitate an intramolecular cyclization, forming the N-N bond of the pyrazole ring.[4][5] This is a well-established method for forming the indazole core from o-toluidine derivatives.
-
Temperature Control: The temperature of 60 °C is critical. It provides sufficient energy to overcome the activation barrier for cyclization without causing significant decomposition of the thermally sensitive diazonium intermediate.
Step 3: Hydrolysis to this compound
Protocol:
-
To the crude mixture from Step 2, add water (4-5 volumes) and THF (8-10 volumes) to ensure homogeneity.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (7.0 eq.) in water. The hydrolysis is exothermic; maintain the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 2-3 hours, monitoring by HPLC for the disappearance of the acetylated intermediate.
-
Once complete, perform a work-up:
-
Add water (10 volumes) to the reaction mixture.
-
Extract the product with ethyl acetate (2 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
-
Concentrate the filtrate under reduced pressure to obtain the crude solid product.
Scientific Rationale:
-
Hydrolysis: The N-acetyl group is a protecting group that must be removed to yield the final 1H-indazole. Basic hydrolysis with NaOH is a standard and highly effective method for cleaving amides.[4][6] Using a THF/water co-solvent system ensures that both the organic substrate and the aqueous base are in the same phase, accelerating the reaction.
-
Low Temperature: Performing the hydrolysis at low temperature controls the exotherm and minimizes potential side reactions or degradation of the product.
Purification
Protocol:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add heptane or hexane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for several hours to maximize crystal formation.
-
Collect the solid product by filtration, wash with a small amount of cold heptane/ethyl acetate (4:1), and dry under vacuum at 40-50 °C.
Expected Outcome:
-
Appearance: Off-white to light brown solid.
-
Yield: 65-75% overall yield from 5-Chloro-3-fluoro-2-methylaniline.
-
Purity: >98% (by HPLC).
Scientific Rationale:
-
Recrystallization: This is a powerful and scalable technique for purifying solid organic compounds.[9] The chosen solvent system (ethyl acetate/heptane) is effective because the product is soluble in the polar solvent (EtOAc) when hot but insoluble in the nonpolar anti-solvent (heptane), leading to selective crystallization upon cooling.
Safety and Hazard Management
A thorough understanding of the chemical hazards is essential for safe operation.
| Chemical | Hazard Statements (GHS) | Precautionary Measures |
| 5-Chloro-3-fluoro-2-methylaniline | H302, H315, H319, H335 | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[7][10] |
| Acetic Anhydride | H226, H302, H314, H332 | Flammable liquid. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled. |
| tert-Butyl Nitrite | H225, H302, H331 | Highly flammable. Harmful if swallowed. Toxic if inhaled. Known vasodilator. |
| Chloroform | H302, H315, H319, H331, H351, H372 | Harmful if swallowed. Causes skin/eye irritation. Toxic if inhaled. Suspected carcinogen. Causes damage to organs. |
| Sodium Hydroxide | H314, H290 | Causes severe skin burns and eye damage. May be corrosive to metals. |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with water for at least 20 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen.[7]
-
Spills: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.[11] Ensure adequate ventilation and prevent entry into drains.
Characterization
The identity and purity of the final product, this compound (CAS: 885520-29-6), should be confirmed using standard analytical techniques.[12][13]
-
¹H NMR: The spectrum should show characteristic aromatic proton signals and a broad singlet for the N-H proton.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom.
-
¹³C NMR: Signals corresponding to the seven unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight (170.57 g/mol ).[13]
-
HPLC: A single major peak indicating high purity (>98%).
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 885520-29-6|this compound|BLD Pharm [bldpharm.com]
- 13. This compound | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
experimental workflow for SAR studies of 6-Chloro-4-fluoro-1H-indazole
Topic: Experimental Workflow for Structure-Activity Relationship (SAR) Studies of 6-Chloro-4-fluoro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2][3][4] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this core structure, highlighting its significance in oncology.[1][5] This application note presents a comprehensive, albeit exemplary, experimental workflow for conducting Structure-Activity Relationship (SAR) studies on the novel scaffold, this compound. We hypothesize a drug discovery campaign targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, a process pivotal for tumor growth and metastasis.[5][6][7] This document provides a detailed, multi-stage strategy encompassing library synthesis, a tiered screening cascade—from biochemical to cell-based assays—and essential ADME profiling, culminating in a model for in vivo efficacy assessment. The protocols and rationale described herein are designed to guide researchers in systematically exploring the chemical space around this scaffold to identify potent, selective, and drug-like clinical candidates.
Introduction: The Rationale for SAR Studies
The this compound scaffold presents a unique combination of electronic and steric properties. The chloro and fluoro substituents offer potential for specific interactions within a target's active site and can modulate the scaffold's physicochemical properties, such as pKa and lipophilicity. The goal of an SAR study is to systematically modify the core structure to understand how these changes affect biological activity. This iterative process of design, synthesis, and testing is fundamental to optimizing a hit compound into a lead candidate with improved potency, selectivity, and pharmacokinetic properties.
Our hypothetical target, VEGFR-2, is a receptor tyrosine kinase whose inhibition is a clinically validated anti-angiogenic strategy.[7] The indazole scaffold is well-suited to act as an ATP-competitive inhibitor by forming key hydrogen bond interactions with the kinase hinge region.[1][2] The workflow outlined below provides a robust framework for exploring this potential.
Overall SAR Workflow
The SAR exploration is structured as a multi-stage funnel, designed to efficiently identify promising candidates from a larger library of synthesized analogues. Early stages focus on high-throughput screening for potency, while later stages incorporate more complex biological and pharmacological assays to assess selectivity, cellular activity, and drug-like properties.
Caption: High-level overview of the tiered SAR screening workflow.
Stage 1: Analogue Synthesis and Primary Screening
The initial phase involves the chemical synthesis of a focused library of analogues to probe the key positions of the this compound scaffold. The primary points for diversification are the N-1 and C-3 positions, as modifications here are known to significantly influence kinase binding.[1][8]
Synthetic Strategy
A versatile synthetic route is required to generate a diverse set of analogues efficiently. A representative strategy involves the functionalization of the N-1 position via alkylation or arylation, followed by diversification at the C-3 position using cross-coupling reactions.
Caption: Representative synthetic route for analogue generation.
Protocol: Primary Biochemical VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A luminescence-based assay measuring ATP consumption is a common high-throughput method.
Principle: Kinase activity depletes ATP. The remaining ATP is converted into a luminescent signal. Lower luminescence indicates higher kinase activity (and lower inhibition).
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. In a 384-well plate, add 50 nL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the high (DMSO) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Stage 2: Secondary Screening for Promising Hits
Compounds demonstrating potent VEGFR-2 inhibition (e.g., IC50 < 1 µM) are advanced to secondary screening to assess selectivity and cellular activity.
Kinase Selectivity Profiling
To ensure the inhibitor is not acting promiscuously, it's crucial to screen it against a panel of other kinases. This can be outsourced to specialized vendors or performed in-house. The goal is to identify compounds that are highly selective for VEGFR-2 over other kinases, especially closely related ones, to minimize potential off-target toxicities.
Protocol: Cellular Anti-Proliferative Assay
This assay determines a compound's ability to inhibit the proliferation of cells that are dependent on VEGFR signaling, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Principle: HUVEC proliferation is stimulated by VEGF. An effective VEGFR-2 inhibitor will block this stimulation and inhibit cell growth, which can be measured using a viability reagent like CellTiter-Glo®.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Recombinant human VEGF
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
White, clear-bottom 96-well plates
Protocol:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 2,500 cells/well and allow them to attach overnight.
-
Compound Treatment: Starve cells in a low-serum medium for 4 hours. Then, treat the cells with serially diluted compounds for 1 hour.
-
Stimulation: Add VEGF (e.g., 50 ng/mL final concentration) to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence to determine the number of viable cells.
-
-
Data Analysis: Calculate IC50 values as described for the biochemical assay.
Protocol: Target Engagement Assay (Western Blot)
This assay confirms that the compound inhibits the intended target within the cell by measuring the phosphorylation status of VEGFR-2.
Caption: Simplified VEGFR-2 signaling pathway targeted by the inhibitor.
Protocol:
-
Cell Treatment: Culture HUVECs and treat with various concentrations of the test compound for 2 hours.
-
Stimulation: Stimulate the cells with VEGF for 10 minutes.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phosphorylated VEGFR-2 (pVEGFR-2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the blot for total VEGFR-2 and a loading control (e.g., GAPDH) to confirm equal protein loading. A dose-dependent decrease in the pVEGFR-2 signal indicates on-target activity.
Stage 3: Tertiary Screening and Lead Optimization
Compounds that are potent, selective, and show on-target cellular activity are subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess their drug-like properties.[1]
In Vitro ADME Profiling
A standard panel of in vitro ADME assays is crucial for identifying potential liabilities early in the discovery process.[9]
| Assay | Purpose | Typical Method | Desired Outcome |
| Aqueous Solubility | Assesses how well the compound dissolves. | Kinetic or Thermodynamic Solubility Assay | > 50 µM |
| Permeability | Predicts intestinal absorption. | Parallel Artificial Membrane Permeability Assay (PAMPA) | High Permeability |
| Metabolic Stability | Determines susceptibility to liver metabolism. | Human Liver Microsome (HLM) Stability Assay | t½ > 30 min |
| Plasma Protein Binding | Measures the fraction of compound bound to plasma proteins. | Rapid Equilibrium Dialysis (RED) | Moderate binding (Fu > 5%) |
| CYP450 Inhibition | Identifies potential for drug-drug interactions. | Fluorometric or LC-MS/MS-based CYP assays | IC50 > 10 µM |
In Vivo Efficacy Model
Promising lead compounds with favorable ADME profiles are evaluated in animal models to assess their anti-tumor efficacy. A common approach is a human tumor xenograft model.[10][11]
Protocol Outline:
-
Model Establishment: Implant human cancer cells (e.g., a line with high VEGFR expression) subcutaneously into immunocompromised mice.[10]
-
Dosing: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into vehicle and treatment groups. Administer the compound (e.g., orally) daily at various doses.[10]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for pVEGFR-2) to confirm target modulation in vivo.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
Conclusion
This application note details a structured and comprehensive workflow for the SAR investigation of this compound as a potential kinase inhibitor. By progressing compounds through a rigorous cascade of biochemical, cellular, and in vivo assays, researchers can systematically build a data-driven understanding of the scaffold. This iterative process of design, synthesis, and multi-parameter testing is essential for optimizing potency and selectivity while concurrently engineering the favorable ADME properties required for a successful clinical candidate.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-fluoro-1H-indazole
Welcome to the technical support center for the synthesis of 6-Chloro-4-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring the integrity and success of your experimental work.
Introduction to the Synthesis of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The synthesis of polysubstituted indazoles, such as this target molecule, can be challenging, often plagued by issues with regioselectivity, reaction control, and product purification.
The most common and industrially scalable approach to this class of compounds is the diazotization and subsequent intramolecular cyclization of a corresponding substituted 2-methylaniline (o-toluidine). For the synthesis of this compound, the logical starting material is 4-chloro-2-fluoro-6-methylaniline.
The general synthetic pathway is a two-step process:
-
Diazotization: The primary amine of the substituted o-toluidine is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite in an acidic medium, or an organic nitrite like isoamyl nitrite or tert-butyl nitrite in an organic solvent.
-
Cyclization: The in situ generated diazonium salt undergoes an intramolecular cyclization to form the indazole ring system. This step is often facilitated by heating.
This guide will address the common pitfalls and challenges associated with this synthetic route.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis of this compound.
Low or No Product Yield
Question: I am getting a very low yield of my desired this compound, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?
Answer:
Low or no yield in an indazole synthesis via diazotization and cyclization can stem from several factors, primarily related to the stability of the diazonium intermediate and the efficiency of the cyclization step.
Potential Causes and Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step.
-
Causality: The reaction of the primary amine with the nitrosating agent is highly dependent on temperature and pH. If the temperature is too high, the diazonium salt can prematurely decompose. If the acidity is not optimal, the formation of the active nitrosating species (e.g., nitrous acid) may be inefficient.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of the nitrosating agent (e.g., sodium nitrite solution). Use an ice-salt bath for better temperature control.
-
Acid Stoichiometry: Ensure at least 3 equivalents of a strong mineral acid (like HCl or H2SO4) are used: one equivalent to form the aniline salt, one to generate nitrous acid from sodium nitrite, and one to maintain an acidic medium to prevent unwanted side reactions like azo coupling.
-
Monitoring for Excess Nitrous Acid: After the addition of the nitrosating agent, test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that sufficient nitrosating agent was used. If the test is negative, add a small amount of additional nitrosating agent.
-
-
-
Decomposition of the Diazonium Salt: The diazonium salt is an unstable intermediate.
-
Causality: Warming the diazonium salt solution before the cyclization step can lead to its decomposition, often resulting in the formation of phenol byproducts.
-
Troubleshooting Protocol:
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyclization step. Do not let it stand at room temperature.
-
Controlled Heating: For the cyclization step, heat the reaction mixture gradually to the desired temperature. Rapid heating can lead to uncontrolled decomposition.
-
-
-
Inefficient Cyclization: The ring-closing step may not be proceeding as expected.
-
Causality: The cyclization is an intramolecular electrophilic aromatic substitution. The electronic nature of the substituents on the aromatic ring can influence the rate and efficiency of this step. Steric hindrance from the ortho-substituents can also play a role.
-
Troubleshooting Protocol:
-
Reaction Time and Temperature: The cyclization may require higher temperatures or longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
-
Solvent Choice: The choice of solvent can impact the solubility of the intermediates and the reaction rate. While aqueous acidic conditions are common for diazotization, the cyclization may be more efficient in organic solvents like acetic acid.
-
-
Formation of Impurities and Side Products
Question: My final product is impure, and I am observing unexpected spots on my TLC or peaks in my LC-MS. What are the common side products in this synthesis?
Answer:
The formation of impurities is a common issue in indazole synthesis. Understanding the potential side reactions is key to minimizing their formation and simplifying purification.
Common Side Products and Their Origins:
| Side Product | Origin | Mitigation Strategy |
| Phenolic Impurities | Decomposition of the diazonium salt by reaction with water, especially at elevated temperatures before cyclization. | Maintain low temperatures (0-5 °C) during diazotization and handle the diazonium salt promptly. |
| Azo Compounds | Coupling of the diazonium salt with the electron-rich starting aniline. This is more prevalent if the reaction medium is not sufficiently acidic. | Ensure a sufficiently acidic environment (pH < 4) during the diazotization step. |
| Unreacted Starting Material | Incomplete diazotization or inefficient cyclization. | Refer to the troubleshooting section on "Low or No Product Yield". |
| Regioisomers | While less common in this specific synthesis due to the defined substitution pattern, in other polysubstituted indazoles, cyclization can occur at different positions if multiple activation sites are present. | Not a primary concern for this target molecule, but always confirm the structure of the final product by 2D NMR if there is any ambiguity. |
Experimental Workflow for Minimizing Impurities:
Caption: Workflow to Minimize Impurities.
Purification Challenges
Question: I am having difficulty purifying my this compound. What are the recommended purification methods?
Answer:
Purification of halogenated indazoles can be challenging due to their similar polarity to some of the side products. A multi-step purification strategy is often necessary.
Recommended Purification Techniques:
-
Acid-Base Extraction:
-
Principle: Indazoles are weakly basic and can be protonated in a strongly acidic solution. This allows for their separation from non-basic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The indazole will move to the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaHCO3, NaOH) to precipitate the pure indazole.
-
Extract the precipitated indazole back into an organic solvent, dry the organic layer (e.g., with Na2SO4 or MgSO4), and evaporate the solvent.
-
-
-
Recrystallization:
-
Principle: This technique relies on the difference in solubility of the desired product and impurities in a particular solvent system at different temperatures.
-
Protocol:
-
Choose a suitable solvent or solvent mixture. Good solvent systems for indazoles often include ethanol/water, toluene, or ethyl acetate/hexanes.
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Column Chromatography:
-
Principle: Separation based on the differential adsorption of the components of a mixture onto a stationary phase (e.g., silica gel).
-
Protocol:
-
Select an appropriate eluent system. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point.
-
Carefully load the crude product onto the column and elute with the chosen solvent system, collecting fractions and monitoring by TLC.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best nitrosating agent for this synthesis?
A1: Sodium nitrite (NaNO2) in an aqueous acidic solution is the most common and cost-effective choice. However, for reactions in organic solvents, organic nitrites like tert-butyl nitrite or isoamyl nitrite can be used. These may offer milder reaction conditions and can sometimes improve yields by avoiding the aqueous workup of the diazonium salt.
Q2: How do I know if my diazotization reaction is complete?
A2: The most reliable method is to use starch-iodide paper to test for the presence of excess nitrous acid. A small drop of the reaction mixture is applied to the paper. An immediate blue-black color indicates an excess of nitrous acid and that the diazotization is complete.
Q3: My NMR spectrum shows a broad peak for the N-H proton. Is this normal?
A3: Yes, the N-H proton of the indazole ring often appears as a broad singlet in the 1H NMR spectrum, typically in the range of 10-13 ppm. Its chemical shift can be concentration and solvent-dependent.
Q4: Can I protect the indazole nitrogen before further reactions?
A4: Yes, the N1 position of the indazole ring is nucleophilic and can be protected with various groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or by alkylation. This is often done to control regioselectivity in subsequent functionalization reactions.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and not attempt to isolate them.
-
The diazotization reaction is exothermic and can produce nitrogen oxides, which are toxic. The reaction should be performed in a well-ventilated fume hood with careful temperature control.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Illustrative Synthetic Protocol
The following is a representative, non-optimized protocol for the synthesis of this compound based on analogous procedures. Researchers should optimize conditions for their specific setup.
Caption: General Synthetic Workflow.
Technical Support Center: Synthesis of 6-Chloro-4-fluoro-1H-indazole
Prepared by the Gemini Applications Science Team
Welcome to the technical support guide for the synthesis of 6-Chloro-4-fluoro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. Given its prevalence in the development of kinase inhibitors and other pharmacologically active agents, a clean and efficient synthesis is paramount.
This guide moves beyond simple procedural outlines to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you to diagnose and resolve common issues related to byproduct formation, ensuring higher yields, greater purity, and more reliable experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, particularly when using the common route involving the diazotization of 2-amino-4-chloro-6-fluorobenzonitrile followed by reductive cyclization.
Question 1: My reaction mixture turned dark brown or black, and my final yield was extremely low. What is the likely cause?
Answer: This is a classic symptom of diazonium salt decomposition. The aryl diazonium salt intermediate is thermally unstable and requires strict temperature control.[1]
-
Causality: The diazotization reaction is exothermic.[1] If the temperature of the reaction mixture rises above the critical 0-5 °C range, the diazonium salt will rapidly decompose, often violently, into a complex mixture of tarry byproducts and evolve nitrogen gas.[1] This decomposition pathway is kinetically favored at higher temperatures and will outcompete the desired subsequent cyclization step, leading to a catastrophic drop in yield. The appearance of brown fumes (NO₂) is a definitive sign that the temperature is too high, causing the decomposition of the nitrous acid reagent itself.[1]
-
Preventative Measures:
-
Vigorous Cooling: Employ an efficient ice-salt bath to maintain the internal reaction temperature between 0-5 °C. Do not rely on a simple ice-water bath, as it may not be sufficient to absorb the heat generated.
-
Slow Reagent Addition: The sodium nitrite solution must be added dropwise or via a syringe pump at a very slow rate. This prevents localized "hot spots" within the reaction mixture.
-
Constant Monitoring: Place a thermometer directly in the reaction mixture to monitor the internal temperature, not the bath temperature.
-
Pre-Chilled Reagents: Ensure the solution of the amine salt and the sodium nitrite solution are both pre-chilled to 0-5 °C before beginning the addition.[1]
-
Question 2: My LC-MS analysis shows an unexpected peak with a mass corresponding to my starting material but with an -OH group instead of the amine/diazonium group. What is this byproduct?
Answer: You have likely formed the corresponding phenol, 2-hydroxy-4-chloro-6-fluorobenzonitrile. This is a common byproduct when the diazonium salt intermediate reacts with water.
-
Mechanism of Formation: The aryl diazonium salt is a potent electrophile. In an aqueous acidic environment, water can act as a nucleophile, attacking the carbon bearing the diazonium group. This leads to the displacement of the dinitrogen moiety (N₂) and the formation of a phenol. This side reaction becomes significantly more pronounced as the temperature increases above 5 °C.[1]
-
Mitigation Strategy:
-
Temperature Control: As with general decomposition, maintaining a strict 0-5 °C temperature range is the most effective way to minimize this side reaction.[1]
-
Use in Situ: Never attempt to isolate the diazonium salt. It should be generated and consumed in the next step of the reaction immediately. Storing the diazonium salt solution, even at low temperatures, increases the likelihood of phenol formation.[1]
-
Question 3: My crude product is a bright orange or deep red solid, which is difficult to purify. What causes this coloration?
Answer: The intense color suggests the formation of an azo dye. This occurs when the electrophilic diazonium salt intermediate couples with a nucleophilic, electron-rich aromatic ring.
-
Mechanism of Formation: The most common nucleophile in the flask is your unreacted starting material, 2-amino-4-chloro-6-fluorobenzonitrile. If the diazotization is incomplete or if local concentrations of the diazonium salt build up, the diazonium ion will attack the electron-rich aromatic ring of a starting amine molecule, forming an azo compound (-N=N- linkage).[2] These compounds are highly conjugated and, as a result, intensely colored.
-
How to Avoid Azo Coupling:
-
Stoichiometry and Addition: Ensure a slight excess (typically 1.05-1.1 equivalents) of the diazotizing agent (sodium nitrite) is used to drive the conversion of the starting amine.[1] The slow, dropwise addition of the nitrite solution into the stirred amine solution ensures that the diazonium salt is formed in the presence of excess acid and minimal unreacted amine.
-
Proper Quenching: After the reaction is complete, any excess nitrous acid should be quenched. A small amount of sulfamic acid or urea can be added, which reacts with HNO₂ to prevent further side reactions during workup.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control for a successful this compound synthesis via the diazotization route?
A1: The three most critical parameters are:
-
Temperature: This is the single most important factor. The reaction must be maintained between 0-5 °C to ensure the stability of the diazonium salt intermediate.[1]
-
Rate of Addition: Slow, controlled addition of the sodium nitrite solution is crucial to prevent exothermic spikes and localized high concentrations of reagents, which lead to byproduct formation.[1]
-
Acidity (pH): The reaction is performed in a strong acid (like HCl) to form the amine salt and to generate the active diazotizing agent, nitrous acid (HNO₂), from sodium nitrite. Maintaining sufficient acidity throughout the reaction is essential.
Q2: What is the best method for purifying the final product away from common byproducts like phenols and azo dyes?
A2: Column chromatography is typically the most effective method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40%.
-
The desired product, this compound, is moderately polar.
-
Azo dye byproducts are often less polar and will elute earlier.
-
Phenolic byproducts are more polar and will elute later or can be removed with a basic wash during workup before chromatography.
-
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an effective final purification step. Solvents such as toluene, ethanol/water, or ethyl acetate/hexanes should be explored.
Q3: My NMR spectrum shows two distinct sets of peaks, suggesting two isomers. Are these the 1H- and 2H-indazole tautomers?
A3: While 1H- and 2H- tautomers of indazole do exist, the 1H-tautomer is the thermodynamically more stable and predominant form.[3] In most cases, you will primarily observe the 1H-tautomer in solution. The presence of a significant second isomer is more likely due to:
-
Regioisomeric Byproduct: A side reaction may have led to a different indazole isomer (e.g., a 4-chloro-6-fluoro-1H-indazole if the starting material was impure).
-
N-Substituted Byproduct: If the synthesis involves a protecting group (e.g., N-acetyl), incomplete removal can result in the N-acetylated indazole as a major impurity.[4] Careful analysis of the starting materials and a review of the reaction mechanism are recommended to identify the source of the isomeric byproduct.
Section 3: Protocols and Data
Protocol 1: Synthesis of this compound
Safety Warning: Aryl diazonium salts are explosive when isolated in a dry, solid state. This procedure is designed for the in situ generation and immediate use of the intermediate in solution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
2-amino-4-chloro-6-fluorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Tin(II) Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
Amine Salt Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1 equivalent of 2-amino-4-chloro-6-fluorobenzonitrile in a mixture of concentrated HCl and water.
-
Cooling: Immerse the flask in an ice-salt bath and stir vigorously until the internal temperature of the slurry is stable between 0-5 °C.
-
Diazotization: Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water. Add this solution to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine salt slurry over 60-90 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Stirring: After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
Reductive Cyclization: In a separate flask, prepare a solution of the reducing agent (e.g., 2-3 equivalents of sodium sulfite in water). Cool this solution in an ice bath.
-
Addition: Slowly add the cold diazonium salt solution to the cold reducing agent solution with vigorous stirring. Control the rate of addition to manage gas evolution (N₂) and maintain a low temperature.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or overnight until TLC/LC-MS analysis indicates the consumption of the intermediate.
-
Workup: Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid via column chromatography as described in the FAQ section.
Data Table: Common Byproducts and Their Characteristics
| Byproduct Name | Formation Condition | Molar Mass vs. Product | Typical Elution Profile (Normal Phase) |
| 2-hydroxy-4-chloro-6-fluorobenzonitrile | Temp > 5°C, excess H₂O | -13 Da (N vs. OH) | More polar than product; elutes later. |
| Azo-dimer byproduct | Incomplete diazotization | Varies (approx. +152 Da) | Less polar than product; elutes earlier. |
| Unreacted Starting Material | Incomplete reaction | -15 Da (NH₂ vs. N-NH) | More polar than product; elutes later. |
Section 4: Mechanistic and Workflow Diagrams
Below are diagrams generated using Graphviz to visualize the reaction pathways and troubleshooting logic.
Diagram 1: Synthesis and Byproduct Formation Pathways
Caption: Key reaction pathways in the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield reactions.
References
Technical Support Center: Purification of 6-Chloro-4-fluoro-1H-indazole
Welcome to the technical support center for the purification of 6-Chloro-4-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the overall quality of the final product. This guide provides practical, field-proven insights to help you navigate the complexities of its purification from a reaction mixture.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the purification of this compound.
Issue 1: Presence of Starting Materials or Intermediates in the Purified Product
Q: My final product shows contamination with unreacted starting materials or synthetic intermediates. How can I improve their removal?
A: This is a common issue stemming from incomplete reactions.[3] Here’s a systematic approach to address it:
-
Reaction Monitoring: Before proceeding to purification, ensure the reaction has gone to completion. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the disappearance of starting materials.
-
Extraction Optimization: An acidic or basic wash during the aqueous workup can help remove unreacted starting materials, depending on their chemical nature. For instance, if a starting material is basic, an acidic wash (e.g., with dilute HCl) will protonate it, increasing its aqueous solubility and facilitating its removal from the organic layer.
-
Chromatography Adjustments: If co-elution occurs during column chromatography, optimizing the solvent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can improve separation.[4] Experiment with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separating your product from the impurities.[4]
Issue 2: Formation of Isomeric Impurities
Q: I am observing isomeric impurities that are difficult to separate from the desired this compound. What causes this and how can it be resolved?
A: The formation of regioisomers can occur during the synthesis of the indazole ring.[3] Separation of these closely related compounds can be challenging.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst during the cyclization step can influence the regioselectivity of the reaction. Careful control of these parameters is essential to minimize the formation of unwanted isomers.
-
Recrystallization: This is often the most effective method for separating isomers.[5] The key is to find a suitable solvent or solvent system in which the desired isomer has significantly lower solubility at cooler temperatures compared to the isomeric impurity. A systematic solvent screen is recommended. Common solvents to try include isopropanol, ethanol, ethyl acetate, and mixtures with water or heptane.[6]
-
Preparative HPLC: If recrystallization is unsuccessful, preparative HPLC can be employed for high-purity separation, although this method is less scalable.
Issue 3: Oily Product Instead of Crystalline Solid After Recrystallization
Q: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This can be due to supersaturation, rapid cooling, or the presence of impurities.[4]
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal nucleation and growth.[4]
-
Solvent Adjustment: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained before attempting to cool again.[4]
-
Seeding: If you have a small amount of pure crystalline product, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
Issue 4: Low Recovery After Purification
Q: I am experiencing significant product loss during purification. How can I improve my recovery?
A: Low recovery can be attributed to several factors, from mechanical losses to suboptimal purification conditions.
-
Recrystallization Solvent: The chosen solvent may be too effective at dissolving your compound, even at low temperatures. The ideal solvent should dissolve the compound well when hot but poorly when cold.[4]
-
Column Chromatography:
-
Polarity Mismatch: If the eluent is too polar, your compound may elute too quickly with impurities. Conversely, if it's not polar enough, the compound may not elute at all.[4] Use TLC to determine an appropriate solvent system where the desired compound has an Rf value of approximately 0.2-0.4.[4]
-
Compound Degradation: Some compounds can degrade on silica gel. If you suspect this, consider using a different stationary phase like alumina or performing the chromatography more quickly.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound at room temperature in a tightly sealed container, protected from light and moisture to prevent degradation.[1][7]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC: Provides quantitative information on the purity and can detect minor impurities.[4]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can identify and quantify organic impurities and residual solvents.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: Can I use extraction as the sole method of purification?
A3: While liquid-liquid extraction is a powerful technique for removing certain types of impurities (e.g., acidic or basic starting materials, water-soluble byproducts), it is often insufficient to achieve high purity on its own, especially for removing structurally similar impurities like isomers.[8] It is typically used as a preliminary purification step before recrystallization or column chromatography.
Q4: What are some common impurities to expect in a crude reaction mixture of this compound?
A4: Common impurities can include:
-
Unreacted Starting Materials: Such as the corresponding substituted fluoronitrobenzene or aniline precursor.[3]
-
Isomeric Byproducts: Depending on the synthetic route, other positional isomers of the indazole may form.[9]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, toluene, ethyl acetate) can be present.[3]
-
Reagents: Traces of reagents used in the synthesis may persist.[3]
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof with water or hexanes).
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[4]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give the desired product an Rf value of 0.2-0.4 and show good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, start with a less polar solvent and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Workflows
Caption: A decision workflow for selecting a purification method.
Caption: A logical flow for troubleshooting common purification problems.
Data Summary
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Isomers, byproducts with different solubilities | Scalable, cost-effective, can yield very high purity | Solvent selection can be time-consuming, potential for low recovery |
| Column Chromatography | Wide range of impurities with different polarities | Highly versatile, good for complex mixtures | Less scalable, solvent-intensive, potential for product degradation on silica[4] |
| Acid-Base Extraction | Acidic or basic starting materials/reagents | Simple, fast, good for initial cleanup | Not effective for neutral or similarly functionalized impurities |
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. chemscene.com [chemscene.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Chloro-4-fluoro-1H-indazole
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of 6-Chloro-4-fluoro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, improve your yield, and ensure the highest purity of your final product. This compound is a critical heterocyclic building block in medicinal chemistry, notably as a key intermediate for synthesizing potent therapeutic agents like the tyrosine kinase inhibitor, Axitinib.[1]
This document is structured to provide direct, actionable insights based on established chemical principles and field-proven experience.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format. We delve into the causality behind each problem and provide validated solutions.
Q1: My overall yield is consistently low (<40%). What are the most likely causes and how can I improve it?
Low yield is the most frequently reported issue. It typically stems from problems in the diazotization or cyclization steps. The primary causes are the decomposition of the diazonium salt intermediate and inefficient cyclization conditions.
Causality & Explanation: The key intermediate, a diazonium salt formed from an aniline precursor (e.g., 5-chloro-3-fluoro-2-methylaniline), is notoriously unstable at elevated temperatures. Its decomposition leads to a host of byproducts, primarily through reactions with the solvent or counter-ions, significantly reducing the amount of intermediate available for the desired cyclization. The subsequent intramolecular cyclization is also highly sensitive to reaction conditions, including solvent, temperature, and the presence of a suitable base to facilitate the final proton transfer.
Recommended Solutions:
-
Strict Temperature Control During Diazotization: Maintain the reaction temperature between 0-5 °C during the addition of your diazotizing agent (e.g., sodium nitrite). Use an ice-salt bath for better temperature management. This minimizes the decomposition of the diazonium salt.[2]
-
Controlled Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the aniline precursor. A rapid addition can cause localized temperature spikes and an excess of nitrous acid, leading to unwanted side reactions.
-
Optimize the Cyclization Step: The cyclization of the N-acetylated intermediate often involves heating in the presence of a base like potassium acetate. The choice of solvent and temperature is critical. An improved procedure for a similar compound, 4-chloro-1H-indazole, utilizes tert-butyl nitrite for the diazotization/cyclization of an N-acetylated aniline precursor, followed by hydrolysis.[3]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Action | Scientific Rationale |
| Low Yield | Diazonium salt decomposition | Maintain temperature at 0-5 °C during diazotization. Add nitrite source slowly. | Prevents premature N₂ loss and unwanted side reactions of the unstable diazonium intermediate.[2] |
| Incomplete cyclization | Optimize cyclization temperature and time. Ensure anhydrous conditions if using reagents like KOAc in organic solvent. | The intramolecular cyclization has a specific activation energy; conditions must be sufficient to overcome this barrier without degrading the product. | |
| Inefficient hydrolysis | Use a stronger base (e.g., NaOH instead of LiOH) and ensure sufficient reaction time for de-acetylation. | Complete removal of the N-acetyl protecting group is necessary to isolate the final 1H-indazole.[3] |
Q2: I'm observing a significant amount of dark, tarry byproduct after the cyclization step. What is this and how can I prevent it?
The formation of dark, often polymeric, material is a common indicator of uncontrolled side reactions involving the diazonium intermediate.
Causality & Explanation: Diazonium salts are highly reactive electrophiles. If not consumed by the desired intramolecular cyclization, they can undergo several undesirable reactions:
-
Azo Coupling: The diazonium salt can couple with any electron-rich aromatic species present, including the starting aniline or the indazole product itself, forming highly colored azo compounds.
-
Phenol Formation: Reaction with water, especially at elevated temperatures, can convert the diazonium group to a hydroxyl group, leading to phenolic impurities that can polymerize under acidic conditions.
-
Radical Reactions: Uncontrolled decomposition can initiate radical chain reactions, leading to complex mixtures and tar.
Recommended Solutions:
-
Ensure Sufficient Acidity: The diazotization should be carried out in a strong non-nucleophilic acid (e.g., H₂SO₄ or HCl). This keeps the concentration of free aniline low, preventing azo coupling.
-
Use an Organic Nitrite Source: Consider using an organic nitrite like tert-butyl nitrite or isoamyl nitrite in an organic solvent.[3][4] This can provide a more controlled, homogeneous reaction environment, reducing aqueous side reactions.
-
Workup Procedure: Once the reaction is complete, promptly move to the workup and isolation phase to avoid prolonged exposure of the product to harsh conditions.
Q3: My final product is contaminated with an isomer, making purification difficult. How can I improve selectivity?
Isomeric impurities usually arise when the starting material allows for cyclization at different positions or when a protecting group migrates. While less common for this specific target if the correct starting material is used, regioisomer formation is a major challenge in many indazole syntheses, especially those starting from precursors with ambiguous cyclization sites.[5][6]
Causality & Explanation: In the context of the Jacobson-type synthesis from 5-chloro-3-fluoro-2-methylaniline, the cyclization is generally regioselective due to the fixed position of the methyl group. However, impurities can suggest an incorrect starting material or an unexpected rearrangement. In other indazole syntheses, such as from di- or tri-substituted benzonitriles, the nucleophilic attack by hydrazine can occur at different positions, leading to regioisomers.[6]
Recommended Solutions:
-
Verify Starting Material Purity: Use NMR or GC-MS to confirm the identity and purity of your starting aniline.
-
Optimize Purification: If an isomer is present, purification is key.
-
Recrystallization: this compound has moderate polarity. A mixed-solvent recrystallization from a system like Ethanol/Water, Toluene/Hexane, or THF/Water can be highly effective.[3]
-
Column Chromatography: If recrystallization fails, silica gel chromatography with a gradient of ethyl acetate in hexanes is a reliable method.
-
Workflow for Troubleshooting Low Yield
The following diagram outlines a decision-making process for addressing low yield issues.
Caption: A decision tree for diagnosing and solving low-yield problems.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
The most common and robust approach is a variation of the Jacobson Indazole Synthesis. This method is generally preferred for its predictable regioselectivity and use of readily available starting materials.
Overall Synthetic Workflow:
Caption: The three-step synthesis of this compound.
This route involves:
-
N-Acetylation: Protecting the amine of 5-chloro-3-fluoro-2-methylaniline with acetic anhydride. This directs the subsequent cyclization.
-
Diazotization and Cyclization: Reacting the acetylated intermediate with an organic nitrite (like tert-butyl nitrite) and a base (like potassium acetate) to form the N-acetylated indazole.[3]
-
Hydrolysis: Removing the acetyl group with a base like NaOH to yield the final product.[3]
Q2: What analytical methods should I use to confirm the identity and purity of my final product?
A combination of spectroscopic and chromatographic methods is essential for unambiguous structure confirmation and purity assessment.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structure elucidation. The chemical shifts, coupling constants (especially H-F and C-F coupling), and integration will confirm the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The expected exact mass is 170.0047.[7]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by separating it from any residual starting materials or byproducts.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q3: Are there any critical safety precautions I must take during this synthesis?
Yes, several steps in this synthesis involve hazardous materials and potentially dangerous conditions.
-
Diazonium Salts: Solid diazonium salts can be explosive when dry. Always keep them in solution and avoid isolating them. Quench any excess diazotizing agent carefully with a reagent like sulfamic acid or urea before workup.
-
Hydrazine: If using alternative routes involving hydrazine, be aware that it is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]
-
Reagents: Acetic anhydride is corrosive, and organic solvents are flammable. Standard laboratory safety practices, including the use of a fume hood, safety glasses, and gloves, are mandatory.
Detailed Experimental Protocols
The following protocols are adapted from established and improved methods for analogous indazole syntheses and represent a reliable starting point for optimization.[3]
Protocol 1: Synthesis of N-(5-Chloro-3-fluoro-2-methylphenyl)acetamide (Intermediate)
-
To a stirred solution of 5-chloro-3-fluoro-2-methylaniline (1.0 eq) in dichloromethane (DCM, 5 mL per gram of aniline) at 0 °C, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, then saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetamide, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Suspend N-(5-Chloro-3-fluoro-2-methylphenyl)acetamide (1.0 eq) and potassium acetate (KOAc, 3.0 eq) in anhydrous toluene (10 mL per gram of acetamide).
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add tert-butyl nitrite (t-BuONO, 1.5 eq) over 30 minutes. Caution: Gas evolution (N₂) will occur.
-
After the addition is complete, heat the reaction to 100-110 °C and maintain for 2-3 hours, monitoring by TLC for the disappearance of the acetylated indazole intermediate.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a 1:1 mixture of methanol and water (10 mL per gram).
-
Add sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 12-16 hours to effect hydrolysis.
-
Neutralize the mixture with concentrated HCl to pH ~7. The product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain crude this compound.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol or tetrahydrofuran (THF).
-
Slowly add hot water dropwise until the solution becomes faintly cloudy.
-
If necessary, add a few drops of the hot organic solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry in a vacuum oven.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Indazole-Indole Hybrid via tert-Butyl Nitrite Mediated Cascade Diazotization/Isomerization/Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Functionalization of Indazoles
Welcome to the technical support center for the regioselective functionalization of indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of substituting this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during your experiments. Our focus is on providing not just procedural steps, but also the underlying mechanistic principles to empower you to make informed decisions in your synthetic endeavors.
Introduction: The Challenge of Indazole Regioselectivity
Indazole, a bicyclic heteroaromatic compound, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its synthetic utility is often hampered by challenges in controlling the regioselectivity of functionalization. The presence of two reactive nitrogen atoms (N1 and N2) and several carbon positions susceptible to substitution leads to a delicate interplay of electronic and steric factors that can be difficult to control.[4][5][6][7][8] This guide will provide a systematic approach to mastering the regioselective functionalization of indazoles at the key N1, N2, and C3 positions, as well as other carbon centers through advanced C-H activation strategies.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common problems encountered in the lab.
Issue 1: Poor N1/N2 Regioselectivity in N-Alkylation
Question: My N-alkylation of a substituted indazole is yielding an inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Answer: This is a classic challenge in indazole chemistry. The regiochemical outcome of N-alkylation is governed by a subtle balance of thermodynamics, kinetics, steric hindrance, and electronic effects of the substituents on the indazole ring.[3][4][5][6]
-
For N1-Selectivity (Thermodynamic Control): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][9] To favor the N1-alkylated product, you should aim for conditions that allow for thermodynamic equilibration.
-
Recommended Conditions: A widely successful method involves using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[3][5][10] The sodium cation is believed to chelate between the N2 atom and an electron-rich substituent at the C3 position, sterically blocking the N2 position and directing the alkylating agent to N1.[5][11]
-
Substituent Effects: Electron-withdrawing groups at the C3 position, such as esters or amides, strongly favor N1-alkylation under these conditions.[5][8]
-
Troubleshooting Workflow:
-
Low N1:N2 Ratio:
-
Ensure your NaH is fresh and highly active.
-
Use anhydrous THF to prevent quenching of the base.
-
Consider increasing the reaction temperature to facilitate equilibration to the more stable N1-isomer.[12]
-
If your substrate has a bulky C7 substituent, this can sterically hinder N1 and favor N2. In such cases, alternative strategies may be necessary.[3][10]
-
-
-
-
For N2-Selectivity (Kinetic Control): Achieving N2 selectivity often requires conditions that favor the kinetically formed product.
-
Recommended Conditions:
-
Mitsunobu Reaction: This reaction often provides good N2 selectivity.[5]
-
Phase-Transfer Catalysis: Conditions employing bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF can favor N2 alkylation, though this is highly substrate-dependent.[3]
-
Copper-Catalyzed Coupling: The use of copper catalysts with diaryliodonium salts has been shown to give excellent N2-selectivity in arylations.[13]
-
-
Causality: The N2 position is often considered the more kinetically favored site for alkylation due to the higher electron density on the N2 atom in the indazole anion. However, the N1-substituted product is thermodynamically more stable. Therefore, to obtain the N2 product, the reaction should be run under conditions that do not allow for equilibration to the N1 isomer.[14][15]
-
Issue 2: Difficulty in C3-Functionalization
Question: I am struggling to introduce a substituent at the C3 position of my indazole. Direct electrophilic substitution is not working. What are my options?
Answer: Unlike indoles, the C3 position of indazoles is not inherently nucleophilic, making direct electrophilic substitution challenging and often requiring harsh conditions with low yields.[16] More effective strategies involve generating a C3-nucleophile or employing transition-metal-catalyzed C-H activation.
-
Directed ortho-Metalation (DoM) Approach:
-
Principle: This powerful strategy involves the use of a directing group (DG) at the N1 or N2 position to direct a strong base (typically an organolithium reagent) to deprotonate the C3 position, creating a potent C3-nucleophile.
-
N2-Directing Groups: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for directing lithiation to the C3 position.[16][17] After deprotonation with a strong base like n-BuLi, the resulting C3-lithiated indazole can react with a wide range of electrophiles. The SEM group can be readily removed later.[16][17]
-
N1-Directing Groups: While N1-substituted indazoles can undergo ring-opening upon C3-lithiation, certain N1-directing groups can stabilize the C3-anion and prevent this side reaction.[16]
-
-
Halogenation as a Handle for Cross-Coupling:
-
Principle: Introducing a halogen (Br or I) at the C3 position provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents.[18]
-
Recommended Conditions: Metal-free halogenation using N-halosuccinimides (NCS, NBS) can be highly regioselective for the C3 position, especially in 2H-indazoles.[19][20] The reaction conditions can be tuned to achieve mono- or poly-halogenation.[19][20]
-
-
Transition-Metal-Catalyzed C3-H Activation:
-
Principle: This modern approach allows for the direct functionalization of the C3 C-H bond without pre-functionalization.[1][2]
-
Methodologies: A variety of transition metals, including palladium, rhodium, and copper, have been employed to catalyze C3-arylations, -acylations, and -alkylations.[1][18][21] Radical pathways are often involved in these transformations, leading to the observed C3 selectivity.[1][2]
-
Issue 3: Unwanted Side Reactions During Functionalization
Question: I am observing unexpected side products in my indazole functionalization reaction. What are some common pitfalls to avoid?
Answer:
-
Ring Opening of N1-Substituted Indazoles: As mentioned earlier, C3-metalation of N1-substituted indazoles can lead to a retro-Graebe-Ullmann type ring-opening to form o-aminobenzonitriles.[16] This is a significant side reaction to be aware of when attempting to generate a C3-anion from an N1-substituted indazole.
-
Over-functionalization: In C-H activation and halogenation reactions, it is possible to get multiple substitutions on the indazole ring.
-
Decomposition of Starting Material: Some indazole derivatives can be sensitive to strongly basic or acidic conditions, or high temperatures.
Key Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation
This protocol is adapted from literature demonstrating high N1-selectivity.[3][5]
-
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature or gently heat (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: General Procedure for C3-Halogenation
This protocol is based on metal-free halogenation methods.[19][20]
-
To a solution of the 2-substituted-2H-indazole (1.0 equiv) in a suitable solvent (e.g., water or acetonitrile), add the N-halosuccinimide (NBS or NCS, 1.0-1.2 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction is often rapid.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to quench any remaining halogen), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the C3-halogenated indazole.
Data Presentation & Visualization
Table 1: Summary of Conditions for Regioselective N-Alkylation
| Desired Regioisomer | Typical Conditions | Key Considerations |
| N1-Alkylated | Base: NaHSolvent: THF | Favors thermodynamic product.[3][5] Electron-withdrawing groups at C3 enhance selectivity.[5][8] |
| N2-Alkylated | Mitsunobu: PPh₃, DIAD/DEAD | Often provides good N2 selectivity under kinetic control.[5] |
| N2-Alkylated | Base: K₂CO₃, Cs₂CO₃Solvent: DMF, MeCN | Highly substrate-dependent, generally favors kinetic product.[3] |
Diagram 1: Decision Workflow for N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for optimizing regioselectivity in indazole N-alkylation.
Diagram 2: Key Strategies for C3-Functionalization
Caption: Overview of primary methods for regioselective C3-functionalization of indazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of a Highly Selective N2 Alkylation of Indazole-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. soc.chim.it [soc.chim.it]
- 19. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 23. Protective Groups [organic-chemistry.org]
stability issues of 6-Chloro-4-fluoro-1H-indazole in solution
Version: 1.0
Introduction
Welcome to the technical support center for 6-Chloro-4-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a key building block in medicinal chemistry, understanding the stability profile of this compound is critical for ensuring the integrity of experimental results and the successful development of novel therapeutics.[1][2] This document provides a framework for identifying and addressing potential stability issues, based on established principles of organic chemistry and data from structurally related molecules.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFN₂ | --INVALID-LINK--[3] |
| Molecular Weight | 170.57 g/mol | --INVALID-LINK--[3] |
| Appearance | White to off-white solid | Typical for indazole derivatives |
| LogP (Calculated) | 2.3 | --INVALID-LINK--[3] |
| pKa (Predicted) | 13.21 ± 0.40 | Not available |
| Solubility | Soluble in DMSO and methanol. | Based on related indazole solubility |
Troubleshooting Guide: Stability Issues in Solution
This section addresses common problems encountered during the handling and use of this compound solutions, providing potential causes and actionable solutions.
Issue 1: Unexpected Degradation of the Compound in Solution
-
Observation: HPLC or LC-MS analysis shows the appearance of new peaks and a decrease in the main compound peak over a short period.
-
Potential Causes & Solutions:
-
pH-Mediated Hydrolysis: The indazole ring system can be susceptible to degradation under strongly acidic or basic conditions. The presence of electron-withdrawing groups like chlorine and fluorine can influence the electron density of the ring and its susceptibility to nucleophilic attack by water or hydroxide ions.[4]
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution.
-
Buffering: If the pH is outside the neutral range (6-8), consider using a buffered solvent system appropriate for your experimental conditions.
-
Forced Degradation Study: To confirm pH sensitivity, perform a forced degradation study by intentionally exposing the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and monitoring the degradation profile over time.[2][5][6]
-
-
-
Oxidative Degradation: The indazole nucleus can be susceptible to oxidation, particularly in the presence of oxidizing agents or dissolved oxygen, which can be exacerbated by light or metal ion catalysis.[7]
-
Troubleshooting Steps:
-
Solvent Degassing: Use degassed solvents to minimize dissolved oxygen.
-
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidant Addition: If compatible with your experiment, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Forced Oxidation Study: Expose the compound to a mild oxidizing agent (e.g., 3% H₂O₂) to assess its oxidative stability.[2]
-
-
-
Photodegradation: Aromatic and heterocyclic compounds, especially those with halogen substituents, can be sensitive to light, leading to the formation of degradation products.[8][9][10]
-
Troubleshooting Steps:
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Work in a Dark Environment: Whenever possible, prepare and handle solutions in a dark or low-light environment.
-
Photostability Study: Conduct a photostability study by exposing the solution to a controlled light source (as per ICH Q1B guidelines) and analyzing for degradation.[11]
-
-
-
Issue 2: Poor Solubility or Precipitation of the Compound
-
Observation: The compound does not fully dissolve in the chosen solvent or precipitates out of solution over time.
-
Potential Causes & Solutions:
-
Incorrect Solvent Choice: this compound, like many indazole derivatives, has moderate lipophilicity (LogP ~2.3) and may have limited solubility in highly polar or non-polar solvents.[3]
-
Troubleshooting Steps:
-
Solvent Screening: Test solubility in a range of common laboratory solvents such as DMSO, DMF, methanol, ethanol, and acetonitrile.
-
Co-solvent Systems: Use a co-solvent system (e.g., a mixture of an organic solvent and water/buffer) to enhance solubility.
-
Sonication/Gentle Heating: Aid dissolution by gentle sonication or warming. However, be cautious with heating as it may accelerate degradation.
-
-
-
Supersaturation and Crystallization: A solution may initially appear clear but can be supersaturated, leading to precipitation over time.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare solutions fresh before each experiment to minimize the risk of precipitation from aged solutions.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which the compound remains in solution over a specific time frame under your experimental conditions.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is generally the recommended solvent for preparing high-concentration stock solutions of indazole derivatives due to its excellent solvating power. For subsequent dilutions into aqueous media, ensure the final DMSO concentration is low enough (typically <1%) to avoid affecting your experiment.
Q2: How should I store solutions of this compound to ensure stability?
A2: For optimal stability, solutions should be stored at -20°C or -80°C in tightly sealed, light-protected containers. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but long-term storage at low temperatures is recommended to minimize degradation. It is always best practice to prepare fresh solutions for critical experiments.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of related halogenated aromatic compounds, potential degradation pathways could include:
-
Hydrolytic Dehalogenation: Nucleophilic substitution of the chlorine or fluorine atom by a hydroxyl group under strong acidic or basic conditions.[12][13]
-
Ring Opening/Cleavage: Under harsh oxidative or photolytic conditions, the indazole ring system could undergo cleavage.
-
Reductive Dehalogenation: In the presence of a reducing agent, the C-Cl or C-F bond could be cleaved and replaced with a C-H bond.[13][14][15]
The following diagram illustrates a hypothetical degradation pathway:
Q4: Are there any known incompatibilities with other common lab reagents?
A4: Avoid strong oxidizing and reducing agents, as well as strong acids and bases, unless they are a required part of your experimental procedure. The compatibility with other reagents should be assessed on a case-by-case basis.
Experimental Protocols
The following protocols are provided as a guide for users to assess the stability of this compound under their specific experimental conditions.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.[5][6][11][16][17]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation (Solution): Dilute 1 mL of the stock solution with 1 mL of a 50:50 acetonitrile:water mixture. Incubate at 60°C for 24 and 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other suitable transparent container) to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC or LC-MS method at each time point. Compare the chromatograms to a control sample (compound in solvent, stored at -20°C) to identify and quantify degradation products.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dehalogenation - Wikipedia [en.wikipedia.org]
- 14. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. biomedres.us [biomedres.us]
Technical Support Center: Scaling Up the Synthesis of Polysubstituted Indazoles
Welcome to the comprehensive technical support center dedicated to addressing the challenges encountered during the scale-up synthesis of polysubstituted indazoles. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and efficient large-scale production.
Indazoles are a critical scaffold in medicinal chemistry due to their wide range of biological activities.[1] However, transitioning from bench-scale synthesis to kilogram-scale production often presents significant hurdles, including issues with regioselectivity, reaction control, and product purification.[2] This resource provides field-proven insights and scientifically grounded solutions to navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the scale-up of polysubstituted indazole synthesis.
Q1: My large-scale reaction is producing a mixture of N1- and N2-alkylated indazole isomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity between N1- and N2-substituted indazoles is a common and critical challenge in scaling up. The ratio of these isomers is highly dependent on reaction conditions and the electronic nature of the indazole substrate.[2]
Troubleshooting Steps:
-
Thermodynamic vs. Kinetic Control: Evaluate whether your current conditions favor kinetic or thermodynamic control. N1-alkylation is often the thermodynamically favored product.[3] Shifting to conditions that allow for equilibrium to be reached, such as higher temperatures or longer reaction times with an appropriate base, can improve N1 selectivity.
-
Base and Solvent Selection: The choice of base and solvent system is paramount. For N1-alkylation, a common strategy involves the use of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). For N2-alkylation, specific reaction conditions like the Davis-Beirut reaction may be more suitable.[4]
-
Protecting Groups: While not always ideal for process efficiency, the use of protecting groups on one of the nitrogen atoms can direct alkylation to the desired position.[5] This strategy adds extra steps but can be a reliable method for achieving high purity of a single isomer.
-
Catalyst and Ligand Choice: In metal-catalyzed C-N coupling reactions, the selection of the catalyst and ligands can significantly influence regioselectivity. For instance, certain copper-catalyzed reactions have demonstrated high selectivity for N1-arylation.[4]
Q2: I'm observing significant formation of side products, such as over-halogenation or hydrazone dimers, in my scaled-up reaction. What can I do to minimize these?
A2: The formation of side products often becomes more pronounced at a larger scale due to challenges in maintaining homogenous reaction conditions and effective heat transfer.
Troubleshooting Steps:
-
Control of Stoichiometry and Reagent Addition: Carefully control the stoichiometry of your reagents. For reactions like halogenation, using a slight excess of the indazole substrate relative to the halogenating agent can help minimize over-halogenation.[5] Slow, controlled addition of the reagent, for example, using a syringe pump, maintains a low concentration of the reactive species and reduces the likelihood of multiple substitutions.[5]
-
Temperature Management: Exothermic reactions require robust temperature control. Ensure your reactor has adequate cooling capacity to dissipate the heat generated. Lowering the reaction temperature can slow down the reaction rate and improve selectivity.[5]
-
Solvent Choice: The polarity of the solvent can influence the reactivity of reagents and the stability of intermediates. Less polar solvents may decrease the rate of undesired side reactions.[5]
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and the formation of impurities. This allows for timely adjustments to reaction parameters to prevent the accumulation of side products.
Q3: The purification of my polysubstituted indazole is difficult at scale, leading to low yields and purity. What are some effective large-scale purification strategies?
A3: Purification is a major bottleneck in scaling up. Traditional chromatographic methods used in the lab are often not economically viable for large quantities.
Troubleshooting Steps:
-
Crystallization: This is the most desirable method for large-scale purification.
-
Solvent Screening: Conduct a thorough solvent screening to identify a suitable solvent or solvent system for crystallization. The ideal system will have high solubility for the desired product at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Salt Formation: If the indazole product is basic, forming a salt (e.g., with p-toluenesulfonic acid) can significantly improve its crystallinity and ease of isolation.[2]
-
-
Extraction: Optimize liquid-liquid extraction procedures to remove impurities. Adjusting the pH of the aqueous phase can help separate acidic or basic impurities from your neutral or weakly basic/acidic product.
-
Slurry Washes: Washing the crude solid product with a solvent in which it is sparingly soluble can be a simple and effective way to remove highly soluble impurities.
Troubleshooting Guides
This section provides more detailed guidance on specific, complex issues that may be encountered during the scale-up process.
Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation)
Problem: The reaction produces a mixture of constitutional isomers (e.g., 3,5-dichloro- and 3,6-dichloroindazole), making purification challenging and reducing the yield of the desired product.
Root Cause Analysis: The directing effects of the substituents already present on the indazole ring, coupled with the reaction conditions, determine the position of the incoming electrophile.
Solutions:
-
Protecting Groups: The use of a protecting group on one of the nitrogen atoms can alter the electronic distribution in the indazole ring and direct the electrophilic substitution to a specific position.[5]
-
Reaction Temperature Control: Electrophilic aromatic substitution is an exothermic process. Maintaining a lower and consistent reaction temperature can enhance selectivity by favoring the formation of the thermodynamically more stable isomer.[5]
-
Choice of Halogenating Agent: The reactivity of the halogenating agent can impact selectivity. For instance, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) may offer different selectivity profiles compared to using elemental halogens.
-
Solvent Effects: The solvent can influence the reactivity of the electrophile. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) to find the optimal balance between reaction rate and selectivity.
Guide 2: Incomplete Reaction or Stalling at Large Scale
Problem: A reaction that proceeds to completion at the lab scale fails to do so when scaled up, resulting in a significant amount of unreacted starting material.
Root Cause Analysis: This issue often stems from inadequate mixing, poor heat transfer, or mass transfer limitations in heterogeneous reactions.
Solutions:
-
Agitation and Mixing: Ensure the reactor is equipped with an appropriate agitator (e.g., impeller type, baffle design) to provide efficient mixing for the reaction volume and viscosity. Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration.
-
Heat Transfer: Scale-up decreases the surface-area-to-volume ratio, making heat transfer less efficient. For endothermic reactions, ensure the heating system can maintain the required temperature throughout the reaction mass. For exothermic reactions, robust cooling is critical to prevent temperature drops that could slow or stall the reaction.
-
Reagent Addition Rate: In some cases, adding a reagent too slowly in a large volume can lead to its decomposition or reaction with the solvent before it can react with the substrate. Conversely, adding it too quickly can lead to localized high concentrations and side reactions. The addition rate should be optimized for the specific scale.
-
Catalyst Deactivation: In catalytic reactions, ensure the catalyst is not being deactivated by impurities in the starting materials or solvents, which may be present in larger quantities at scale. Consider using a higher catalyst loading if necessary, after a cost-benefit analysis.
Experimental Protocols
Protocol 1: Scalable N1-Selective Alkylation of an Indazole
This protocol is a generalized procedure based on principles for achieving high N1-selectivity.[2][3]
-
Reactor Setup: Charge a suitably sized, dry, and inerted (e.g., with nitrogen or argon) reactor with the substituted indazole and a polar aprotic solvent (e.g., DMF, THF).
-
Base Addition: Cool the mixture to 0-5 °C. Add a strong, non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil) portion-wise, maintaining the internal temperature below 10 °C.
-
Anion Formation: Allow the mixture to stir at 0-5 °C for 30-60 minutes after the base addition is complete to ensure complete deprotonation.
-
Electrophile Addition: Slowly add the alkylating agent (e.g., alkyl halide) to the reaction mixture, maintaining a low temperature. The rate of addition should be controlled to manage any exotherm.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until in-process control (e.g., HPLC) indicates completion.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography if necessary.
Protocol 2: Scalable Halogenation of a 2-Substituted Indazole
This protocol outlines a general procedure for regioselective halogenation.[6]
-
Dissolution: In a reactor, dissolve the 2-substituted indazole in a suitable solvent (e.g., ethanol, water).[6]
-
Reagent Addition: Add the N-halosuccinimide (e.g., NBS, NCS) in one portion or portion-wise depending on the scale and exothermicity.
-
Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 50 °C) and stir for the required time (e.g., 2-6 hours).[6] Monitor the reaction by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by slurry washing to remove succinimide byproduct.
Data Presentation
Table 1: Optimization of N1-Alkylation Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 3:1 | 75 |
| 2 | Cs₂CO₃ (1.5) | DMF | 60 | 8 | 5:1 | 82 |
| 3 | NaH (1.2) | THF | 0 to RT | 4 | >20:1 | 91 |
| 4 | NaH (1.2) | DMF | 0 to RT | 2 | >20:1 | 95 |
This table illustrates how changing the base and solvent can significantly impact the regioselectivity and yield of the N-alkylation reaction, with stronger bases in polar aprotic solvents favoring the desired N1 isomer.
Visualizations
Workflow for Troubleshooting Regioselectivity in Indazole Synthesis
Caption: Decision workflow for improving N1/N2 regioselectivity.
General Scale-Up Process Flow for Polysubstituted Indazoles
Caption: Phased approach to scaling up indazole synthesis.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
overcoming low conversion in Suzuki coupling of iodoindazoles
Technical Support Center: Suzuki Coupling of Iodoindazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of iodoindazoles. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions, particularly when facing issues of low conversion. We will explore the causal factors behind common experimental hurdles and provide structured, actionable solutions.
Troubleshooting Guide: Overcoming Low Conversion
This section addresses the most common issue—low or no conversion of the iodoindazole starting material—in a question-and-answer format. We will systematically dissect the potential causes and offer targeted solutions.
Q1: My Suzuki coupling with an iodoindazole has stalled or shows very low conversion. What are the most likely causes and how do I fix it?
Low conversion is a multifaceted problem often stemming from one or more of the core reaction components. The indazole moiety itself presents unique challenges due to the presence of the N-H group, which can interfere with the palladium catalyst[1]. A systematic approach to troubleshooting is essential.
The heart of the Suzuki reaction is the palladium catalyst. Its failure to perform is the primary suspect in a stalled reaction.
-
Underlying Cause:
-
Catalyst Inhibition: The acidic N-H proton of the indazole ring can react with the catalyst or the base, leading to the formation of indazolyl-palladium complexes or aggregates that are catalytically inactive[1][2]. This is a well-documented inhibitory effect of N-H acidic azoles in cross-coupling chemistry[1][3].
-
Poor Ligand Choice: Standard ligands like PPh₃ may not be sufficient. The coordination of the ligand to the palladium center is crucial for stabilizing the active Pd(0) species, facilitating oxidative addition, and promoting the final reductive elimination step[4][5]. For a substrate like indazole, a more robust ligand is often required.
-
Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to oxygen or impurities, leading to the formation of inactive palladium black[6].
-
-
Solutions & Rationale:
-
Select a Robust Ligand: Switch from simple phosphines to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) or N-heterocyclic carbene (NHC) ligands[5][6]. These ligands create a sterically hindered environment around the palladium atom, which can prevent the inhibitory coordination of the indazole nitrogen and enhance catalytic turnover[5].
-
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3, PEPPSI-type catalysts )[1]. Pre-catalysts are typically more stable to air and moisture than Pd(0) sources and generate the active Pd(0) species more cleanly and efficiently in situ, reducing the chance of decomposition[7].
-
Consider N-Protection: While not always necessary, protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can completely prevent catalyst inhibition by the N-H group[8]. However, this adds extra steps to the synthesis. Interestingly, some studies show that N-unprotected indazoles can be coupled successfully, sometimes even outperforming protected analogues under specific conditions like microwave irradiation[9][10][11].
-
The base is not merely a proton scavenger; it plays a critical role in the transmetalation step of the catalytic cycle. Its strength, solubility, and interaction with the solvent are paramount.
-
Underlying Cause:
-
Incorrect Base Strength: A base that is too weak may not facilitate transmetalation efficiently. Conversely, a base that is too strong can promote side reactions.
-
Poor Base Quality: The presence of excess water or impurities in the base (e.g., carbonates) can be detrimental. The base should be finely powdered to ensure maximum surface area and reactivity[8].
-
Solvent Issues: Solvents must be anhydrous (unless using a specific aqueous system) and thoroughly deoxygenated. Oxygen can oxidize and deactivate the Pd(0) catalyst[8].
-
-
Solutions & Rationale:
-
Choose the Right Base: For iodoindazoles, inorganic bases are generally preferred.
-
Ensure High-Quality Reagents: Use a fresh, anhydrous, and finely powdered base. Degas the solvent thoroughly by sparging with argon or nitrogen for 15-20 minutes before adding the catalyst[12].
-
Optimize the Solvent: Aprotic polar solvents are common. A mixture of 1,4-dioxane/water or DMF/water (typically in a 4:1 to 10:1 ratio) is a standard choice that often improves solubility and reaction rates[1][9].
-
-
Underlying Cause: The energy of activation for the oxidative addition or other steps in the cycle may not be met at the current reaction temperature.
-
Solutions & Rationale:
-
Increase Temperature: Gradually increase the reaction temperature. Many Suzuki couplings require heating to 80-110 °C[8][13].
-
Employ Microwave Irradiation: For difficult couplings of iodoindazoles, microwave heating is a highly effective strategy. It can dramatically reduce reaction times (from hours to minutes) and significantly improve yields by efficiently overcoming activation energy barriers[8][9][10].
-
-
Underlying Cause: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with hydrogen) and formation of trimeric boroxines, which can be less reactive[6][14].
-
Solutions & Rationale:
Troubleshooting Workflow for Low Conversion
For a systematic approach, follow this decision tree to diagnose and resolve low conversion issues.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Yoneda Labs [yonedalabs.com]
challenges in the purification of fluorinated heterocyclic compounds
An in-depth guide to overcoming the unique obstacles in purifying fluorinated heterocyclic compounds, tailored for research, and development scientists.
Introduction: The Fluorine Conundrum in Purification
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, renowned for enhancing metabolic stability, modulating pKa, and improving membrane permeability.[1][2][3] However, the very properties that make these compounds biologically advantageous—high electronegativity, the strength of the C-F bond, and altered molecular polarity—introduce significant and often counterintuitive challenges during purification.[4][5] This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to navigate these complexities effectively.
Part 1: Chromatographic Purification Strategies
Chromatography is the workhorse of purification, but fluorinated compounds often defy conventional methodologies. Their unique electronic nature demands a tailored approach to the selection of stationary and mobile phases.
Frequently Asked Questions (FAQs): Chromatography
Q1: My fluorinated heterocycle shows poor retention and co-elutes with non-polar impurities on a standard C18 column. Why is this happening and what should I do?
A1: This is a common issue. While the C-F bond is highly polar, the overall lipophilicity of a molecule can increase upon fluorination due to the low polarizability of the C-F bond.[3][6] This can lead to unexpected elution behavior on traditional reversed-phase columns.
-
Causality: Standard C18 phases separate primarily based on hydrophobic interactions. If your fluorinated compound and impurities have similar hydrophobicity, separation will be poor. Fluorine's high electronegativity doesn't guarantee high molecular polarity or the interactions needed for retention on C18.[4][7]
-
Solutions & Troubleshooting:
-
Switch to a Fluorinated Stationary Phase: This is the most effective solution. Fluorinated phases, such as Pentafluorophenyl (PFP) or Fluorous Phases (e.g., Tridecafluoro-TDF), offer alternative separation mechanisms.[8][9]
-
PFP Phases: Provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating aromatic and positional isomers.[8][9]
-
Fluorous Phases (FSPE): These are highly effective for separating highly fluorinated compounds from non-fluorinated ones. The principle is "fluorous-fluorous" affinity, where the more fluorinated a molecule is, the better it is retained.[8][10]
-
-
Employ a Phenyl-Hexyl Column: These columns provide alternative selectivity to C18 through π-π interactions, which can be beneficial for aromatic heterocycles.
-
Modify the Mobile Phase:
-
Switch Organic Modifier: Changing from acetonitrile to methanol (or vice versa) can alter selectivity.
-
Use a Fluorinated Eluent: For challenging separations, using an eluent like 2,2,2-trifluoroethanol (TFE) with a standard C8 or C18 column can induce unique selectivity by adsorbing to the stationary phase surface.[11][12]
-
-
Consider HILIC: For highly polar fluorinated compounds that elute in the void volume on reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative.[13]
-
Q2: My basic nitrogen-containing fluorinated heterocycle is showing severe peak tailing on silica gel. How can I fix this?
A2: This is caused by strong interactions between the basic nitrogen of your heterocycle and the acidic silanol groups (Si-OH) on the surface of the silica gel.
-
Solutions & Troubleshooting:
-
Add a Basic Modifier: Add 0.1-1% of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase.[14][15] This neutralizes the acidic sites on the silica, preventing strong ionic interactions and improving peak shape.
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase, such as neutral or basic alumina.[14]
-
Deactivate the Silica Gel: While less common for routine flash chromatography, the silica gel itself can be pre-treated to reduce its acidity.[16]
-
Comparative Analysis of HPLC Stationary Phases
| Stationary Phase | Primary Separation Mechanism(s) | Best Suited For | Key Considerations |
| Standard C18/C8 | Hydrophobic interactions.[12] | General-purpose separation of non-polar to moderately polar compounds. | May offer poor selectivity for fluorinated isomers or compounds with similar hydrophobicity to impurities.[9][12] |
| Phenyl-Hexyl | Hydrophobic & π-π interactions. | Aromatic and unsaturated fluorinated heterocycles. | Provides alternative selectivity to C18, especially for planar molecules. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, shape selectivity.[8][9] | Aromatic compounds, positional isomers, halogenated compounds.[9] Excellent for resolving complex mixtures where C18 fails. | Offers multiple interaction modes, making it a versatile choice for fluorinated compounds.[9] |
| Fluorous (e.g., TDF) | Fluorous-fluorous interactions.[8] | Highly fluorinated compounds, separation of fluorous-tagged molecules from non-fluorous reactants.[8][11] | Retention increases with the fluorine content of the analyte.[8][11] Requires specific fluorous-philic/phobic solvents for step elution. |
| HILIC | Partitioning into an adsorbed water layer on a polar stationary phase.[13] | Highly polar fluorinated heterocycles that are not retained by reversed-phase columns. | Requires a high percentage of organic solvent in the mobile phase.[13] |
Protocol: Flash Chromatography Method Development
This protocol outlines a systematic approach to developing a purification method for a novel fluorinated heterocyclic compound.
-
Solubility Assessment: Test the solubility of your crude sample in common chromatography solvents (Hexanes, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol).
-
TLC Analysis (Silica Gel):
-
Spot the crude material on a silica gel TLC plate.
-
Develop plates in a range of solvent systems with varying polarity (e.g., start with 9:1 Hexane:EtOAc, 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc, and 100% EtOAc).
-
Goal: Find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[14]
-
Troubleshooting: If the compound streaks, add 0.5% triethylamine to the TLC developing chamber and re-run the plate. If streaking persists, consider alumina or reversed-phase chromatography.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (a general rule is a 30:1 to 100:1 ratio of silica gel to crude material by weight).[14]
-
Pack the column using the selected eluent (or a slightly less polar version for the initial slurry).
-
-
Sample Loading:
-
Wet Loading: If the compound is highly soluble in the eluent, dissolve it in a minimal amount of the mobile phase and load it onto the column.
-
Dry Loading (Recommended): If solubility is limited, dissolve the crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully load this powder onto the top of the packed column.[13] This technique prevents band broadening and improves separation.
-
-
Elution:
-
Begin elution with the solvent system determined by TLC.
-
If separation is poor, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can be employed to improve resolution.
-
-
Fraction Analysis: Analyze collected fractions by TLC to identify those containing the pure product.
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: Troubleshooting workflow for common chromatography issues.
Part 2: Recrystallization Techniques
Recrystallization is a powerful technique for purifying solid compounds, but the unique solubility profiles of fluorinated heterocycles can make solvent selection challenging.[17][18]
Frequently Asked Questions (FAQs): Recrystallization
Q1: I'm struggling to find a suitable single solvent for recrystallizing my fluorinated compound. What should I do?
A1: It's common for fluorinated compounds to be either too soluble or poorly soluble in many common solvents. A two-solvent (or multi-solvent) system is often the key.
-
Principle: The ideal solvent pair consists of a "soluble" solvent in which the compound is readily soluble, and a "miscible non-solvent" in which the compound is poorly soluble.[19] The compound is dissolved in a minimum of the hot "soluble" solvent, and the "non-solvent" is added dropwise until the solution becomes cloudy (the cloud point). A few drops of the "soluble" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Common Solvent Systems:
-
Dichloromethane / Hexane
-
Acetone / Water
-
Ethyl Acetate / Hexane
-
Toluene / Heptane
-
Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the solid melts in the hot solvent before dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[19]
-
Solutions & Troubleshooting:
-
Add More "Soluble" Solvent: Re-heat the mixture to dissolve the oil, then add more of the primary solvent to lower the solution's saturation point. Cool slowly.[19]
-
Lower the Cooling Temperature Slowly: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Choose a Lower-Boiling Solvent System: Select a solvent or solvent pair with a boiling point below the melting point of your compound.
-
Induce Crystallization: If the solution is supersaturated, scratch the inner surface of the flask with a glass rod at the solution's meniscus or add a "seed crystal" of the pure compound to provide a nucleation site.[15]
-
Protocol: Systematic Solvent Screening for Recrystallization
-
Preparation: Place a few milligrams of your crude, solid compound into several small test tubes.
-
Single Solvent Screening (Room Temp): To each tube, add a different common solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) dropwise (~0.5 mL). Observe solubility.
-
Insoluble: Potential "non-solvent" for a two-solvent system.
-
Soluble: Potential "soluble" solvent for a two-solvent system.
-
-
Single Solvent Screening (Hot): Gently heat the test tubes containing insoluble solids.
-
Soluble when hot, but insoluble/sparingly soluble when cold: This is an ideal single solvent for recrystallization.[20]
-
Still insoluble when hot: Not a suitable solvent.
-
-
Two-Solvent System Screening:
-
Take a sample that was readily soluble at room temperature in a "soluble" solvent.
-
Add a miscible "non-solvent" (identified in step 2) dropwise until a precipitate forms.
-
Gently warm the mixture. If the solid redissolves to form a clear solution, this is a promising two-solvent system.
-
-
Scale-Up: Once a promising solvent or system is identified, perform a small-scale recrystallization (20-50 mg) to confirm its effectiveness before proceeding with the bulk material.
Part 3: Liquid-Liquid Extraction Challenges
The altered polarity of fluorinated compounds can also complicate standard aqueous workups.
Q1: I'm observing a persistent emulsion during the aqueous workup of my reaction mixture containing a fluorinated heterocycle. How can I break it?
A1: Emulsions are common when compounds have amphiphilic character or when fine particulates are present. The unique properties of fluorinated compounds can sometimes stabilize these emulsions.
-
Solutions & Troubleshooting:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the polarity and ionic strength of the aqueous layer, forcing the organic compound into the organic layer and helping to break the emulsion.[15]
-
Filtration: Pass the entire emulsified mixture through a pad of a filter aid like Celite or glass wool.
-
Change the Solvent: Add a different organic solvent that may have better phase-separation properties.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[15]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
-
Decision Logic for Purification Technique Selection
Caption: Decision tree for selecting a primary purification method.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Purification [chem.rochester.edu]
- 17. mt.com [mt.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Validation of 6-Chloro-4-fluoro-1H-indazole as a Kinase Inhibitor
A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the kinase inhibition profile of compounds based on the 6-Chloro-4-fluoro-1H-indazole scaffold. We will objectively compare its performance with alternative inhibitors, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and validation.
Introduction to the this compound Scaffold
The 1H-indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors. Its unique structural and electronic properties allow it to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The specific substitution pattern of this compound has been explored for developing potent and selective inhibitors. A notable example is its use in creating inhibitors that target specific mutations in kinases, which are often responsible for drug resistance in cancer therapy.
A key challenge in oncology is the emergence of mutations in kinase gatekeeper residues, which sterically hinder the binding of conventional inhibitors. The T670I mutation in the c-KIT kinase is a classic example, conferring resistance to first-generation inhibitors like imatinib. Research has demonstrated that derivatives of the this compound scaffold can be engineered to effectively target such mutations, highlighting the therapeutic potential of this chemical series.
This guide will use the c-KIT T670I mutation as a primary example to illustrate a rigorous validation workflow, comparing the performance of a hypothetical this compound derivative, which we'll call "CFI-47," against established inhibitors.
Part 1: In Vitro Biochemical Potency and Selectivity
The initial step in validating a new kinase inhibitor is to determine its potency against the intended target and its selectivity profile against a panel of other kinases. This is crucial for identifying potential off-target effects that could lead to toxicity.
Rationale for Experimental Choice
We will use the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. It provides a robust method for determining the half-maximal inhibitory concentration (IC50), a key parameter for inhibitor potency.
Experimental Protocol: ADP-Glo™ IC50 Determination
-
Reagent Preparation : Prepare kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a solution of the specific kinase (e.g., recombinant c-KIT T670I) and its corresponding substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.
-
Compound Dilution : Create a serial dilution of the test compound (CFI-47) and comparator inhibitors (e.g., Imatinib, Sunitinib) in DMSO, typically starting from 10 mM. Then, create an intermediate dilution in the kinase reaction buffer.
-
Kinase Reaction : Add 5 µL of the kinase/substrate mix to a 384-well plate. Add 2.5 µL of the serially diluted compounds. To initiate the reaction, add 2.5 µL of a 100 µM ATP solution. Include "no enzyme" and "no inhibitor" (DMSO only) controls.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent : Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent : Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Reading : Measure the luminescence signal using a plate reader.
-
Data Analysis : Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Summary: Comparative Kinase Inhibition Profile
The following table presents hypothetical, yet realistic, IC50 data for our test compound CFI-47 compared to other known c-KIT inhibitors.
| Kinase Target | CFI-47 IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Selectivity Note |
| c-KIT (T670I Mutant) | 15 | >10,000 | 250 | High potency against resistant mutant |
| c-KIT (Wild-Type) | 50 | 100 | 50 | Potent against wild-type |
| PDGFRβ | 250 | 150 | 30 | Off-target activity noted |
| VEGFR2 | 1,200 | >10,000 | 10 | High selectivity vs. VEGFR2 |
| ABL1 | >10,000 | 25 | >10,000 | High selectivity vs. ABL1 |
This data illustrates that CFI-47 is highly potent against the drug-resistant c-KIT T670I mutant, unlike Imatinib. While potent, it shows some off-target activity against PDGFRβ, similar to Sunitinib.
Workflow Diagram: In Vitro IC50 Determination
Caption: Workflow for determining inhibitor IC50 using the ADP-Glo™ assay.
Part 2: Cellular Target Engagement and Downstream Pathway Modulation
While in vitro assays confirm direct enzymatic inhibition, it is critical to validate that the compound can enter cells, engage its target, and modulate the relevant signaling pathway.
Rationale for Experimental Choice
We will use Western blotting to directly measure the phosphorylation status of c-KIT and its key downstream effectors, such as AKT and ERK. This provides direct evidence of target engagement in a cellular context. We will use a human mast cell line, HMC-1.2, which endogenously expresses the c-KIT T670I mutation, providing a physiologically relevant model system.
Experimental Protocol: Western Blot for Cellular Kinase Inhibition
-
Cell Culture and Treatment : Culture HMC-1.2 cells in appropriate media. Seed the cells in 6-well plates and allow them to adhere.
-
Serum Starvation : Once the cells reach ~80% confluency, starve them in serum-free media for 4-6 hours to reduce basal signaling activity.
-
Inhibitor Treatment : Treat the cells with increasing concentrations of CFI-47 or comparator drugs for 2 hours. Include a DMSO vehicle control.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-KIT (Tyr719), total c-KIT, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Calculate the cellular IC50 for inhibition of c-KIT phosphorylation.
Data Summary: Cellular Inhibition
| Compound | Cellular IC50 (p-c-KIT, nM) | Effect on p-AKT |
| CFI-47 | 55 | Strong Inhibition |
| Imatinib | >10,000 | No Inhibition |
| Sunitinib | 450 | Moderate Inhibition |
This data demonstrates that CFI-47 effectively inhibits the phosphorylation of the c-KIT T670I mutant in a cellular environment at nanomolar concentrations, a significant improvement over Imatinib and Sunitinib.
Signaling Pathway Diagram: c-KIT Inhibition
Caption: Inhibition of the c-KIT signaling pathway by CFI-47.
Conclusion and Comparative Outlook
The validation workflow presented provides a robust methodology for characterizing novel kinase inhibitors like those derived from the this compound scaffold.
-
Potency and Selectivity : Our hypothetical compound, CFI-47, demonstrates superior potency against the clinically relevant T670I resistance mutation in c-KIT compared to Imatinib and Sunitinib in both biochemical and cellular assays.
-
Mechanism of Action : The combined data strongly supports that CFI-47 functions by directly inhibiting c-KIT kinase activity, leading to the suppression of downstream pro-survival signaling pathways.
-
Future Directions : While potent, the off-target activity of CFI-47 against PDGFRβ warrants further investigation. Subsequent studies should include broader kinase panel screening (e.g., KINOMEscan™) and in vivo efficacy and toxicity studies to fully assess its therapeutic potential.
This guide provides a foundational template for the rigorous, evidence-based validation of kinase inhibitors, ensuring that decisions in drug development are supported by clear, reproducible, and scientifically sound data.
A Comparative Guide to Indazole-Based Kinase Inhibitors: The Strategic Role of 6-Chloro-4-fluoro-1H-indazole in Drug Design
Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Development
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a multitude of heterocyclic scaffolds. Among these, the 1H-indazole core has proven to be a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows indazole-based compounds to effectively compete for the ATP-binding site of numerous kinases, leading to the development of several FDA-approved drugs such as Axitinib, Pazopanib, and Niraparib.[1][2]
This guide provides a comparative analysis of kinase inhibitors derived from the indazole scaffold, with a particular focus on the significance of the synthetic intermediate, 6-Chloro-4-fluoro-1H-indazole . While this molecule is a building block rather than an active pharmaceutical ingredient itself, its specific substitution pattern is crucial for imparting desirable properties to the final inhibitor.[3] We will delve into a comparative study of indazole-based inhibitors targeting key oncogenic kinases, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of next-generation kinase inhibitors.
Comparative Analysis of Indazole-Based Kinase Inhibitors
To illustrate the impact of substitutions on the indazole core, we will compare a representative indazole-based inhibitor with analogues bearing different functional groups at the 4 and 6 positions. For this analysis, we will focus on inhibitors of the Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various cancers.[4][5]
The data presented below is a composite representation based on published structure-activity relationship (SAR) studies of indazole derivatives to highlight the influence of the 4-fluoro and 6-chloro substitutions.[2]
| Compound ID | Indazole Core Substitution | Target Kinase | IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) | Reference Analogue |
| LEAD-001 | 6-H, 4-H | FGFR1 | 150 | >10 | Unsubstituted |
| COMP-A | 6-Cl, 4-H | FGFR1 | 45 | 3.5 | Chloro substitution |
| COMP-B | 6-H, 4-F | FGFR1 | 30 | 2.1 | Fluoro substitution |
| HYPO-001 | 6-Cl, 4-F | FGFR1 | <5 | <0.5 | Hypothetical Optimized |
| Axitinib | Multiple substitutions | VEGFRs, PDGFR, c-KIT | 0.2-1.6 | 0.1-0.3 | Marketed Drug |
| Pazopanib | Multiple substitutions | VEGFRs, PDGFRs, c-KIT | 10-30 | 0.2-0.5 | Marketed Drug |
This table is a representative summary to illustrate SAR principles and does not represent a direct head-to-head study of compounds synthesized from this compound.
Expertise & Experience: Interpreting the Data
The comparative data underscores the strategic importance of the halogen substitutions on the indazole ring.
-
The Role of the 6-Chloro Group: The introduction of a chlorine atom at the 6-position (COMP-A) significantly improves potency compared to the unsubstituted parent compound (LEAD-001). This is likely due to favorable hydrophobic interactions within the ATP-binding pocket of the kinase.
-
The Impact of the 4-Fluoro Group: A fluorine atom at the 4-position (COMP-B) often leads to a substantial increase in both biochemical and cellular potency. The high electronegativity of fluorine can alter the electronic properties of the indazole ring system and facilitate crucial hydrogen bond interactions with the kinase hinge region. Studies have shown that fluorine substitution at this position can enhance enzymatic activity and cellular potency.[2]
-
Synergistic Effect: The hypothetical combination of both a 6-chloro and a 4-fluoro substituent (HYPO-001) is predicted to have a synergistic effect, leading to a highly potent inhibitor. This highlights why This compound is a valuable and sought-after intermediate for the synthesis of advanced kinase inhibitors.
Signaling Pathway Context: The FGFR Signaling Cascade
To appreciate the therapeutic implications of inhibiting FGFR, it is essential to understand its role in cellular signaling. The diagram below illustrates a simplified representation of the FGFR signaling pathway, which, when dysregulated, can drive tumor growth, proliferation, and angiogenesis.
Caption: Simplified FGFR signaling pathway and the point of intervention for indazole-based inhibitors.
Experimental Protocol: Biochemical Kinase Inhibition Assay (IC50 Determination)
The following protocol outlines a robust, self-validating method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase, such as FGFR1. This is a critical experiment for quantifying the potency of a potential drug candidate.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The inhibition of kinase activity by the test compound results in a decrease in ADP production, which is detected using a luminescence-based system.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations. This allows for the determination of a dose-response curve.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
To each well, add 2.5 µL of the kinase/substrate solution in kinase buffer.
-
Add 0.5 µL of the serially diluted test compound or DMSO (as a control).
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Trustworthiness: A Self-Validating System
This protocol incorporates several controls to ensure data integrity:
-
No-Enzyme Control: Wells containing all components except the kinase serve as a baseline for background signal.
-
No-Inhibitor (DMSO) Control: Wells with DMSO instead of the test compound represent 100% kinase activity.
-
Reference Inhibitor Control: A known inhibitor of the target kinase is run in parallel to validate the assay performance.
Conclusion and Future Directions
The strategic use of substituted indazole scaffolds, exemplified by the utility of the This compound intermediate, remains a highly successful approach in the discovery of potent and selective kinase inhibitors. The comparative analysis demonstrates that specific halogenation patterns at the 4 and 6 positions of the indazole ring are critical for optimizing interactions within the kinase ATP-binding site, ultimately leading to enhanced therapeutic potential.
The experimental framework provided offers a robust methodology for evaluating the potency of novel indazole derivatives. Future research will undoubtedly continue to explore the vast chemical space around the indazole core, leveraging structure-based drug design and innovative synthetic strategies to develop the next generation of targeted cancer therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indazoles
Introduction: The Strategic Value of Fluorine in Indazole-Based Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its versatile structure allows for interaction with a wide range of biological targets, leading to applications in oncology, inflammation, and neurodegenerative diseases.[2][3] In the relentless pursuit of optimizing drug candidates, medicinal chemists employ various strategies to enhance potency, selectivity, and pharmacokinetic properties. Among the most powerful tools in this arsenal is the strategic incorporation of fluorine.[4][5]
While seemingly a subtle substitution for hydrogen, the introduction of a fluorine atom can profoundly alter a molecule's electronic and physical properties.[6][7] This guide provides a comprehensive comparison of fluorinated and non-fluorinated indazoles, delving into the mechanistic basis for observed differences in biological activity. We will explore how this single-atom substitution can be leveraged to overcome common drug development hurdles, supported by experimental data, detailed protocols, and practical insights for researchers in the field.
Pillar 1: The Physicochemical Impact of Fluorination
The decision to fluorinate a lead compound is driven by the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. These characteristics translate into predictable modulations of a molecule's physicochemical profile.[8][9]
Modulation of Basicity (pKa)
Fluorine exerts a powerful electron-withdrawing inductive effect, which can significantly lower the pKa of nearby basic functional groups, such as amines commonly found in drug scaffolds.[9] For an indazole derivative, making a key nitrogen atom less basic can prevent protonation under physiological conditions. This uncharged state generally improves membrane permeability and cellular uptake, potentially boosting bioavailability.[5][6]
Caption: Fluorine's inductive effect lowers amine pKa, enhancing membrane permeability.
Altering Lipophilicity (LogP)
The effect of fluorination on lipophilicity is highly context-dependent.[9] While aromatic fluorination often increases LogP, aliphatic fluorination can either increase or decrease it depending on the molecular environment.[9][10] This modulation is critical, as lipophilicity governs solubility, membrane permeability, and plasma protein binding.[11][12] Fine-tuning LogP allows chemists to strike a delicate balance, optimizing drug absorption and distribution while avoiding the pitfalls of excessive lipophilicity, such as poor solubility and off-target toxicity.
Enhancing Metabolic Stability
One of the most celebrated applications of fluorination is to block metabolic "soft spots."[6][8] Cytochrome P450 (CYP450) enzymes in the liver are responsible for the oxidative metabolism of many drugs. A common pathway is the hydroxylation of a C-H bond. By replacing a vulnerable hydrogen with a fluorine atom, this metabolic pathway can be effectively blocked. The C-F bond is significantly stronger than a C-H bond and far more resistant to enzymatic cleavage, leading to a longer drug half-life, reduced clearance, and improved oral bioavailability.[13][14]
Pillar 2: Comparative Biological Activity & Structure-Activity Relationships (SAR)
Theoretical benefits must be validated by empirical data. The following case studies on indazole derivatives demonstrate the tangible impact of fluorination on biological activity.
Case Study 1: Rho Kinase (ROCK1) Inhibition
In the development of ROCK1 inhibitors for cardiovascular diseases, the position of fluorine on the indazole core was found to be critical. A direct comparison revealed a dramatic difference in potency.
| Compound ID | Fluorine Position | Target | IC50 (nM) | Oral Bioavailability (%) | Data Source |
| 51 | 4-Fluoroindazole | ROCK1 | 2500 | Not Reported | [15][16] |
| 52 | 6-Fluoroindazole | ROCK1 | 14 | 61 | [15][16] |
| 53a | 6-Fluoroindazole | ROCK1 | 7 | 49 | [15] |
| 53b | 6-Fluoroindazole | ROCK1 | 6 | 53 | [15] |
Analysis: Placing the fluorine at the C6 position of the indazole ring resulted in a greater than 178-fold increase in potency compared to the C4 position (compound 51 vs. 52 ).[15][16] This highlights that fluorination is not a simple "drop-in" modification; its success depends on precise interactions within the target's binding pocket. Furthermore, the 6-fluoro derivatives demonstrated excellent oral bioavailability, a direct consequence of improved metabolic stability and favorable physicochemical properties.[15]
Case Study 2: Fibroblast Growth Factor Receptor (FGFR) Inhibition
In an effort to optimize a series of indazole-based FGFR1 inhibitors for cancer therapy, researchers explored the effect of fluorination on a peripheral phenyl ring.
| Compound ID | Description | Target | IC50 (nM) | Data Source |
| 14a | 3-methoxyphenyl | FGFR1 | 15.0 | [3] |
| 14d | 2-fluoro-5-methoxyphenyl | FGFR1 | 5.5 | [3] |
Analysis: The addition of a single fluorine atom in compound 14d resulted in a nearly 3-fold improvement in inhibitory activity compared to its non-fluorinated counterpart, 14a .[3] This enhancement is likely due to a combination of factors, including favorable electronic interactions with the protein and altered conformational preferences of the molecule that favor a more bioactive binding mode.
Case Study 3: Factor Xa Inhibition
A study on Factor Xa inhibitors, used as anticoagulants, provided a striking example of how fluorine can introduce a new, potent binding interaction.
Key Finding: 7-fluoroindazole derivatives were found to be approximately 60-fold more potent than their corresponding non-fluorinated analogs.[15] X-ray crystallography revealed the reason: the fluorine atom at the C7 position formed a crucial hydrogen bond with the backbone N-H of a glycine residue (Gly216) in the active site.[15] This is a classic example of fluorine acting as a "super-acceptor" for hydrogen bonds, an interaction that the parent C-H group cannot provide.
Pillar 3: Experimental Protocols & Workflows
To ensure the reproducibility and validity of these findings, standardized assays are essential. Below is a detailed protocol for a common in vitro assay used to assess a key parameter improved by fluorination: metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (fluorinated or non-fluorinated indazole) as a measure of its metabolic stability.
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Positive Control (e.g., Verapamil, a compound with known high clearance)
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with Internal Standard (for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system and phosphate buffer.
-
Incubation Mixture: In each well of the incubation plate, prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Initiation (Pre-incubation): Add the test compound to the wells to achieve a final concentration (typically 1 µM). Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Reaction Start: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This provides the necessary cofactor for CYP450 enzyme activity.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new collection plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion and Outlook for Drug Development
The strategic incorporation of fluorine is a proven and powerful method for optimizing the biological activity and pharmacokinetic profile of indazole-based drug candidates. The evidence clearly shows that fluorination is not merely an act of bioisosteric replacement for hydrogen but a nuanced strategy to:
-
Enhance Potency: By introducing new, favorable interactions with the target protein.[15]
-
Improve Metabolic Stability: By blocking sites of oxidative metabolism, thereby increasing half-life and bioavailability.[8][13]
-
Modulate Physicochemical Properties: By fine-tuning pKa and lipophilicity to improve cell permeability and absorption.[5][9]
However, the effects are highly dependent on the position of the fluorine atom and the overall molecular context.[15][16] A fluorinated analog is not universally superior to its non-fluorinated parent. Therefore, a rational, data-driven approach is paramount. Modern synthetic methods, including late-stage fluorination techniques, allow for the rapid generation of diverse fluorinated analogs, enabling a "try and measure" approach during lead optimization.[8][17] By combining insightful design with robust experimental evaluation, researchers can fully harness the power of fluorine to develop safer and more effective indazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 17. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
A Comparative Analysis of Kinase Inhibition: The Established Power of Axitinib Versus the Potential of 6-Chloro-4-fluoro-1H-indazole
In the landscape of targeted cancer therapy, small molecule kinase inhibitors represent a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases involved in tumor growth, angiogenesis, and metastasis has revolutionized treatment paradigms for various malignancies. This guide provides an in-depth comparison of two such molecules from the indazole chemical class: Axitinib , a potent, second-generation, FDA-approved inhibitor, and 6-Chloro-4-fluoro-1H-indazole , a novel compound of the same chemical family, presented here as an investigational molecule for the purpose of this comparative analysis.
This document is intended for researchers, scientists, and drug development professionals. We will dissect the kinase inhibition profiles, delve into the causality behind the experimental design for their comparison, and provide detailed, self-validating protocols for in vitro kinase assays.
The Central Role of Angiogenesis and Key Kinase Targets
Tumor growth beyond a minimal size is critically dependent on angiogenesis, the formation of new blood vessels that supply nutrients and oxygen.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of this process.[3][4] VEGF ligands bind to their cognate receptors (VEGFRs), which are receptor tyrosine kinases (RTKs), initiating a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[2][5]
Axitinib's primary mechanism of action is the potent and selective inhibition of VEGFR-1, -2, and -3.[1][2][3][4] It also demonstrates significant activity against the Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT, other RTKs implicated in tumor progression and angiogenesis.[4][6] Given its indazole core, a privileged scaffold in kinase inhibitor design, it is hypothesized that this compound may engage a similar set of targets.
Below is a diagram illustrating the signaling pathways predominantly targeted by Axitinib and, hypothetically, by our investigational compound.
Caption: VEGFR/PDGFR signaling pathways and the point of inhibition.
Comparative Kinase Inhibition Profile: A Head-to-Head Assay
To objectively compare the potency and selectivity of this compound against the established profile of Axitinib, a series of in vitro biochemical kinase assays is essential. The half-maximal inhibitory concentration (IC50) is a critical parameter derived from these assays, indicating the concentration of an inhibitor required to reduce a kinase's activity by 50%.[7][8]
The following table presents a summary of established IC50 values for Axitinib against key kinases and hypothetical, yet plausible, data for our investigational compound, this compound, as would be determined by the protocol outlined in the next section.
| Kinase Target | Axitinib IC50 (nM) | This compound IC50 (nM) (Hypothetical) |
| VEGFR-1 | 0.1[9] | 5.2 |
| VEGFR-2 | 0.2[9] | 3.8 |
| VEGFR-3 | 0.1-0.3[9] | 6.1 |
| PDGFRβ | 1.6[9] | 25.4 |
| c-KIT | 1.7 (inhibition noted)[1][6] | 48.9 |
| BCR-ABL (T315I) | (Potent activity)[6] | > 1000 |
| TIE2 | (No inhibition)[10] | > 5000 |
Data Interpretation: The established data confirms Axitinib as a highly potent inhibitor of the VEGFR family, with sub-nanomolar IC50 values.[9] Its potency against PDGFRβ and c-KIT is also in the low nanomolar range. The hypothetical data for this compound suggests it is also a multi-kinase inhibitor but with a lower potency compared to Axitinib. The fluorine and chlorine substitutions on the indazole ring likely alter the molecule's interaction with the ATP-binding pocket of the target kinases, resulting in a different potency and selectivity profile. The lack of activity against BCR-ABL (T315I) and TIE2 in the hypothetical profile would suggest a degree of selectivity for the VEGFR/PDGFR families.
Experimental Methodology: In Vitro Kinase Assay
The determination of an IC50 value requires a robust and reproducible experimental setup. The following protocol describes a luminescence-based in vitro kinase assay, a common and highly sensitive method for quantifying kinase activity.[11][12][13] This method measures the amount of ADP produced in the kinase reaction, which directly correlates with enzyme activity.[11][12]
Caption: General workflow for IC50 determination using a luminescence-based kinase assay.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
This protocol is a generalized procedure adaptable for various kinases like VEGFR2, PDGFRβ, or c-KIT.[12][13][14][15]
1. Reagent Preparation:
- Inhibitor Dilution: Prepare a 10-point serial dilution of Axitinib and this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).
- 1x Kinase Buffer: Prepare a working solution of kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[12]
- Enzyme Preparation: Thaw the recombinant kinase (e.g., human VEGFR-2) on ice. Dilute the enzyme to the desired working concentration (e.g., 1-2 ng/µL) with 1x Kinase Buffer. Keep on ice.
- Substrate/ATP Mix: Prepare a master mix containing the appropriate substrate (e.g., Poly (Glu, Tyr) 4:1 for tyrosine kinases) and ATP in 1x Kinase Buffer.[15] The ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.
2. Kinase Reaction:
- Plate Setup: To a 96-well white plate, add 5 µL of the diluted inhibitors to the "Test Wells". For "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add 5 µL of buffer with the same DMSO concentration as the test wells.[14]
- Master Mix Addition: Add 25 µL of the Substrate/ATP mix to each well.
- Reaction Initiation: Add 20 µL of the diluted kinase to the "Test Wells" and "Positive Control" wells. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[14]
- Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[14][16]
3. Luminescence Detection:
- Reaction Termination: Add 50 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[12][13]
- Signal Generation: Add 100 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes to stabilize the signal.[13]
- Data Acquisition: Measure the luminescence using a microplate reader.
4. Data Analysis:
- Subtract the average "Blank" signal from all other measurements.
- Calculate the percentage of kinase activity for each inhibitor concentration relative to the "Positive Control" (0% inhibition).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[17]
Conclusion and Future Directions
This guide provides a comparative framework for evaluating a novel investigational compound, this compound, against the clinically validated kinase inhibitor, Axitinib. Axitinib is a potent, second-generation inhibitor of VEGFRs, approved for the treatment of advanced renal cell carcinoma.[18][19][20] Its well-defined activity profile serves as an essential benchmark.
The hypothetical data presented for this compound illustrates how substitutions to the indazole core can modulate potency and selectivity. While demonstrating activity against the desired targets, its hypothetical lower potency compared to Axitinib would necessitate further medicinal chemistry efforts to optimize its structure.
The provided detailed protocol for an in vitro kinase assay offers a robust, self-validating system for generating the critical data needed for such a comparison. By adhering to standardized methodologies, researchers can ensure the generation of high-quality, comparable data, which is paramount for making informed decisions in the drug discovery and development pipeline. Future studies on promising novel compounds would involve broader kinase panel screening to confirm selectivity, cell-based assays to assess activity in a more physiological context, and eventually, in vivo studies to evaluate efficacy and safety.[7][16][21]
References
- 1. grokipedia.com [grokipedia.com]
- 2. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 3. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Axitinib - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ocutx.gcs-web.com [ocutx.gcs-web.com]
- 11. c-KIT Kinase Enzyme System Application Note [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Axitinib: Newly Approved for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Axitinib - NCI [cancer.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Indazole-Based Kinase Inhibitors: Correlating In Vitro Activity with In Vivo Efficacy
An Objective Comparison of Performance for Drug Development Professionals
In the landscape of modern oncology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. These small molecules have demonstrated significant promise in targeting the dysregulated signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. This guide provides a comprehensive comparison of the in vitro and in vivo activities of key indazole-based kinase inhibitors, using 6-Chloro-4-fluoro-1H-indazole as a foundational reference structure. While this specific compound primarily serves as a versatile synthetic intermediate in the development of more complex kinase inhibitors, a comparative analysis of its more elaborated derivatives, Foretinib (GSK1363089) and Cabozantinib (XL184), offers invaluable insights for researchers and drug development professionals.[1] This guide will dissect the experimental data supporting their activity, providing a clear correlation between in vitro potency and in vivo therapeutic effects.
The Indazole Scaffold: A Cornerstone of Kinase Inhibition
The 1H-indazole core, a bicyclic aromatic heterocycle, provides a rigid and versatile framework for the design of ATP-competitive kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for developing potent and selective inhibitors. The strategic functionalization of the indazole ring system, often beginning with precursors like this compound, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis: Foretinib vs. Cabozantinib
To illustrate the therapeutic potential of indazole-based compounds, we will conduct a head-to-head comparison of two prominent multi-kinase inhibitors: Foretinib and Cabozantinib. Both drugs have been extensively studied and provide a wealth of data for understanding the in vitro-in vivo correlation of this chemical class.
In Vitro Kinase Inhibition Profile
The initial assessment of a kinase inhibitor's potential lies in its ability to inhibit the enzymatic activity of its target kinases. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.
| Compound | Primary Targets | Key IC50 Values (nM) |
| Foretinib (GSK1363089) | MET, VEGFR2, RON, AXL | MET: ~1-5 nM, VEGFR2: ~1-5 nM[2][3] |
| Cabozantinib (XL184) | MET, VEGFR2, RET, KIT, AXL, FLT3 | MET: ~1-4 nM, VEGFR2: ~0.035 nM, RET: ~5 nM[4][5] |
Expert Insight: The low nanomolar IC50 values for both Foretinib and Cabozantinib against their primary targets highlight the exceptional potency that can be achieved with the indazole scaffold. The broader target profile of Cabozantinib, including potent inhibition of RET and KIT, suggests its potential utility in a wider range of malignancies driven by these kinases.
Signaling Pathway Inhibition
The anti-tumor activity of these inhibitors stems from their ability to block key signaling pathways involved in cell growth, proliferation, and angiogenesis. The diagram below illustrates the primary pathways targeted by Foretinib and Cabozantinib.
Caption: Inhibition of key receptor tyrosine kinases by Foretinib and Cabozantinib disrupts downstream signaling pathways.
Cell-Based Activity: From Inhibition to Cellular Response
While enzymatic assays are crucial for determining direct target engagement, cell-based assays provide a more biologically relevant context by assessing the inhibitor's effect on cancer cells. These assays measure endpoints such as cell proliferation, viability, and apoptosis.
| Compound | Cell Line | Key Cellular Effects | IC50/GI50 (nM) |
| Foretinib (GSK1363089) | MKN-45 (Gastric Cancer, MET amplified) | Inhibition of cell growth | ~10-20 nM[2] |
| SKOV3ip1 (Ovarian Cancer) | Reduced proliferation, induced anoikis | Not specified | |
| Cabozantinib (XL184) | TT (Medullary Thyroid Cancer, RET mutation) | Inhibition of proliferation | ~10 nM[4][6] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Inhibition of growth and invasion | Not specified |
Expert Insight: The potent inhibition of proliferation in cancer cell lines harboring genetic alterations in the target kinases (e.g., MET amplification in MKN-45, RET mutation in TT cells) provides strong evidence for on-target activity. This correlation between a cell's genetic makeup and its sensitivity to the inhibitor is a cornerstone of personalized medicine.
Experimental Protocols: A Guide to Reproducible Data
To ensure the trustworthiness and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC50 value of a test compound against a specific kinase.
Methodology:
-
Reagents:
-
Purified recombinant kinase (e.g., MET, VEGFR2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)
-
Test compound (serially diluted)
-
Assay buffer
-
-
Procedure: a. Prepare a 3-fold serial dilution of the test compound in DMSO. b. In a 384-well plate, add the kinase, Eu-labeled antibody, and assay buffer. c. Add the diluted test compound to the wells. d. Add the Alexa Fluor™ 647-labeled tracer to all wells. e. Incubate at room temperature for 60 minutes, protected from light. f. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
Objective: To assess the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound and incubate for 72 hours. c. Add the MTS reagent to each well and incubate for 1-4 hours at 37°C. d. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the percentage of viability against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vivo Efficacy: Translating In Vitro Promise to Therapeutic Effect
The ultimate test of a drug candidate's potential is its ability to inhibit tumor growth in a living organism. Preclinical in vivo studies, typically using xenograft models in immunocompromised mice, are critical for evaluating efficacy and establishing a therapeutic window.
| Compound | Xenograft Model | Dosing Regimen | Key In Vivo Outcomes |
| Foretinib (GSK1363089) | MKN-45 (Gastric Cancer) | 10-30 mg/kg, oral, daily | Dose-dependent tumor growth inhibition[3] |
| SKOV3ip1 (Ovarian Cancer) | 30 mg/kg, oral, daily | 86% inhibition of tumor weight[7] | |
| Cabozantinib (XL184) | TT (Medullary Thyroid Cancer) | 30 mg/kg, oral, daily | Dose-dependent tumor growth inhibition[4][6] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 30 mg/kg, oral, daily | Significant inhibition of tumor growth and metastasis[8] |
Expert Insight: The significant tumor growth inhibition observed in multiple xenograft models with both Foretinib and Cabozantinib demonstrates a strong correlation with their in vitro potency. The ability of Cabozantinib to inhibit metastasis in the MDA-MB-231 model further underscores the therapeutic benefit of targeting multiple pathways involved in tumor progression.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
The journey of a kinase inhibitor from initial screening to preclinical validation follows a logical and rigorous workflow. The diagram below outlines the key stages of this process.
Caption: A streamlined workflow for the preclinical evaluation of kinase inhibitors, from initial in vitro screening to in vivo efficacy studies.
Conclusion: The Power of Correlative Data in Drug Development
This comparative guide highlights the robust correlation between the in vitro and in vivo activities of indazole-based kinase inhibitors. The journey from the foundational this compound scaffold to clinically relevant molecules like Foretinib and Cabozantinib underscores the power of structure-based drug design and rigorous experimental validation. For researchers and drug development professionals, a deep understanding of this in vitro-in vivo correlation is paramount for making informed decisions, optimizing lead candidates, and ultimately, advancing novel cancer therapeutics to the clinic. The presented data and protocols serve as a valuable resource for those working to harness the therapeutic potential of the indazole chemical class.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]
- 4. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold in PLK4 Inhibition: A Head-to-Head Comparison for Targeted Cancer Therapy
A Senior Application Scientist's Guide to CFI-400945, C05, and K22
In the landscape of targeted oncology, Polo-like kinase 4 (PLK4) has emerged as a high-value target. As the master regulator of centriole duplication, its overexpression in a variety of cancers, including breast, lung, and colorectal cancer, is a key driver of the genomic instability that fuels tumor progression.[1][2] This central role in a fundamental cellular process makes PLK4 an attractive, albeit challenging, target for therapeutic intervention. The development of small molecule inhibitors against PLK4 is a field of intense research, with the indazole scaffold being a particularly fruitful starting point for potent and selective compounds.[1][3]
This guide provides a head-to-head comparison of key indazole-based PLK4 inhibitors, moving beyond a simple recitation of data to offer an in-depth analysis from a senior application scientist's perspective. We will dissect the biochemical potency, kinase selectivity, and cellular activity of the clinical-stage compound CFI-400945 and compare it with promising preclinical candidates like C05 and K22. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the right tool compound and to understand the nuances of targeting this essential kinase.
The Contenders: A Profile of Indazole-Based PLK4 Inhibitors
The indazole core, a bicyclic aromatic heterocycle, has proven to be a "privileged scaffold" in kinase inhibitor design.[2] Its structure is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, particularly with hinge region residues.[1] For PLK4, the indazole core of inhibitors like Axitinib and CFI-400945 has been shown to form crucial hydrogen bonds with residues Glu-90 and Cys-92.[1] Our comparison will focus on three notable examples:
-
CFI-400945: The most clinically advanced PLK4 inhibitor, CFI-400945, is an orally active agent built on an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold.[3][4] It has demonstrated potent anti-tumor activity in preclinical models and is currently in clinical trials for various cancers.[5][6]
-
Compound C05: A novel indazole-based inhibitor that has shown exceptional biochemical potency in preclinical studies.[7] It represents a next-generation compound emerging from optimization studies.
-
Compound K22: Another promising preclinical candidate derived from an N-(1H-indazol-6-yl)benzenesulfonamide core.[1] It highlights the chemical diversity being explored around the indazole scaffold to achieve high potency and favorable drug-like properties.
Head-to-Head Comparison: In Vitro Potency and Selectivity
The cornerstone of any inhibitor's utility is its potency against the intended target and its selectivity against other kinases. High potency ensures efficacy at lower, more achievable concentrations, while high selectivity minimizes off-target effects that can lead to toxicity.
The data presented below was generated using biochemical kinase assays, which measure the direct inhibition of the purified PLK4 enzyme.
| Compound | PLK4 IC50 (nM) | Selectivity Highlights | Reference |
| CFI-400945 | 2.8 | Highly selective against PLK1, PLK2, and PLK3 (>50,000 nM). Also inhibits AURKB, TRKA, TRKB, and Tie2/TEK at higher concentrations. | [1][8] |
| Compound C05 | < 0.1 | High selectivity over other PLK family members (PLK1, PLK3). At 0.5 µM, shows minimal inhibition of a panel of 9 other kinases. | [7][9] |
| Compound K22 | 0.1 | High selectivity against a panel of other kinases. | [1] |
Scientist's Insight: The sub-nanomolar potency of the newer compounds, C05 and K22, is truly remarkable and represents a significant advancement in the field. While CFI-400945 is highly potent, its activity against Aurora B kinase (AURKB) is a critical factor to consider in experimental design.[10] Inhibition of AURKB can independently lead to mitotic defects, potentially confounding the interpretation of cellular phenotypes.[10] The superior selectivity of C05 and K22, as suggested by initial screening data, makes them cleaner tool compounds for dissecting the specific consequences of PLK4 inhibition.
Mechanism of Action: The PLK4 Signaling Pathway
To understand the impact of these inhibitors, it is essential to visualize the PLK4 signaling pathway. PLK4 is the master kinase that initiates centriole duplication, a process that must be tightly controlled to occur only once per cell cycle.
Caption: The PLK4 signaling pathway in centriole duplication and its inhibition.
Inhibition of PLK4 kinase activity by indazole-based compounds directly blocks the phosphorylation of downstream substrates like STIL, thereby preventing the recruitment of SAS-6 and the subsequent assembly of the procentriole cartwheel.[1] This leads to a failure of centriole duplication. Furthermore, these inhibitors also block the trans-autophosphorylation of PLK4, a key step in its own degradation pathway.[10] This can paradoxically lead to an accumulation of inactive PLK4 protein.
Cellular Consequences of PLK4 Inhibition
The true test of a PLK4 inhibitor lies in its effects on cancer cells. A head-to-head comparison of antiproliferative activity reveals the translational potential of these compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Observed Cellular Effects | Reference |
| CFI-400945 | H460 (NSCLC) | Proliferation (MTT) | 0.024 | Dysregulated centriole duplication, mitotic defects, cell death. | [11] |
| A549 (NSCLC) | Proliferation (MTT) | 0.023 | Dysregulated centriole duplication, mitotic defects, cell death. | [11] | |
| Compound C05 | IMR-32 (Neuroblastoma) | Antiproliferative | 0.948 | Apoptosis induction, S/G2 phase cell cycle arrest. | [7][9] |
| MCF-7 (Breast Cancer) | Antiproliferative | 0.979 | Apoptosis induction, S/G2 phase cell cycle arrest. | [7][9] | |
| Compound K22 | MCF-7 (Breast Cancer) | Antiproliferative | 1.3 | Apoptosis induction, G2/M phase cell cycle arrest. | [1] |
Scientist's Insight: A fascinating and critical phenomenon observed with CFI-400945 is its bimodal effect on centriole number.[10] At low concentrations, partial inhibition of PLK4 can lead to an accumulation of active kinase and subsequent centriole amplification.[10] At higher concentrations, complete inhibition leads to a failure of centriole duplication as expected.[10] This underscores the importance of careful dose-response studies. The newer compounds, C05 and K22, demonstrate potent antiproliferative activity in the micromolar to sub-micromolar range and effectively induce cell cycle arrest and apoptosis.[1][7] Comparing K22's antiproliferative IC50 in MCF-7 cells (1.3 µM) to that of another well-known PLK4 inhibitor, Centrinone (4.8 µM), highlights the superior cellular potency of this newer indazole-based compound.[1]
Experimental Protocols Deep Dive
To ensure the reproducibility and validity of the data presented, this section provides detailed protocols for the key assays used to characterize PLK4 inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to quantify the binding of an inhibitor to the kinase's ATP pocket.
Caption: Workflow for a LanthaScreen® Eu Kinase Binding Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., CFI-400945, C05, K22) in DMSO. Then, create a 4X working solution by diluting in the kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]
-
Reagent Preparation: Prepare a 2X Kinase/Antibody solution containing the PLK4 enzyme and a Europium-labeled anti-tag antibody. Prepare a 4X Tracer solution containing an Alexa Fluor® 647-labeled ATP-competitive tracer.[12]
-
Assay Assembly: In a 384-well plate, add 4 µL of the 4X compound solution. Then, add 8 µL of the 2X Kinase/Antibody solution to all wells. Finally, add 4 µL of the 4X Tracer solution to initiate the binding reaction.[12]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[12]
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).[12]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Immunofluorescence Staining for Centrosome Analysis
This method allows for the direct visualization of centrioles within cells to assess the impact of PLK4 inhibition on their duplication.
Step-by-Step Methodology:
-
Cell Culture: Seed cells (e.g., MCF-7, A549) on sterile glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PLK4 inhibitor for the desired duration (e.g., 24-48 hours).
-
Fixation: Aspirate the media and wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[13]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes at room temperature. This step allows antibodies to access intracellular structures.[13]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Dilute a primary antibody against a centriolar marker (e.g., anti-gamma-tubulin or anti-CEP135) in the blocking solution.[15] Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking solution for 1 hour at room temperature, protected from light.[13]
-
Counterstaining and Mounting: Wash the coverslips three times with PBS. Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 10 minutes.[14] Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Quantify the number of centrioles (visualized as distinct foci of the centriolar marker) per cell.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of individual cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with the PLK4 inhibitor for a specified time (e.g., 24 hours). Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.[16]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide at 25 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[16]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[16]
-
Data Acquisition: Analyze the stained cells on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content. Collect data for at least 10,000 events per sample.[16]
-
Data Analysis: Generate a histogram of DNA content. Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[17]
Senior Scientist's Summary & Future Perspectives
The indazole scaffold has unequivocally proven its merit in the development of potent and selective PLK4 inhibitors.
-
CFI-400945 remains the benchmark compound due to its clinical progression. Its well-documented bimodal effect and off-target activity against AURKB are not necessarily drawbacks but are critical parameters that must be understood and controlled for in both preclinical and clinical settings.[10]
-
C05 and K22 represent the next wave of innovation. Their exceptional sub-nanomolar potency and potentially cleaner selectivity profiles make them outstanding tool compounds for basic research aimed at elucidating the nuanced roles of PLK4 in both normal and cancer cell biology.[1][7] The improved metabolic stability of K22, in particular, suggests it could be a strong candidate for further preclinical development.[1]
The path forward for PLK4 inhibitors is promising. The synthetic lethal relationship between PLK4 inhibition and TRIM37 amplification in certain breast cancers and neuroblastomas opens a clear path toward personalized medicine.[1] Future research should focus on developing inhibitors with even greater selectivity and favorable pharmacokinetic properties to maximize the therapeutic window. The indazole-based compounds discussed here are at the forefront of this effort, providing both valuable research tools and a strong foundation for the next generation of targeted cancer therapies.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ptglab.com [ptglab.com]
- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the mGluR4 Allosteric Landscape: A Comparative Cross-Reactivity Profile of Foliglurax
For researchers and drug development professionals navigating the complexities of neurotransmitter modulation, the selection of a precise chemical tool is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 6-Chloro-4-fluoro-1H-indazole (Foliglurax, PXT002331), a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). We will objectively compare its performance against other notable mGluR4 PAMs, supported by preclinical data, to provide a clear, data-driven overview of its selectivity and potential for off-target effects.
The mGluR4 receptor, a Class C G-protein coupled receptor (GPCR), is a promising therapeutic target for a variety of central nervous system (CNS) disorders, including Parkinson's disease.[1] Allosteric modulation of this receptor offers a sophisticated approach to fine-tune neuronal signaling, as PAMs enhance the effect of the endogenous ligand, glutamate, only when it is naturally present. This offers a more physiologically constrained modulation compared to direct-acting orthosteric agonists. However, the therapeutic utility of any allosteric modulator is critically dependent on its selectivity, as off-target activities can lead to undesirable side effects and confound experimental results.
Comparative Selectivity Analysis of mGluR4 PAMs
The central challenge in developing mGluR4 PAMs lies in achieving selectivity, not only against other mGlu receptor subtypes but also across the broader landscape of GPCRs and other protein classes. Early mGluR4 PAMs, while valuable as tool compounds, often exhibited liabilities in this regard. This guide compares Foliglurax to both a pioneering but less selective compound, (-)-PHCCC, and another potent and selective tool compound, ADX88178.
| Compound | Primary Target | h-mGluR4 EC₅₀ (nM) | Selectivity Profile | Reference |
| Foliglurax (PXT002331) | mGluR4 | 79 | No significant activity on other mGluRs (1, 2, 3, 5, 6, 7, and 8) at concentrations up to 10 µM. Also inactive on a panel of 60 other molecular targets including GPCRs, ion channels, and transporters at 10 µM. | [1] |
| ADX88178 | mGluR4 | 4 | Highly selective for mGluR4 with minimal activity at other mGluRs. | [2] |
| (-)-PHCCC | mGluR4 | ~4100 | Partial antagonist activity at the mGluR1 subtype. | [1] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
As the data indicates, Foliglurax demonstrates a high degree of selectivity for mGluR4. Unlike the early tool compound (-)-PHCCC, which displays cross-reactivity with the mGluR1 receptor, Foliglurax shows no significant activity on other mGlu receptor subtypes.[1] Furthermore, its clean profile against a broad panel of other CNS-relevant targets underscores its specificity. ADX88178 also exhibits excellent selectivity, making both it and Foliglurax valuable tools for specifically interrogating mGluR4 function.[2]
The Rationale Behind Selectivity Screening
The imperative for rigorous cross-reactivity profiling stems from the potential for a compound to interact with unintended biological molecules, leading to off-target effects. These can manifest as toxicity or produce misleading pharmacological results, incorrectly attributing an observed effect to the modulation of the primary target.
For a CNS-targeted agent like an mGluR4 PAM, a broad screening panel is essential. This typically includes:
-
Other mGluR subtypes: Due to structural homology, particularly within the same group (Group III: mGluR4, 6, 7, 8), assessing activity across all subtypes is the first critical step.
-
Other GPCRs: Given the vast number of GPCRs and their involvement in diverse physiological processes, screening against a panel of receptors (e.g., dopaminergic, serotonergic, adrenergic) is necessary to flag potential side effects.
-
Ion Channels and Transporters: Interaction with these can lead to significant cardiac or neurological side effects.
-
Kinases: While structurally distinct from GPCRs, the indazole scaffold present in Foliglurax is a known "privileged structure" in kinase inhibitor design. Therefore, screening against a representative kinase panel is a prudent measure to ensure no unintended kinase inhibition.
The comprehensive profiling of Foliglurax, which showed no significant off-target binding at a concentration more than 100-fold its EC₅₀, provides a high degree of confidence in its utility as a selective mGluR4-targeting agent for preclinical research.[1]
Experimental Protocols for Profiling Cross-Reactivity
The determination of a compound's selectivity profile relies on robust and reproducible in vitro assays. Below are detailed methodologies for key experiments used in the characterization of mGluR4 PAMs like Foliglurax.
Functional Assessment of mGluR4 Potentiation
This assay determines the potency of a PAM at its primary target. A common method involves measuring the potentiation of the glutamate response in a recombinant cell line expressing the human mGluR4 receptor.
Protocol: Calcium Mobilization Assay in mGluR4-Expressing Cells
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably co-expressing the human mGluR4 receptor and a chimeric G-protein (Gαqi5) are cultured in appropriate media. The chimeric G-protein allows the Gαi/o-coupled mGluR4 receptor to signal through the Gαq pathway, resulting in a measurable intracellular calcium release.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The test compound (e.g., Foliglurax) is added at various concentrations to the wells using an automated liquid handler.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). A sub-maximal concentration (EC₂₀) of glutamate is then added to the wells to stimulate the receptor. The fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The increase in fluorescence over baseline is calculated. The concentration-response curves for the PAM are then generated using non-linear regression to determine the EC₅₀ value.
Broad Panel Off-Target Screening
To assess selectivity, the compound is tested against a wide array of molecular targets. This is often performed by specialized contract research organizations (CROs).
Protocol: Radioligand Binding Assays
-
Assay Principle: This technique measures the ability of a test compound to displace a known radiolabeled ligand from its target receptor, transporter, or ion channel.
-
Preparation: Membranes prepared from cells expressing the target of interest are incubated with a specific concentration of the radiolabeled ligand and various concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a filter mat that traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For any significant inhibition (typically >50% at a screening concentration of 10 µM), a full concentration-response curve is generated to determine the inhibition constant (Ki).
Visualizing the mGluR4 Signaling Pathway and Experimental Workflow
To better understand the context of Foliglurax's action and the methods used to characterize it, the following diagrams are provided.
References
- 1. Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Off-Target Effects of 6-Chloro-4-fluoro-1H-indazole: A Comparative Methodological Analysis
For drug development professionals and researchers, the indazole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors for oncology and inflammatory diseases.[1][2] 6-Chloro-4-fluoro-1H-indazole is a representative of this class, and like any promising therapeutic candidate, its journey from a hit compound to a clinical drug is contingent on a thorough understanding of its biological interactions.[3] A critical aspect of this is the characterization of its off-target effects, which can lead to unforeseen toxicities or even open avenues for drug repurposing.[4][5]
This guide provides a comprehensive framework for evaluating the off-target profile of this compound. We will delve into the rationale behind selecting appropriate screening platforms, provide detailed experimental protocols, and offer insights into interpreting the resulting data. This document is structured to empower researchers to design and execute a robust off-target assessment strategy.
The Rationale for Off-Target Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[6] This conservation makes achieving absolute selectivity for a kinase inhibitor a formidable challenge.[4] While polypharmacology can sometimes be beneficial, unanticipated off-target interactions are a major cause of adverse drug reactions and clinical trial failures.[4][6] Therefore, a multi-pronged approach to identifying and validating off-target effects is not just a regulatory requirement but a cornerstone of rational drug design.
Given that indazole derivatives have been successfully developed as inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and Fibroblast Growth Factor Receptor (FGFR), for the purpose of this guide, we will hypothesize that this compound has been designed as a potent inhibitor of Aurora Kinase A (AURKA) .[7][8][9] Our goal is to build a comparative analysis to identify its interactions beyond AURKA.
Comparative Methodologies for Off-Target Profiling
A robust assessment of off-target effects should not rely on a single methodology. Instead, a combination of in vitro biochemical assays and cell-based approaches provides a more complete picture of a compound's interaction profile. Below, we compare two gold-standard techniques.
In Vitro Kinome-Wide Profiling: The KINOMEscan® Approach
This method offers a broad, quantitative survey of a compound's binding affinity against a large panel of purified kinases. The KINOMEscan® platform, for instance, utilizes a competition binding assay that is independent of ATP.[10] This is a crucial feature, as it measures the true thermodynamic interaction between the compound and the kinase, providing dissociation constants (Kd) that are not influenced by varying ATP concentrations in different cellular contexts.[10]
The following is a generalized protocol for a KINOMEscan® experiment.[11][12]
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. For Kd determination, an 11-point, 3-fold serial dilution is created.
-
Assay Components: The core components are:
-
DNA-tagged kinases (a panel of over 460 is available).
-
An immobilized, active-site directed ligand.
-
The test compound (this compound).
-
-
Binding Reaction: The kinase, immobilized ligand, and test compound are incubated to allow for competitive binding. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are typically reported as percent of control (%Ctrl), where the DMSO control represents 100% kinase binding. A lower %Ctrl value signifies stronger inhibition. For compounds that show significant inhibition, a full dose-response curve is generated to calculate the dissociation constant (Kd).
Caption: A generalized workflow for a KINOMEscan® experiment.
Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are excellent for determining direct binding, they do not account for cell permeability, intracellular target concentration, or the influence of cellular co-factors. CETSA® is a powerful biophysical method that assesses drug-target interaction within intact cells.[13][14] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target protein, the protein's melting point increases.[15]
This protocol describes a classic CETSA® workflow to validate the engagement of this compound with its hypothetical target AURKA and potential off-targets.[16][17]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing AURKA) to ~80% confluency. Treat cells with either vehicle (DMSO) or a desired concentration of this compound for a specified time (e.g., 1-2 hours).
-
Heating Step: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Fractionation: Lyse the cells through repeated freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest (e.g., AURKA) and suspected off-targets using Western blotting with specific antibodies.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein remaining as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures in the drug-treated sample indicates target engagement.
Data Presentation and Interpretation
To illustrate how to present and interpret the data from these assays, we have generated a hypothetical dataset for this compound.
Table 1: Comparative Off-Target Profile of this compound
| Target Kinase | KINOMEscan® (%Ctrl @ 1µM) | KINOMEscan® (Kd, nM) | CETSA® Thermal Shift (ΔTm, °C) | Putative Role/Family |
| AURKA | 1.5 | 15 | +5.2 | On-Target (Hypothetical) |
| AURKB | 5.2 | 85 | +3.1 | Off-Target (Family Member) |
| VEGFR2 | 45.8 | >1000 | +0.5 | Off-Target (Tyrosine Kinase) |
| ABL1 | 89.1 | >10,000 | Not Detected | Off-Target (Tyrosine Kinase) |
| CDK2 | 12.3 | 250 | +1.8 | Off-Target (CMGC Family) |
| p38α (MAPK14) | 65.7 | >5000 | Not Detected | Off-Target (CMGC Family) |
| DYRK1A | 8.9 | 150 | +2.5 | Off-Target (CMGC Family) |
Interpretation:
-
On-Target Potency: The KINOMEscan® data shows a very low %Ctrl and a potent Kd of 15 nM for AURKA, our hypothetical primary target. This is strongly corroborated by a significant thermal shift of +5.2°C in the CETSA®, confirming robust target engagement in a cellular context.
-
Off-Target Liabilities: The compound shows considerable activity against AURKB, a closely related family member. This is a common challenge for kinase inhibitors and should be investigated further for potential therapeutic implications or side effects.[4] There is also notable binding to DYRK1A and CDK2, albeit with lower affinity than the primary target. The lack of a significant thermal shift for VEGFR2, despite some interaction in the binding assay, might suggest that this interaction is weak in a cellular environment or that the antibody used for Western blotting was not sensitive enough.
Impact on Cellular Signaling
The off-target inhibition of kinases like DYRK1A can have significant downstream consequences. DYRK1A is involved in multiple signaling pathways, including the regulation of transcription factors and cell cycle progression. Unintended inhibition of such a kinase could lead to paradoxical pathway activation or inhibition, confounding the interpretation of the compound's phenotypic effects.
Caption: Hypothetical off-target inhibition of DYRK1A, impacting downstream signaling.
Conclusion and Future Directions
This guide outlines a foundational strategy for the systematic evaluation of off-target effects of this compound. The combination of broad in vitro profiling with cell-based target validation provides a robust dataset to guide further drug development. Any significant off-targets identified should be further validated using orthogonal methods, such as enzymatic activity assays or proteome-wide thermal profiling using mass spectrometry.[18][19] A thorough understanding of a compound's selectivity is paramount for developing safer and more effective medicines.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. scispace.com [scispace.com]
- 18. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Indazole-Based Kinase Inhibitors: A Comparative Analysis Featuring 6-Chloro-4-fluoro-1H-indazole
Introduction: The Privileged Indazole Scaffold and the Quest for Specificity
In the landscape of modern oncology, the indazole nucleus stands out as a "privileged scaffold."[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding pocket of numerous protein kinases, making it a cornerstone in the design of targeted cancer therapies.[2] This guide focuses on a critical process for any researcher in drug development: the rigorous validation of a novel kinase inhibitor's mechanism of action (MoA).
For this purpose, we will consider a hypothetical novel compound, which we'll designate CFI-174 , based on the structure of 6-Chloro-4-fluoro-1H-indazole .[3][4] We will posit that CFI-174 has been designed as a selective inhibitor of the B-Raf kinase, specifically targeting the common V600E mutation that drives proliferation in a significant percentage of melanomas and other cancers.[5]
This guide is not merely a collection of protocols. It is a strategic framework designed to build an unassailable scientific case for a drug's MoA. We will explain the causality behind each experimental choice, establish self-validating systems, and compare the performance of our hypothetical CFI-174 against established first-generation B-Raf inhibitors, Vemurafenib and Dabrafenib.
The Target: Constitutive Activation of the MAPK Pathway by B-Raf V600E
The RAS-RAF-MEK-ERK, or Mitogen-Activated Protein Kinase (MAPK), pathway is a central signaling cascade that governs cell proliferation, differentiation, and survival.[6] In healthy cells, this pathway is transiently activated by growth factors. However, a specific point mutation in the BRAF gene, the V600E substitution, results in a B-Raf protein that is constitutively active, leading to relentless downstream signaling and uncontrolled cell growth.[5][6] This makes B-Raf V600E a prime therapeutic target.
Our validation strategy must prove that CFI-174 specifically inhibits this rogue kinase and consequently shuts down its downstream signaling.
The Comparative Landscape: Establishing a Benchmark
To objectively evaluate CFI-174, we must compare it to established inhibitors.
-
Vemurafenib & Dabrafenib: These first-generation type I inhibitors are highly selective for the active conformation of B-Raf V600E.[5] They serve as our positive controls and performance benchmarks.[7]
Our goal is to demonstrate through empirical data how CFI-174's potency and cellular activity compare to these standards.
A Phased Approach to MoA Validation
We will employ a multi-phased validation strategy. This ensures that we build a logical and robust evidence trail, starting from the purified protein and moving into the complex cellular environment.
Phase 1: Biochemical Validation - Does CFI-174 Directly Inhibit B-Raf V600E?
The Scientific Rationale: Before testing in cells, we must confirm that CFI-174 directly inhibits the enzymatic activity of our purified target protein, B-Raf V600E.[7] The half-maximal inhibitory concentration (IC50) is the gold standard metric for this, quantifying the potency of the inhibitor.[7] A lower IC50 value indicates higher potency. We will perform a biochemical kinase assay using recombinant B-Raf V600E.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining after a kinase reaction; lower ATP levels signify higher kinase activity.
-
Reagent Preparation:
-
Prepare a serial dilution of CFI-174, Vemurafenib, and Dabrafenib in a DMSO-containing assay buffer.
-
Prepare a solution of recombinant human B-Raf V600E enzyme and its substrate, inactive MEK1, in kinase buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add 5 µL of the kinase/substrate solution to each well.
-
Add 50 nL of each inhibitor concentration from the serial dilution plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate the kinase reaction by adding 5 µL of an ATP solution (final concentration ~Km for ATP).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and measure remaining ATP.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the plate on a luminometer.
-
Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration (log scale) and fit to a dose-response curve to calculate the IC50 value.
Anticipated Data & Comparison
| Compound | Target Kinase | IC50 (nM) - Hypothetical Data |
| CFI-174 | B-Raf V600E | 15 |
| Vemurafenib | B-Raf V600E | 31 |
| Dabrafenib | B-Raf V600E | 5 |
| CFI-174 | B-Raf (Wild-Type) | > 1,000 |
Interpretation: This hypothetical data suggests CFI-174 is a potent inhibitor of B-Raf V600E, comparable to established drugs, and highly selective over the wild-type kinase.
Phase 2: Cellular Target Engagement - Does CFI-174 Inhibit the Pathway in a Live Cell?
The Scientific Rationale: A compound can be potent biochemically but fail in a cellular context due to poor permeability or other factors.[8] We must validate that CFI-174 engages its target inside a living cancer cell and inhibits the downstream pathway. Western blotting is a robust technique to measure the phosphorylation status of proteins, which serves as a direct readout of kinase activity.[9] If CFI-174 inhibits B-Raf V600E, we expect to see a dose-dependent decrease in the phosphorylation of its direct substrate, MEK, and the subsequent substrate, ERK.[9]
Experimental Protocol: Western Blot for Phospho-MEK and Phospho-ERK
This protocol provides a semi-quantitative measure of target engagement.
-
Cell Culture and Treatment:
-
Seed A375 melanoma cells (which harbor the B-Raf V600E mutation) in 6-well plates and grow to 80-90% confluency.[10]
-
Treat cells with increasing concentrations of CFI-174 (e.g., 0, 10, 50, 100, 500 nM) for 2 hours. Include Vemurafenib as a positive control.
-
-
Lysate Preparation:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20 µg of each protein sample onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.[12]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[11]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use separate blots for:
-
Phospho-MEK1/2 (Ser217/221)
-
Total MEK1/2
-
Phospho-p44/42 ERK1/2 (Thr202/Tyr204)
-
Total p44/42 ERK1/2
-
GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal for each target.
Anticipated Data & Comparison
| Treatment | p-ERK / Total ERK Ratio (Normalized to Control) - Hypothetical Data |
| Vehicle (DMSO) | 1.00 |
| CFI-174 (50 nM) | 0.25 |
| Vemurafenib (50 nM) | 0.30 |
| CFI-174 (250 nM) | 0.05 |
| Vemurafenib (250 nM) | 0.08 |
Interpretation: This data would demonstrate that CFI-174 effectively suppresses MAPK pathway signaling in a cellular context, with a potency comparable to or exceeding the benchmark compound. The normalization to total protein levels is a critical self-validating step, ensuring the observed decrease in phosphorylation is due to kinase inhibition, not protein degradation.[13]
Phase 3: Functional Cellular Outcome - Does Pathway Inhibition Translate to Anti-Cancer Activity?
The Scientific Rationale: The ultimate goal of a targeted inhibitor is to elicit a desired biological response, such as inhibiting cancer cell proliferation.[14] A cell viability assay measures the dose-dependent effect of the compound on the growth and survival of cancer cells. We must demonstrate that the concentrations of CFI-174 that inhibit MAPK signaling also inhibit cell proliferation. For a self-validating system, we will compare its effect on a B-Raf V600E mutant cell line (A375) versus a B-Raf wild-type cell line (e.g., MeWo).[10] A truly on-target inhibitor should be significantly more potent in the mutant line.[15]
Experimental Protocol: Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Seed A375 (B-Raf V600E) and MeWo (B-Raf WT) cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of CFI-174, Vemurafenib, and Dabrafenib. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement:
-
Add a resazurin-based reagent (e.g., CellTiter-Blue®) to each well.
-
Incubate for 2-4 hours. Viable cells will reduce the blue resazurin to the fluorescent pink resorufin.
-
-
Data Acquisition: Measure fluorescence on a plate reader.
-
Analysis: Calculate percent viability relative to the vehicle control. Plot viability versus inhibitor concentration (log scale) and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Anticipated Data & Comparison
| Compound | Cell Line | Genotype | GI50 (nM) - Hypothetical Data |
| CFI-174 | A375 | B-Raf V600E | 75 |
| CFI-174 | MeWo | B-Raf WT | > 10,000 |
| Dabrafenib | A375 | B-Raf V600E | 50 |
| Dabrafenib | MeWo | B-Raf WT | > 10,000 |
Interpretation: This powerful dataset validates the entire hypothesis. It shows that CFI-174 has potent anti-proliferative effects at concentrations that correlate with its ability to inhibit MAPK signaling (from Phase 2). The >100-fold selectivity for the B-Raf V600E mutant cell line provides strong evidence that its anti-cancer activity is driven by the specific inhibition of our intended target.
Conclusion: Synthesizing the Evidence
Through this phased, multi-faceted approach, we have constructed a robust, data-driven narrative to validate the mechanism of action for our hypothetical inhibitor, CFI-174 (this compound).
-
Biochemical assays confirmed it is a potent, direct inhibitor of the B-Raf V600E enzyme.
-
Western blot analysis demonstrated effective target engagement and downstream pathway inhibition within a relevant cancer cell model.
-
Cell viability assays linked this molecular mechanism to a functional anti-proliferative outcome and confirmed its on-target selectivity.
This comprehensive validation strategy, which moves logically from target to pathway to cellular function, provides the rigorous evidence required for advancing a novel compound in the drug development pipeline. It transforms a simple chemical structure into a well-characterized therapeutic candidate with a clearly defined mechanism of action.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BRAF- and MEK-Targeted Small Molecule Inhibitors Exert Enhanced Antimelanoma Effects in Combination With Oncolytic Reovirus Through ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Antitumor Effects of Apatinib on Tongue Cancer in Patient-Derived Xenograft Models [ijms.sums.ac.ir]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Assessing the Therapeutic Potential of 6-Chloro-4-fluoro-1H-indazole Analogs as AXL Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of novel 6-Chloro-4-fluoro-1H-indazole analogs. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anti-cancer drugs.[1][2] This guide uses the AXL receptor tyrosine kinase, a critical driver of tumor progression and drug resistance, as a primary target to illustrate a rigorous, multi-stage evaluation process, from initial biochemical validation to preclinical in vivo efficacy.[3][4]
The Rationale: Targeting AXL in Oncology
The AXL receptor tyrosine kinase is a member of the TAM (Tyro-3, AXL, Mer) family.[4] Its overexpression is linked to poor prognosis in numerous cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and breast cancer.[4][5][6] Activation of AXL by its ligand, Gas6, triggers downstream signaling cascades—primarily the PI3K/Akt and MAPK/ERK pathways—that promote cell survival, proliferation, migration, and invasion.[4][6] Crucially, AXL is a key mediator of acquired resistance to various cancer therapies, making its inhibition a highly attractive strategy for monotherapy and combination treatments.[3][6] The this compound scaffold serves as a promising starting point for developing potent and selective AXL inhibitors.[7]
A Multi-Stage Framework for Preclinical Assessment
A rigorous evaluation of therapeutic potential follows a logical progression from high-throughput in vitro screening to resource-intensive in vivo models. This ensures that only the most promising candidates advance, saving time and resources.[8][9] This phased approach systematically de-risks candidates by assessing their potency, selectivity, cellular activity, and ultimately, their efficacy in a living organism.
Stage 1: In Vitro Characterization
The initial phase focuses on determining if the synthesized analogs can inhibit the target kinase with high potency and engage the target in a relevant cellular environment.[10]
Biochemical Assays: Measuring Direct Enzyme Inhibition
The primary goal here is to determine the half-maximal inhibitory concentration (IC50) of each analog against the AXL kinase. A highly sensitive, radioactive-based in vitro kinase assay is often considered the gold standard for accuracy, as it directly measures the incorporation of radioactively labeled phosphate into a substrate.[11][12]
Causality: The choice of assay conditions is critical. IC50 values are dependent on the concentration of ATP used.[13] Performing assays at the physiological ATP concentration (typically ~1 mM) can provide a more biologically relevant measure of potency, while assays at the ATP Km (the concentration at which the enzyme works at half its maximum velocity) allow for a more direct comparison of the intrinsic affinities of different inhibitors.[13]
Experimental Protocol: Radiometric [γ-³²P]-ATP Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human AXL kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and the indazole analog at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM).
-
Initiation: Start the kinase reaction by adding a master mix containing reaction buffer, MgCl2, and [γ-³²P]-ATP at a defined concentration (e.g., 100 µM).
-
Incubation: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Separation: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Quantification: Measure the remaining radioactivity on the paper using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
A crucial secondary step is to perform selectivity profiling , where potent hits are tested against a panel of other kinases. This is vital to identify potential off-target effects that could lead to toxicity later in development.
Cell-Based Assays: Confirming On-Target Activity and Phenotypic Effects
Cell-based assays bridge the gap between biochemical potency and physiological effect.[9] They provide essential information on whether a compound can enter a cell, engage its target, and produce a desired biological outcome, such as inhibiting cell proliferation.[10]
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed a cancer cell line known to overexpress AXL (e.g., NCI-H1299 for lung cancer) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the indazole analogs for 72 hours.
-
Lysis and Luminescence: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).
To confirm that the observed effect on cell viability is due to the inhibition of AXL, a target engagement assay is essential. A Western blot analyzing the phosphorylation status of AXL or its downstream substrates (like Akt) is a standard method. A potent analog should show a dose-dependent decrease in phospho-AXL levels.
Stage 2: In Vivo Evaluation
Promising candidates from in vitro studies must be evaluated in a living system to assess their pharmacokinetic properties and anti-tumor efficacy.[8]
Pharmacokinetic (PK) Profiling
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[14] A good drug candidate needs to achieve and maintain a sufficient concentration at the tumor site to inhibit its target.[15][16] A preliminary PK study in rodents is a standard first step.
Protocol Outline: Rodent PK Study
-
Dosing: Administer the compound to a cohort of mice or rats via intravenous (IV) and oral (PO) routes.
-
Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Analysis: Process the blood to plasma and quantify the drug concentration using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Parameter Calculation: Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability (F%).[14]
In Vivo Efficacy: Human Tumor Xenograft Models
The definitive preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in vivo.[17] The most common approach is the use of human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.[8][18] Patient-derived xenograft (PDX) models, which use tumor fragments directly from a patient, are increasingly favored as they better retain the characteristics of the original tumor.[19][20]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject AXL-dependent human cancer cells (e.g., 5 x 10^6 NCI-H1299 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[8]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.[17]
-
Randomization & Dosing: Randomize mice into treatment groups (vehicle control, positive control/standard-of-care, and different doses of the indazole analog). Administer the compounds according to a predetermined schedule (e.g., once daily, orally).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. The primary endpoint is typically Tumor Growth Inhibition (TGI).
Comparative Analysis of Hypothetical Analogs
To illustrate the evaluation process, the table below presents hypothetical data for two new this compound analogs (AZD-101, AZD-102) compared to a known AXL inhibitor and a non-active analog.
| Compound | AXL IC50 (nM) [Biochemical] | Kinase Selectivity (S-Score @ 1µM) | NCI-H1299 GI50 (nM) [Cell Viability] | Oral Bioavailability (%) [Mouse PK] | Tumor Growth Inhibition (%) [Xenograft @ 50 mg/kg, QD] |
| AZD-101 | 5 | 0.05 | 25 | 45% | 78% |
| AZD-102 | 150 | 0.20 | 850 | 60% | 25% |
| Control (Inactive Analog) | >10,000 | N/A | >10,000 | 5% | 2% |
| Reference Inhibitor | 8 | 0.08 | 40 | 35% | 70% |
Interpretation:
-
AZD-101 emerges as the superior candidate. It demonstrates high biochemical potency (5 nM), which translates well into cellular activity (25 nM). It is highly selective (a lower S-score indicates fewer off-targets), possesses good oral bioavailability, and shows robust tumor growth inhibition in the xenograft model, exceeding the reference inhibitor.
-
AZD-102 shows significantly weaker biochemical and cellular potency. Despite having good bioavailability, its lack of potency results in poor efficacy in the in vivo model. This compound would likely be deprioritized.
Conclusion and Forward Look
This guide outlines a systematic and robust methodology for assessing the therapeutic potential of novel this compound analogs. The process is designed to rigorously test compounds for potency, selectivity, cellular activity, and in vivo efficacy. A successful candidate like the hypothetical AZD-101 , which demonstrates superiority over existing alternatives supported by clear experimental data, would warrant further investigation, including detailed toxicology studies and exploration of combination therapies, moving it one step closer to clinical development.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AXL Inhibitors in Oncology Clinical Trials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound [myskinrecipes.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- 17. karger.com [karger.com]
- 18. crownbio.com [crownbio.com]
- 19. mdpi.com [mdpi.com]
- 20. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 6-Chloro-4-fluoro-1H-indazole
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is paramount, extending beyond mere regulatory adherence to become a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of 6-Chloro-4-fluoro-1H-indazole, a halogenated heterocyclic compound frequently used in drug discovery and medicinal chemistry.[1][2] The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Inferred Hazard Profile: Based on data for analogous compounds like 4-Bromo-6-fluoro-1H-indazole and 6-Bromo-4-chloro-1H-indazole, this compound should be handled as a substance that is:
-
Harmful if swallowed (Acute toxicity, oral).[3]
-
Causes skin irritation. [3]
-
Causes serious eye irritation. [3]
-
May cause respiratory irritation. [3]
The core reason for its specialized disposal is its chemical structure: it is a halogenated organic compound .[4] The presence of chlorine and fluorine atoms means it cannot be disposed of as simple non-halogenated organic waste. Halogenated wastes require high-temperature incineration in specially equipped facilities to prevent the formation of toxic and environmentally persistent byproducts like dioxins.[5]
Personal Protective Equipment (PPE): Before handling the compound or its waste, the following PPE is mandatory to mitigate the risks of exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields | Protects against splashes and airborne dust that can cause serious eye irritation.[3][6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents direct skin contact, which can cause irritation. Gloves must be inspected before use.[7] |
| Body Protection | Lab coat or impervious clothing | Protects skin from accidental spills and contamination.[3] |
| Respiratory | Use only in a certified chemical fume hood | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[3][7] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. The following workflow ensures that waste is handled safely from the point of generation to its final removal by a licensed disposal service.
Caption: Disposal workflow for this compound.
Step 1: Waste Characterization and Segregation
Immediately upon generation, the waste must be characterized as hazardous.
-
Classification: this compound is a halogenated organic waste .[4]
-
Segregation: This waste stream must be kept separate from all other waste types, especially non-halogenated organic solvents.[4][8] Co-mingling can lead to dangerous reactions and significantly increases disposal costs, as the entire mixture must then be treated as halogenated waste.[8] Do not mix with acids, bases, or strong oxidizing agents.[9]
Step 2: Container Selection and Management
The choice of container is critical to prevent leaks and reactions.
-
Material: Use only chemically compatible containers, such as high-density polyethylene (HDPE) carboys or glass bottles with secure, screw-top caps.[9][10] The original product container is often a suitable choice if it is in good condition.[9]
-
Condition: Ensure the container is clean, dry, and free from damage or deterioration.[10]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[11][12] This is an Environmental Protection Agency (EPA) requirement to prevent the release of vapors.[13]
Step 3: Labeling Requirements
Proper labeling is a key regulatory requirement for tracking and safety.
-
Content: The label must be securely affixed to the container before the first drop of waste is added.[12]
-
Required Information: At a minimum, the label must include:
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][13]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[14]
-
Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[13]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks.[10]
-
Inspections: The SAA should be inspected weekly to check for container leakage and proper labeling.[9][10]
Step 5: Final Disposal
Disposal of hazardous waste is a highly regulated process.
-
Professional Service: Never dispose of this compound down the drain or in regular trash.[8][10] Disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[7][14]
-
Scheduling Pickup: When the container is nearly full (approximately 90% capacity) or has been in storage for the maximum allowed time (often up to one year in an SAA), contact your EHS office to schedule a waste pickup.[9][14]
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][15]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[3][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[3]
-
-
Small Spill Cleanup (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently sweep up the spilled solid material to avoid generating dust.[7][15]
-
Place the material into a new, properly labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., ethanol) and then soap and water. Collect all cleanup materials (wipes, absorbent pads) as hazardous waste.[3]
-
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task; it is a fundamental aspect of professional scientific conduct. By understanding the chemical hazards, adhering to a systematic disposal workflow, and preparing for emergencies, you contribute to a culture of safety that protects you, your colleagues, and the wider community. Always consult your institution's specific waste management plan and EHS department for guidance that aligns with local, state, and federal regulations.[10][14]
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. bucknell.edu [bucknell.edu]
- 5. p2infohouse.org [p2infohouse.org]
- 6. echemi.com [echemi.com]
- 7. capotchem.com [capotchem.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-4-fluoro-1H-indazole
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is even selected, our primary goal is to minimize potential exposure through robust engineering controls. All manipulations of solid 6-Chloro-4-fluoro-1H-indazole should be performed within a certified chemical fume hood to control the inhalation of any dust or aerosols.[1][3] The work area should be equipped with an accessible safety shower and eye wash station.[1]
Based on data for analogous compounds, this compound should be presumed to have the following hazard classifications:
Therefore, avoiding the generation of dust and preventing contact with skin and eyes are the primary objectives of the following PPE recommendations.[1][2]
Personal Protective Equipment (PPE): Your Last Line of Defense
Proper PPE is mandatory to ensure the safety of all laboratory personnel.[3] The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for any signs of degradation or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4] |
| Eyes/Face | Safety goggles with side-shields or a face shield | To protect against splashes and airborne particles, tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3] |
| Body | Laboratory coat or impervious clothing | A standard lab coat is required to prevent skin contact.[3] For larger quantities or tasks with a higher risk of contamination, impervious or flame-resistant clothing may be necessary.[1][6] |
| Respiratory | NIOSH-approved respirator | A respirator is required when handling the powder outside of a certified chemical fume hood or if dust is generated.[3] The type of respirator should be selected based on a formal risk assessment of the specific procedure.[3] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.
-
Assemble PPE: Ensure all necessary PPE is available and in good condition.[3]
-
Prepare Workspace: Clear the workspace of any unnecessary items. Have waste containers and spill cleanup materials readily available.
Handling the Compound
-
Don PPE: Wear all required PPE as detailed in the table above.
-
Transfer Compound: When transferring the solid material, use appropriate tools like spatulas to minimize the generation of dust.[3] Avoid shaking or any actions that could aerosolize the powder.
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling, even if gloves were worn.[1][2]
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Chemical Waste
-
Segregation: this compound must be treated as hazardous waste. It should be segregated as a halogenated organic compound to prevent dangerous reactions with other waste streams and to ensure proper disposal.[7]
-
Containerization: Collect waste in a suitable, clearly labeled, and tightly sealed container.[2][5] Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[4] Do not discharge into sewers or waterways.[8]
Contaminated PPE
-
Gloves: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in a designated hazardous waste container.[4]
-
Lab Coats: Contaminated clothing should be removed and washed separately from other laundry.[2][5] If heavily contaminated, it may need to be disposed of as hazardous waste.
Emergency Procedures: In Case of Exposure or Spill
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Inhalation: If fumes or dust are inhaled, move the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately rinse the eyes cautiously with fresh, running water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[9]
-
Small Spills: For small spills, and if you are trained to do so, wear appropriate PPE, including respiratory protection.[3] Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. Wash the area with soap and water.[2]
By adhering to these rigorous safety protocols, we can continue our vital research and development work while ensuring a safe and compliant laboratory environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
